MitoB
説明
特性
IUPAC Name |
[3-[hydroperoxy(hydroxy)boranyl]phenyl]methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBJDFSRFHSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BBrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MitoB: A Technical Guide to the Ratiometric Mass Spectrometry Probe for Mitochondrial Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the MitoB probe, a powerful tool for the quantitative assessment of mitochondrial hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) implicated in cellular signaling and pathology. This document details the probe's mechanism of action, comprehensive experimental protocols, and relevant quantitative data, designed to enable researchers to effectively implement this technique.
Introduction to this compound
This compound, chemically known as (3-hydroxybenzyl)triphenylphosphonium bromide, is a ratiometric mass spectrometry probe specifically designed to measure H₂O₂ levels within the mitochondrial matrix.[1][2] Unlike fluorescent probes, this compound's quantification is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity.[3] Its design leverages a lipophilic triphenylphosphonium (TPP) cation, which directs the probe's accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[1][4]
The core of the this compound method is the chemical reaction between its arylboronic acid moiety and H₂O₂. This irreversible reaction converts this compound into a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium bromide).[3][4] The extent of this conversion is proportional to the H₂O₂ concentration in the matrix. By measuring the amounts of both the unreacted probe (this compound) and the product (MitoP), a ratio (MitoP/MitoB) is calculated.[3] This ratiometric approach provides a robust measurement that internally controls for variations in probe uptake, extraction efficiency, and instrument response.[1]
It is important to note that while the probe is highly selective for H₂O₂, it can also react with peroxynitrite (ONOO⁻).[4] Therefore, in experimental systems where significant peroxynitrite formation is expected, its potential contribution to MitoP formation should be considered.
Mechanism of Action and Detection
The utility of this compound is based on a two-step process: targeted accumulation followed by a chemical conversion that is quantified by mass spectrometry.
-
Mitochondrial Accumulation : The positively charged TPP group of this compound facilitates its passage across the plasma membrane and subsequent accumulation (several hundred-fold) inside the mitochondrial matrix, which has a significant negative membrane potential (ΔΨm) of approximately -150 to -180 mV.[4]
-
Reaction with H₂O₂ : Within the alkaline environment of the mitochondrial matrix (pH ≈ 8.0), the arylboronic acid of this compound reacts with H₂O₂ to form the stable phenolic product, MitoP.[3][5] The rate of this second-order reaction is relatively slow (~3.8 M⁻¹s⁻¹ at pH 8.0, 25°C), allowing this compound to probe the average H₂O₂ concentration over a period of hours without significantly depleting the endogenous H₂O₂ pool.[6][7]
-
Quantification : After incubation, tissues or cells are harvested, and both this compound and MitoP are extracted. Their amounts are quantified using LC-MS/MS, typically with the aid of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) to ensure high accuracy.[1][3] The final MitoP/MitoB ratio serves as a reliable index of mitochondrial H₂O₂ levels.[3]
Quantitative Data Summary
The MitoP/MitoB ratio provides a quantitative measure of mitochondrial H₂O₂. Below are tables summarizing key quantitative parameters and representative data from published studies.
Table 1: Key Physicochemical and Analytical Parameters
| Parameter | Value / Description | Reference |
| Reaction Rate | ~3.8 M⁻¹s⁻¹ (this compound with H₂O₂ at pH 8.0, 25°C) | [6] |
| LC-MS/MS Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Detection Method | Multiple Reaction Monitoring (MRM) | [1][3] |
| This compound MRM Transition | m/z 397.1 → 183.0 | [1][3] |
| d₁₅-MitoB MRM Transition | m/z 412.2 → 191.1 | [3] |
| MitoP MRM Transition | m/z 369.1 → 183.0 | [1][3] |
| d₁₅-MitoP MRM Transition | m/z 384.2 → 191.1 | [3] |
Table 2: Representative In Vivo MitoP/MitoB Ratios
| Organism/Model | Tissue | Condition | Mean MitoP/MitoB Ratio (approx.) | Reference |
| mtDNA Mutator Mouse | Heart | Young (6-20 wks) | ~0.015 | [8] |
| Heart | Mature (35-42 wks) | ~0.035 | [8] | |
| Kidney | Young (6-20 wks) | ~0.010 | [8] | |
| Kidney | Mature (35-42 wks) | ~0.020 | [8] | |
| Wild-type Mouse | Heart | Young (6-20 wks) | ~0.015 | [8] |
| Heart | Mature (35-42 wks) | ~0.018 | [8] | |
| Brown Trout | Liver | Control | 0.073 | [7] |
| White Muscle | Control | 0.266 | [7] | |
| Drosophila | Whole Body | Young (7 days) | ~0.004 | |
| Whole Body | Old (56 days) | ~0.008* | ||
| Statistically significant increase compared to the corresponding young/control group. |
Experimental Protocols
Detailed and consistent protocols are critical for obtaining reproducible results with the this compound probe. The following sections provide standardized procedures for in vivo and cell culture experiments, including sample preparation for LC-MS/MS analysis.
In Vivo Protocol (Mouse Model)
This protocol is adapted from studies using mtDNA mutator mice.[8]
-
Probe Preparation : Dissolve this compound in a suitable vehicle (e.g., ethanol, then diluted in saline) to the desired concentration.
-
Administration : Inject mice intravenously (e.g., via tail vein) with a dose of 0.8 µmol this compound per kg of body weight.[3]
-
Incubation : House the mice for 3-6 hours to allow for probe distribution, reaction with endogenous H₂O₂, and development of the MitoP/MitoB ratio.[3][4]
-
Tissue Harvesting : Euthanize the mouse according to approved ethical protocols. Rapidly dissect the tissues of interest (e.g., heart, liver, kidney, brain).[3]
-
Sample Preservation : Immediately snap-freeze the tissues in liquid nitrogen to quench all biological and chemical activity.[3] Samples can be stored at -80°C for at least two months before analysis.[6]
-
Sample Processing : Proceed to the Sample Preparation for LC-MS/MS Analysis protocol (Section 4.3).
Cell Culture Protocol
-
Cell Plating : Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Probe Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in culture medium to the final working concentration.
-
This compound Loading : Replace the culture medium with the this compound-containing medium. Incubate cells with 1-10 µM this compound for 1-4 hours . The optimal concentration and time should be determined empirically for each cell type.
-
Cell Harvesting :
-
Adherent cells : Wash cells twice with ice-cold PBS. Scrape the cells into a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
Suspension cells : Transfer the cell suspension to a centrifuge tube.
-
-
Pelleting : Centrifuge the cells at a low speed (e.g., 500 x g) for 5 minutes at 4°C to form a cell pellet. Discard the supernatant.
-
Sample Preservation : The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or processed immediately.
-
Sample Processing : Proceed to the Sample Preparation for LC-MS/MS Analysis protocol (Section 4.3).
Sample Preparation for LC-MS/MS Analysis
This protocol is essential for extracting this compound and MitoP from biological matrices for accurate quantification.[1][7]
-
Homogenization :
-
Tissue : Weigh approximately 50-100 mg of frozen tissue. In a pre-chilled homogenization tube, add a specific volume of ice-cold extraction solvent (100% acetonitrile containing 0.1% formic acid ).[1][7] Homogenize on ice until no visible tissue fragments remain.
-
Cell Pellet : Resuspend the cell pellet in the ice-cold extraction solvent. Lyse the cells using sonication on ice.
-
-
Internal Standard Spiking : Add a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP ) to each homogenate. This is a critical step to control for sample loss during extraction and analysis.[7]
-
Protein Precipitation : Vortex the sample vigorously for 30 seconds. Centrifuge at high speed (e.g., 17,000 x g ) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[1]
-
Supernatant Collection : Carefully transfer the supernatant, which contains this compound and MitoP, to a new clean tube.
-
Drying and Reconstitution : Dry the supernatant completely using a vacuum centrifuge. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 20% acetonitrile, 0.1% formic acid in water ).[7]
-
Final Centrifugation : Centrifuge the reconstituted sample one last time (17,000 x g for 5 min at 4°C) to pellet any remaining insoluble material.
-
LC-MS/MS Analysis : Transfer the final supernatant to an autosampler vial for analysis.
Application: Investigating Mitochondrial ROS in Signaling Pathways
Mitochondrial H₂O₂ is not merely a marker of damage but also a critical signaling molecule that can influence various cellular pathways. One of the most important pathways regulated by mitochondrial ROS is the response to hypoxia, mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. However, under hypoxic conditions—or when mitochondrial ROS levels increase—the activity of PHDs is inhibited. This inhibition prevents HIF-1α hydroxylation, leading to its stabilization. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glycolysis, and cell survival.
The this compound probe can be a powerful tool to quantify the changes in mitochondrial H₂O₂ that are upstream of HIF-1α stabilization, providing a direct link between mitochondrial redox state and this critical cellular stress response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Mitochondria with Small Molecules: The Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation for Proteomic Analysis of Isolated Mitochondria and Whole-Cell Extracts [protocols.io]
- 7. Low production of mitochondrial reactive oxygen species after anoxia and reoxygenation in turtle hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Mitochondrial H₂O₂ Measurement Using MitoB
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that functions as a significant signaling molecule in various cellular processes and a contributor to oxidative stress in pathological conditions.[1] Accurate quantification of H₂O₂ within the mitochondrial matrix is essential for understanding its precise roles in health and disease.[1][2] Traditional methods for H₂O₂ detection often lack specificity or are unsuitable for in vivo measurements.[1] MitoB, a ratiometric mass spectrometry probe, was developed to overcome these challenges, enabling the direct and quantitative assessment of mitochondrial H₂O₂ levels in cell culture and in vivo.[1][3][4][5]
Core Mechanism of Action
The efficacy of this compound as a targeted probe for mitochondrial H₂O₂ is based on two key chemical features:
-
Mitochondrial Targeting: this compound contains a lipophilic triphenylphosphonium (TPP⁺) cation.[1][5] This positively charged moiety facilitates the accumulation of the probe within the mitochondrial matrix, driven by the large mitochondrial membrane potential (Δψm), which is negative inside.[5][6][7] This targeting ensures that the probe's reaction is localized predominantly to the mitochondrial compartment.[6][8]
-
H₂O₂-Specific Reaction: The probe features an arylboronic acid group that serves as the reactive "warhead."[4][5] In the presence of H₂O₂, the arylboronic acid undergoes an irreversible oxidative rearrangement to form a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium).[1][6][9] This chemical conversion is specific to H₂O₂ and other potent oxidants like peroxynitrite (ONOO⁻).[1][6][10]
The measurement is ratiometric; the amount of the product (MitoP) is compared to the amount of remaining, unreacted probe (this compound).[9] This ratio (MitoP/MitoB) provides a robust and quantitative index of the intramitochondrial H₂O₂ concentration over the incubation period, minimizing variability from factors like probe uptake.[1][8][9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using the mitochondria-targeted ratiometric mass spectrometry probe this compound to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mitochondrial Targeting of Triphenylphosphonium Cations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective delivery of therapeutic and diagnostic agents to mitochondria is a paramount objective in modern medicine, particularly in the fields of oncology, neurodegenerative disease, and metabolic disorders. The triphenylphosphonium (TPP+) cation has emerged as the gold standard for mitochondrial targeting due to its intrinsic physicochemical properties that facilitate its accumulation within the mitochondrial matrix. This guide provides a comprehensive technical overview of the mechanisms underpinning TPP+ mitochondrial targeting, detailed experimental protocols for its characterization, and a summary of quantitative data to inform rational drug design and development.
The Core Mechanism: Harnessing the Mitochondrial Membrane Potential
The primary driving force behind the mitochondrial accumulation of the triphenylphosphonium cation is the significant electrochemical gradient across the inner mitochondrial membrane. This process can be understood through two key concepts: the mitochondrial membrane potential (ΔΨm) and the lipophilic nature of the TPP+ cation.
1.1. The Role of the Mitochondrial Membrane Potential (ΔΨm)
Mitochondria maintain a substantial negative membrane potential, typically ranging from -150 to -180 mV, across their inner membrane.[1][2] This is in stark contrast to the plasma membrane potential, which is considerably lower, around -30 to -60 mV.[1] This large negative potential is generated by the proton-pumping activity of the electron transport chain.
The positively charged TPP+ cation is electrophoretically driven across the inner mitochondrial membrane into the negatively charged mitochondrial matrix. This accumulation occurs against a concentration gradient and is a direct consequence of the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. For every 61.5 mV of membrane potential, the concentration of a monovalent cation like TPP+ is expected to increase 10-fold inside the matrix compared to the cytoplasm.[1] This results in a several hundred- to over a thousand-fold accumulation of TPP+-conjugated molecules within the mitochondria compared to the extracellular environment.[1]
1.2. The Importance of Lipophilicity
The TPP+ cation is a lipophilic, or fat-loving, molecule. This property allows it to readily pass through the lipid bilayers of both the plasma membrane and the mitochondrial outer and inner membranes, a process that does not rely on specific transporters.[3] The three phenyl groups of the TPP+ moiety contribute to its hydrophobicity, facilitating its partitioning into the lipid phase of the membranes.
The interplay between the positive charge and lipophilicity is crucial. While the positive charge provides the driving force for accumulation, the lipophilicity ensures the molecule can traverse the membrane barriers to reach the mitochondrial matrix. The hydrophobicity of TPP+ derivatives has been shown to correlate with their rate and extent of mitochondrial accumulation; more lipophilic derivatives generally accumulate faster and to a greater extent.[3]
Quantitative Data on TPP+ Mitochondrial Targeting
The efficiency of mitochondrial targeting by TPP+ and its derivatives can be quantified through several parameters, including the partition coefficient (LogP) as a measure of lipophilicity, the mitochondrial accumulation ratio, and the cytotoxic effects (IC50 values) which can serve as a surrogate for mitochondrial accumulation and disruption.
| Compound/Derivative | Cell Line | Partition Coefficient (cLogP) | Mitochondrial Accumulation (Fold Increase) | IC50 (µM) | Reference |
| Alkyl-TPP+ Derivatives | |||||
| Methyl-TPP+ | - | - | - | - | [4] |
| Hexyl-TPP+ | C2C12 | - | Higher than Methyl-TPP+ | - | [3] |
| Decyl-TPP+ | MCF-7 | - | - | ~1 | [5] |
| Dodecyl-TPP+ | MCF-7 | - | - | ~0.5 | [5] |
| Modified TPP+ Derivatives | |||||
| TPP+ (Control) | HeLa | - | - | 16.15 | [6] |
| PN+ | HeLa | Lower than TPP+ | Lower than TPP+ | 46.36 | [6] |
| PPN+ | HeLa | Higher than TPP+ | Higher than TPP+ | 0.77 | [6] |
| 4-CF3-TPP+-decyl | C2C12 | Higher than H-TPP+-decyl | Not specified, but effective uptake | Less uncoupling effect | [7] |
| H-TPP+-decyl | C2C12 | - | - | - | [7] |
| TPP+-Drug Conjugates | |||||
| Mito-Chlorambucil | Pancreatic Cancer Cells | - | - | ~80-fold lower than Chlorambucil | [8] |
| TPP+-Paclitaxel Nanocrystals | MCF-7/ADR | - | High (Pearson's coeff: 0.833-0.866) | Significantly lower than non-targeted | [2] |
Experimental Protocols
A variety of experimental techniques are employed to characterize the mitochondrial targeting and effects of TPP+ compounds. Below are detailed methodologies for key experiments.
3.1. Measurement of Mitochondrial Membrane Potential (ΔΨm)
A. Using a TPP+-Selective Electrode (for isolated mitochondria):
-
Apparatus: A TPP+-sensitive electrode and a reference electrode connected to a suitable voltmeter.
-
Reagents:
-
Respiration buffer (e.g., MiR05).
-
TPP+ chloride solution (e.g., 0.1 mM).
-
Mitochondrial substrates (e.g., glutamate, malate, succinate).
-
ADP solution.
-
Uncoupler (e.g., CCCP or FCCP).
-
Isolated mitochondria suspension.
-
-
Procedure:
-
Calibrate the electrode by adding known amounts of TPP+ to the respiration buffer to generate a standard curve of voltage versus log[TPP+].
-
Add isolated mitochondria to the chamber.
-
Energize the mitochondria by adding respiratory substrates.
-
Monitor the voltage change as TPP+ is taken up by the mitochondria, causing a decrease in the external TPP+ concentration.
-
The change in external TPP+ concentration is used to calculate the amount of TPP+ accumulated by the mitochondria.
-
The Nernst equation is then used to calculate ΔΨm from the TPP+ distribution ratio.
-
As a control, add an uncoupler to dissipate the membrane potential and observe the release of TPP+ from the mitochondria.
-
B. Using Fluorescent Dyes (e.g., TMRM or JC-1) and Flow Cytometry (for intact cells):
-
Reagents:
-
Cell culture medium.
-
Fluorescent dye stock solution (e.g., TMRM or JC-1 in DMSO).
-
TPP+-conjugated compound of interest.
-
Uncoupler (e.g., FCCP) as a control for depolarization.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with the TPP+ compound for the desired time and concentration. Include vehicle-only and uncoupler-treated controls.
-
Prepare a working solution of the fluorescent dye in pre-warmed cell culture medium.
-
Remove the treatment medium and incubate the cells with the dye solution (e.g., 20-100 nM TMRM for 30 minutes at 37°C).
-
Wash the cells with PBS.
-
Trypsinize and harvest the cells, then resuspend in PBS or flow cytometry buffer.
-
Analyze the cell suspension on a flow cytometer. For TMRM, use an appropriate laser for excitation (e.g., 543 nm) and an emission filter (e.g., 585/42 nm). For JC-1, detect both green (monomers, ~529 nm) and red (J-aggregates, ~590 nm) fluorescence.
-
A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
3.2. Cellular Localization using Confocal Microscopy
-
Reagents:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Fluorescently-labeled TPP+ conjugate or a TPP+ compound that can be detected via immunofluorescence.
-
MitoTracker dye (e.g., MitoTracker Red CMXRos) to specifically stain mitochondria.
-
Hoechst 33342 or DAPI to stain the nucleus.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Mounting medium.
-
-
Procedure:
-
Incubate live cells with the fluorescent TPP+ conjugate and MitoTracker dye for a specified time.
-
Wash the cells with pre-warmed medium.
-
(Optional) Fix the cells with paraformaldehyde, followed by permeabilization if intracellular antibody staining is required.
-
Stain the nuclei with Hoechst or DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for each fluorophore.
-
Co-localization of the TPP+ conjugate's fluorescence signal with the MitoTracker signal confirms mitochondrial targeting. Quantitative co-localization analysis can be performed using software to calculate Pearson's correlation coefficient.
-
3.3. Cytotoxicity Assessment using MTT Assay
-
Reagents:
-
Cell culture medium.
-
TPP+ compound of interest.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the TPP+ compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.
References
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dodecyl-TPP Targets Mitochondria and Potently Eradicates Cancer Stem Cells (CSCs): Synergy With FDA-Approved Drugs and Natural Compounds (Vitamin C and Berberine) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond the TPP+ “gold standard”: a new generation mitochondrial delivery vector based on extended PN frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Unveiling Mitochondrial Oxidative Stress In Vivo: A Technical Guide to the MitoB Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MitoB, a ratiometric mass spectrometry probe for the in vivo assessment of mitochondrial hydrogen peroxide (H₂O₂). This document details the core principles of the this compound method, experimental protocols, quantitative data presentation, and the visualization of relevant biological pathways.
Introduction: The Challenge of Measuring Mitochondrial ROS In Vivo
Reactive oxygen species (ROS) generated within mitochondria are pivotal in both physiological cell signaling and the pathogenesis of numerous diseases.[1] Hydrogen peroxide, a relatively stable ROS, acts as a key signaling molecule.[2] However, its accurate in vivo measurement within the mitochondrial matrix has been a significant challenge. Traditional methods often rely on indirect markers of oxidative damage or fluorescent probes that are better suited for in vitro or simple organism studies.[3] The development of this compound has provided a powerful tool to overcome these limitations, enabling the direct and quantitative assessment of mitochondrial H₂O₂ in living animals.[3][4]
The this compound Probe: Mechanism of Action
This compound, or (3-hydroxybenzyl)triphenylphosphonium bromide, is a mitochondria-targeted ratiometric probe.[5][6] Its mechanism of action is based on two key features:
-
Mitochondrial Targeting: The lipophilic triphenylphosphonium (TPP) cation moiety of this compound facilitates its accumulation within the negatively charged mitochondrial matrix, driven by the plasma and mitochondrial membrane potentials.[2][4][5] This leads to a concentration of the probe within the mitochondria that is several hundred-fold higher than in the cytoplasm.[2]
-
Ratiometric Detection of H₂O₂: The arylboronic acid component of this compound reacts specifically and slowly with hydrogen peroxide to form a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium bromide).[4][5][6] This reaction is non-enzymatic.[2] The ratio of the product (MitoP) to the unreacted probe (this compound) is directly proportional to the intramitochondrial H₂O₂ concentration.[4][6] This ratiometric approach minimizes variability arising from differences in probe uptake or extraction efficiency.[5]
The MitoP/MitoB ratio is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[3][4] To ensure accurate quantification, deuterated internal standards, d₁₅-MitoB and d₁₅-MitoP, are spiked into the samples to correct for any sample loss during preparation and analysis.[5]
Quantitative Data Presentation
The following table summarizes quantitative data from in vivo studies utilizing this compound to assess mitochondrial oxidative stress in various tissues and disease models.
| Animal Model | Tissue | Condition | Age | MitoP/MitoB Ratio (relative to control) | Reference |
| mtDNA Mutator Mice | Heart | Mutator vs. Control | 35-42 weeks | ~1.5-fold increase | [7] |
| mtDNA Mutator Mice | Kidney | Mutator vs. Control | 35-42 weeks | ~1.7-fold increase | [7] |
| mtDNA Mutator Mice | Heart | Mature vs. Young Mutator | 35-42 wks vs. 6-20 wks | Significant increase | [7] |
| mtDNA Mutator Mice | Kidney | Mature vs. Young Mutator | 35-42 wks vs. 6-20 wks | Significant increase | [7] |
| mtDNA Mutator Mice | Liver | Mature vs. Young Mutator | 35-42 wks vs. 6-20 wks | Significant increase | [7] |
| mtDNA Mutator Mice | Skeletal Muscle | Mature vs. Young Mutator | 35-42 wks vs. 6-20 wks | Significant increase | [7] |
| Mouse Models of Retinitis Pigmentosa (Pde6brd1/rd1, Prhp2rds/rds, RPGR-/-, Cln6nclf) | Eye | Disease vs. Control | Preceding photoreceptor loss | Higher levels of mitochondrial ROS | [8][9] |
| Mouse Model of Retinitis Pigmentosa (RPGR-/-) | Eye | DMF Treatment vs. Vehicle | - | Lowered mitochondrial ROS | [9] |
| Brown Trout (Salmo trutta) | White Muscle | - | - | Higher than liver | [10] |
| Brown Trout (Salmo trutta) | Liver | - | - | Lower than white muscle | [10] |
Experimental Protocols
This section provides a detailed methodology for the in vivo assessment of mitochondrial H₂O₂ using this compound, from probe administration to data analysis.
In Vivo Administration of this compound
-
Probe Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline. The concentration and volume will depend on the animal model and route of administration.
-
Administration: Administer this compound to the animal. Common routes include intravenous (IV) or intraperitoneal (IP) injection.[7] For localized measurements, direct injection into the tissue of interest, such as intravitreal injection for eye studies, can be performed.[8]
-
Incubation Period: Allow the probe to distribute and react with mitochondrial H₂O₂. A typical incubation period is 3-6 hours.[4][7] The optimal time should be determined empirically for the specific animal model and tissue.
Sample Collection and Preparation
-
Tissue Harvest: At the end of the incubation period, euthanize the animal and rapidly dissect the tissues of interest.
-
Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to halt any further enzymatic activity or probe conversion.[11] Samples can be stored at -80°C until processing.[11]
-
Homogenization: Homogenize the frozen tissue on ice in an appropriate buffer.
-
Spiking with Internal Standards: Add a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) to each sample to correct for variability during extraction and analysis.[3][5]
-
Protein Precipitation and Extraction: Add ice-cold acetonitrile with 0.1% (v/v) formic acid to precipitate proteins.[5] Vortex the sample and then centrifuge at high speed (e.g., 17,000 x g) at 4°C.[5]
-
Supernatant Collection: Carefully collect the supernatant containing this compound, MitoP, and the internal standards.[5]
-
Drying and Reconstitution: Dry the supernatant under vacuum and reconstitute the pellet in a suitable solvent for LC-MS/MS analysis.[11]
LC-MS/MS Analysis
-
Chromatographic Separation: Separate this compound, MitoP, and their deuterated standards using a liquid chromatography system. A typical mobile phase consists of a gradient of water and acetonitrile with 0.1% formic acid.[5][12]
-
Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[5] Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and daughter ions for this compound, MitoP, d₁₅-MitoB, and d₁₅-MitoP.[5]
-
Data Analysis: Calculate the peak area ratios of MitoP to this compound and normalize these to the peak area ratios of the corresponding deuterated internal standards. The final MitoP/MitoB ratio provides a quantitative measure of mitochondrial H₂O₂ levels.[5][13]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound methodology and its application in understanding mitochondrial oxidative stress.
Caption: Mechanism of this compound action for detecting mitochondrial H₂O₂.
References
- 1. Role of Mitochondria in the Redox Signaling Network and Its Outcomes in High Impact Inflammatory Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of Mitochondrial Hydrogen Peroxide in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial hydrogen peroxide (H₂O₂), once considered a mere byproduct of cellular respiration, is now recognized as a critical signaling molecule, orchestrating a diverse array of cellular processes. This technical guide provides an in-depth exploration of the multifaceted role of mitochondrial H₂O₂ in key cellular signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. We present a comprehensive overview of the mechanisms by which mitochondrial H₂O₂ is generated and how it modulates these pathways to influence cell fate decisions, from proliferation and differentiation to apoptosis and inflammation. This document offers detailed experimental protocols for the accurate measurement of mitochondrial H₂O₂ and summarizes key quantitative data to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of these complex processes. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals seeking to unravel the intricate signaling networks governed by mitochondrial H₂O₂ and to identify novel therapeutic targets.
Introduction
Mitochondria are the primary source of reactive oxygen species (ROS) within most mammalian cells.[1] While high levels of ROS are associated with oxidative stress and cellular damage, it is now well-established that physiological concentrations of ROS, particularly hydrogen peroxide (H₂O₂), function as second messengers in a variety of signaling cascades.[1][2] H₂O₂'s role as a signaling molecule stems from its ability to reversibly oxidize specific cysteine residues on target proteins, thereby altering their activity and initiating downstream signaling events.[3] This guide focuses specifically on the contribution of mitochondrial-derived H₂O₂ to cellular signaling, highlighting its distinct roles and regulatory mechanisms.
Key Signaling Pathways Modulated by Mitochondrial H₂O₂
Mitochondrial H₂O₂ has been implicated in the regulation of several critical signaling pathways that govern a wide range of cellular functions.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Emerging evidence indicates a complex, often cell-type specific, role for mitochondrial H₂O₂ in modulating NF-κB activity. In some contexts, increased mitochondrial H₂O₂ production can promote the activation of the NF-κB pathway.[4][5] For instance, in aged rat arteries, elevated mitochondrial H₂O₂ contributes to endothelial NF-κB activation and a pro-inflammatory state.[4][5] Conversely, in lung antigen-presenting cells, mitochondrial H₂O₂ generated in response to allergens can block NF-κB activation, thereby preventing unwarranted immune activation and maintaining immune tolerance.[6][7] This suppression of NF-κB is achieved through the inhibition of IκBα degradation.[6]
Mitogen-Activated Protein Kinase (MAPK) Signaling
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the p38 MAPK, JNK, and ERK pathways, are crucial for cellular responses to a variety of extracellular stimuli, regulating processes such as cell proliferation, differentiation, and apoptosis. Mitochondrial ROS, including H₂O₂, are known to activate MAPK pathways.[8] For example, hypoxia-induced mitochondrial ROS generation leads to the phosphorylation and activation of p38 MAPK in cardiomyocytes.[9][10] This activation is dependent on electron flux in the mitochondrial electron transport chain.[9][10] The oxidative modification of upstream signaling proteins and the inactivation of MAPK phosphatases (MKPs) are potential mechanisms by which ROS can activate MAPK pathways.[8]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and metabolism. H₂O₂ can activate this pathway, promoting cell survival.[11] For instance, H₂O₂ preconditioning has been shown to enhance the phosphorylation of Akt.[12] This activation can lead to the phosphorylation of downstream targets such as the pro-apoptotic protein Bax, preventing its translocation to the mitochondria and subsequent apoptosis.[11] The PI3K/Akt pathway can also be involved in adaptive cytoprotection against oxidative injury.[12] Furthermore, exercise preconditioning-induced H₂O₂ generation can regulate mitochondrial protection through a PI3K-dependent mechanism.[13]
Quantitative Data on Mitochondrial H₂O₂ Signaling
The concentration and duration of the H₂O₂ signal are critical determinants of the downstream cellular response. Below are tables summarizing quantitative data related to mitochondrial H₂O₂ signaling.
Table 1: H₂O₂ Concentrations and Cellular Responses
| H₂O₂ Concentration Range | Cellular Response | Signaling Pathway(s) Implicated | Reference(s) |
| < 1 µM | Physiological signaling, redox sensing | Peroxiredoxin-mediated signaling | [14][15] |
| 2.5–20 µM | Measurement of steady-state H₂O₂ with HyPer7 | N/A | [16] |
| > 1 µM | Activation of various redox-sensitive proteins | MAPK, PI3K/Akt, NF-κB | [14] |
Table 2: Key Proteins in H₂O₂ Sensing and their Reactivity
| Protein | Function | Reactivity towards H₂O₂ | Notes | Reference(s) |
| Peroxiredoxin 2 | Highly efficient H₂O₂ scavenger and signal transducer | High | Mediates signaling at low H₂O₂ concentrations | [14][15] |
| PTP1B | Protein tyrosine phosphatase | Low | Can be oxidized by H₂O₂, modulating signaling | [15] |
| SHP-2 | Protein tyrosine phosphatase | Low | Regulates growth factor signaling | [15] |
Experimental Protocols for Measuring Mitochondrial H₂O₂
Accurate measurement of mitochondrial H₂O₂ is crucial for understanding its role in cellular signaling. Several methods are available, each with its own advantages and limitations.
Detection of Mitochondrial Superoxide with MitoSOX™ Red
MitoSOX™ Red is a fluorogenic dye that selectively detects superoxide, the precursor of H₂O₂, in the mitochondria of live cells.[17][18][19][20]
Protocol:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of DMSO.[18][20] Aliquot and store at -20°C, protected from light.[18]
-
On the day of the experiment, prepare a 500 nM to 5 µM working solution by diluting the stock solution in a suitable buffer such as HBSS with calcium and magnesium.[18][21]
-
-
Cell Staining:
-
Detection:
Measurement of Extracellular H₂O₂ with Amplex® Red
The Amplex® Red assay is a highly sensitive and specific method for detecting H₂O₂ released from cells or isolated mitochondria.[22][23][24] In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the fluorescent product resorufin.[24][25][26]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Prepare a working solution containing Amplex® Red (e.g., 50 µM), HRP (e.g., 0.1 U/mL) in the reaction buffer.[25]
-
Add the working solution to samples (cell culture supernatant or isolated mitochondria suspension) and H₂O₂ standards in a 96-well plate.[25][27]
-
Incubate for 30 minutes at room temperature, protected from light.[24][27]
-
-
Detection:
Genetically Encoded H₂O₂ Sensors (HyPer)
Genetically encoded fluorescent sensors, such as HyPer, allow for the real-time, ratiometric measurement of intracellular H₂O₂ in living cells and specific subcellular compartments.[29][30] HyPer consists of a circularly permuted yellow fluorescent protein (cpYFP) inserted into the regulatory domain of a prokaryotic H₂O₂-sensing protein.[22][29]
Protocol:
-
Cell Transfection/Transduction:
-
Transfect or transduce target cells with a plasmid or viral vector encoding the HyPer sensor. For mitochondrial targeting, a mitochondrial localization signal is fused to the sensor.
-
-
Live-Cell Imaging:
-
Data Analysis:
Conclusion and Future Directions
Mitochondrial H₂O₂ is a versatile signaling molecule that plays a pivotal role in regulating a multitude of cellular processes through its interaction with key signaling pathways. The context-dependent nature of its effects underscores the complexity of redox signaling. Future research should focus on elucidating the precise molecular targets of mitochondrial H₂O₂ within specific signaling cascades and understanding how the spatiotemporal dynamics of H₂O₂ signals are decoded by the cell. A deeper understanding of these mechanisms will be instrumental in developing novel therapeutic strategies for a wide range of diseases where redox signaling is dysregulated, including cancer, neurodegenerative disorders, and cardiovascular diseases. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the intricate and vital world of mitochondrial H₂O₂ signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen peroxide induces signals that link the mitochondrial respiratory chain to specific cellular pathway | Whitehead Institute [wi.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Increased mitochondrial H2O2 production promotes endothelial NF-kappaB activation in aged rat arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial H2O2 In Lung Antigen Presenting Cells Blocks NF-κB Activation To Prevent Unwarranted Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial H2O2 in Lung Antigen-Presenting Cells Blocks NF-κB Activation to Prevent Unwarranted Immune Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial ROS initiate phosphorylation of p38 MAP kinase during hypoxia in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Hydrogen Peroxide-Induced Akt Phosphorylation Regulates Bax Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. H2O2 Signaling-Triggered PI3K Mediates Mitochondrial Protection to Participate in Early Cardioprotection by Exercise Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. refp.cohlife.org [refp.cohlife.org]
- 15. Quantitative biology of hydrogen peroxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Intracellular H2O2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 [bio-protocol.org]
- 17. 2.5. MitoSOX Assay [bio-protocol.org]
- 18. apexbt.com [apexbt.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 25. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [bio-protocol.org]
- 26. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [en.bio-protocol.org]
- 27. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 28. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 29. evrogen.com [evrogen.com]
- 30. Construction of genetically encoded biosensors for monitoring cytosolic and mitochondrial H2O2 in response to nanozymes in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measuring Intracellular H 2 O 2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of mitochondrial oxidative damage is a central tenet of the free radical theory of aging. Mitochondria, the primary sites of cellular respiration, are also the main endogenous source of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). While essential for signaling, excessive ROS can damage macromolecules, leading to cellular dysfunction, senescence, and the pathogenesis of age-related diseases. Accurately quantifying mitochondrial ROS in vivo has been a significant challenge, hindering a deeper understanding of its precise role in aging.
MitoB, a ratiometric mass spectrometry probe, has emerged as a powerful tool to address this challenge. This technical guide provides an in-depth overview of this compound's mechanism, applications in aging and age-related disease models, detailed experimental protocols, and the signaling pathways implicated by its findings.
Core Principles of this compound
This compound, or (3-hydroxybenzyl)triphenylphosphonium bromide, is a mitochondria-targeted probe designed to measure H₂O₂ levels within the mitochondrial matrix.[1][2] Its lipophilic triphenylphosphonium (TPP⁺) cation drives its accumulation into the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential.[2][3]
Once inside the mitochondria, the arylboronic acid moiety of this compound undergoes an irreversible oxidation reaction with H₂O₂ to form a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium bromide).[2][4] The rate of this conversion is proportional to the local concentration of H₂O₂. The ratiometric nature of the probe, determined by quantifying the amounts of both MitoP and the remaining this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and quantitative measure of mitochondrial H₂O₂ levels.[1][4] This ratiometric approach ingeniously circumvents potential variations in probe uptake between different tissues or experimental conditions.[3]
Quantitative Data from In Vivo and In Vitro Models
The application of this compound has yielded valuable quantitative data on the levels of mitochondrial H₂O₂ in various models of aging and age-related pathologies. These findings are summarized in the tables below.
Table 1: MitoP/MitoB Ratios in Models of Accelerated and Natural Aging
| Model System | Tissue/Cell Type | Age/Condition | MitoP/MitoB Ratio (relative to control) | Reference(s) |
| mtDNA Mutator Mice (PolgAD257A/D257A) | Heart | Mature (35-42 weeks) | ~1.5-fold increase | [3][5] |
| Kidney | Mature (35-42 weeks) | ~1.7-fold increase | [3][5] | |
| Liver | Mature (35-42 weeks) | ~1.4-fold increase | [3][5] | |
| Skeletal Muscle | Mature (35-42 weeks) | ~1.3-fold increase | [3][5] | |
| Naturally Aged Mice | Eye | 1 year - 15 months | Small increase* | [6] |
| Aged Rats (Fisher 344) | Carotid Arteries & Aortas | 24 months | Increased NF-κB activity (indicative of increased H₂O₂) | [7][8] |
*Indicates a statistically significant increase compared to young or wild-type controls.
Table 2: MitoP/MitoB Ratios in Models of Age-Related Diseases
| Disease Model | Animal Model | Tissue | Age/Condition | MitoP/MitoB Ratio (relative to control) | Reference(s) |
| Retinitis Pigmentosa | rd1 Mouse | Eye | p14 - 6 weeks | Significantly elevated | [6] |
| Retinitis Pigmentosa | rds Mouse | Eye | Early postnatal | Significantly elevated | [6] |
| Retinitis Pigmentosa | RPGR-/- Mouse | Eye | 5 months | Increased | [6] |
| Batten Disease | Cln3Δex7/8 Mouse | Eye | 1 year - 15 months | Small increase | [6] |
*Indicates a statistically significant increase compared to age-matched wild-type controls.
Signaling Pathways Implicated by this compound Findings
The quantitative data obtained using this compound has provided direct evidence linking increased mitochondrial H₂O₂ production to the activation of specific signaling pathways implicated in aging and age-related diseases.
One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a key regulator of inflammation. Studies in aged rat arteries have shown that increased mitochondrial H₂O₂, as would be measured by an elevated MitoP/MitoB ratio, contributes to the activation of NF-κB.[7][8][9] This, in turn, promotes a pro-inflammatory state in the vasculature, a hallmark of cardiovascular aging.[9]
Furthermore, mitochondrial ROS is a known activator of the p53 tumor suppressor protein, a critical regulator of cellular senescence.[10][11][12] The accumulation of senescent cells is a hallmark of aging and contributes to age-related pathologies. The ability of this compound to quantify mitochondrial H₂O₂ provides a means to investigate the upstream signals that trigger p53-mediated senescence.
Experimental Protocols
Experimental Workflow Overview
The general workflow for using this compound to measure mitochondrial H₂O₂ involves several key steps, from probe administration to data analysis.
Protocol 1: In Vivo Measurement of Mitochondrial H₂O₂ in Animal Models
1. Preparation of this compound Injection Solution:
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in sterile saline (0.9% NaCl) to the desired final concentration (e.g., 1 mM). The final ethanol concentration should be kept low (e.g., <5%).
2. Administration of this compound:
-
Administer this compound to the animal via intravenous (IV) or intraperitoneal (IP) injection. A typical dose is around 0.8 µmol/kg body weight.[4]
3. Incubation Period:
-
Allow the probe to circulate and react with endogenous H₂O₂ for a period of 3 to 9 hours.[4] This incubation time may need to be optimized depending on the animal model and tissue of interest.
4. Tissue Collection and Processing:
-
At the end of the incubation period, euthanize the animal using an approved method.
-
Rapidly dissect the tissues of interest and immediately snap-freeze them in liquid nitrogen.
-
Store the frozen tissues at -80°C until analysis.
5. Sample Preparation for LC-MS/MS:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg) and place it in a pre-chilled homogenization tube.
-
Add a defined volume of ice-cold extraction solvent (e.g., 1 mL of acetonitrile with 0.1% formic acid).
-
Add a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: In Vitro Measurement of Mitochondrial H₂O₂ in Cell Culture
1. Cell Seeding and Treatment:
-
Seed cells in multi-well plates and culture them to the desired confluency.
-
Treat the cells with experimental compounds as required.
2. This compound Incubation:
-
Remove the culture medium and replace it with fresh medium containing this compound at a final concentration of 1-10 µM.
-
Incubate the cells for a defined period (e.g., 1-4 hours). This should be optimized for the specific cell type and experimental conditions.
3. Sample Collection and Extraction:
-
Method A (Cell Lysate):
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solvent (e.g., acetonitrile with 0.1% formic acid) to each well and scrape the cells.
-
Add deuterated internal standards.
-
Transfer the cell lysate to a microcentrifuge tube and proceed with centrifugation as described for tissue samples.
-
-
Method B (Medium Sampling):
-
As this compound and MitoP can equilibrate across the plasma membrane, it is possible to sample the culture medium to infer intracellular mitochondrial H₂O₂ levels.
-
At the end of the incubation period, collect a sample of the culture medium.
-
Add deuterated internal standards to the medium sample.
-
Centrifuge the medium to remove any cellular debris and analyze the supernatant.
-
Protocol 3: LC-MS/MS Analysis
1. Liquid Chromatography (LC) Parameters:
-
Column: A C18 or phenyl-hexyl column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase is used to separate this compound and MitoP.
-
Flow Rate: Typically 200-400 µL/min.
-
Injection Volume: 5-10 µL.
2. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
MitoP: Precursor ion (m/z) -> Product ion (m/z)
-
d₁₅-MitoB: Precursor ion (m/z) -> Product ion (m/z)
-
d₁₅-MitoP: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values should be determined based on the instrument and experimental conditions, but representative values can be found in the literature.[2])
-
3. Data Analysis:
-
Integrate the peak areas for this compound, MitoP, and their deuterated internal standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for both this compound and MitoP.
-
Use a standard curve prepared with known concentrations of this compound and MitoP to determine the absolute amounts of each in the samples.
-
Calculate the final MitoP/MitoB ratio for each sample.
Conclusion
This compound has proven to be an invaluable tool for the direct and quantitative measurement of mitochondrial H₂O₂ in the context of aging and age-related diseases. The data generated using this probe have provided crucial in vivo evidence supporting the role of mitochondrial oxidative stress in these processes. The detailed protocols and understanding of the underlying principles provided in this guide are intended to facilitate the adoption of this powerful technique by researchers in the field. As our understanding of the intricate signaling roles of mitochondrial ROS continues to evolve, tools like this compound will be instrumental in dissecting these pathways and identifying novel therapeutic targets to promote healthy aging.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased mitochondrial H2O2 production promotes endothelial NF-kappaB activation in aged rat arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Inflammation and endothelial dysfunction during aging: role of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROS, Cell Senescence, and Novel Molecular Mechanisms in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53, ROS and senescence in the control of aging | Aging [aging-us.com]
- 12. researchgate.net [researchgate.net]
Exploring Redox Biology: A Technical Guide to the MitoB Method
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the MitoB method, a powerful ratiometric mass spectrometry approach for the quantitative assessment of mitochondrial hydrogen peroxide (H₂O₂). This document details the core principles of the method, experimental protocols for both in vivo and in vitro applications, and the interpretation of the resulting data. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement this technique in their exploration of redox biology.
Introduction: Quantifying Mitochondrial Hydrogen Peroxide
Mitochondria are a primary source of cellular reactive oxygen species (ROS), with hydrogen peroxide (H₂O₂) being a key molecule in both physiological redox signaling and pathological oxidative stress.[1] The accurate measurement of H₂O₂ within the mitochondrial matrix is therefore crucial for understanding its role in a wide range of biological processes and disease states, including aging, neurodegenerative diseases, and metabolic disorders.[2][3]
The this compound method offers a highly specific and quantitative approach to directly measure H₂O₂ levels within the mitochondrial matrix.[1] It overcomes many of the limitations associated with traditional fluorescence-based probes, providing a more reliable and reproducible assessment of mitochondrial ROS.[4]
The Principle of the this compound Method
The this compound method utilizes a mitochondria-targeted probe, this compound ((3-hydroxybenzyl)triphenylphosphonium bromide), which contains a lipophilic triphenylphosphonium (TPP) cation.[5] This positively charged moiety facilitates the accumulation of the probe within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[6][7]
Once inside the mitochondria, the arylboronic acid group of this compound undergoes a selective and irreversible oxidation reaction with H₂O₂ to form a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium bromide).[6][8] The rate of this conversion is directly proportional to the concentration of H₂O₂ in the mitochondrial matrix.[1] It is important to note that peroxynitrite can also, to some extent, contribute to the conversion of this compound to MitoP.[9]
The key to the method's accuracy is its ratiometric nature. By quantifying the amounts of both the unreacted probe (this compound) and the product (MitoP) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a ratio of MitoP to this compound is determined.[5] This ratio serves as a robust indicator of mitochondrial H₂O₂ levels, minimizing variability that can arise from differences in probe uptake or sample processing.[1] To ensure precise quantification, deuterated internal standards, d₁₅-MitoB and d₁₅-MitoP, are added to the samples to correct for any loss during extraction and analysis.[6]
Quantitative Data Presentation
The MitoP/MitoB ratio provides a quantitative measure of mitochondrial H₂O₂ levels. Below is a summary of data from a study on mitochondrial DNA mutator mice, which exhibit an accelerated aging phenotype.
| Mouse Model | Age Group | Tissue | MitoP/MitoB Ratio (Mean ± SEM) |
| Control | Young (6-20 weeks) | Heart | ~0.004 ± 0.0005 |
| mtDNA Mutator | Young (6-20 weeks) | Heart | ~0.004 ± 0.0005 |
| Control | Mature (35-42 weeks) | Heart | ~0.005 ± 0.0006 |
| mtDNA Mutator | Mature (35-42 weeks) | Heart | ~0.008 ± 0.001 ** |
*Data are estimated from Logan et al., 2014.[9] *p < 0.01 compared to mature control mice.
Experimental Protocols
Detailed methodologies for the application of the this compound method in both in vivo and in vitro systems are provided below.
In Vivo Measurement in Mouse Models
This protocol is adapted from studies investigating mitochondrial H₂O₂ in mice.[9]
Materials:
-
This compound
-
d₁₅-MitoB and d₁₅-MitoP (internal standards)
-
Saline solution (sterile)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
Procedure:
-
This compound Administration: Administer this compound to mice via intravenous (IV) injection. A typical dose is 0.8 µmol this compound per kg of body weight.[10]
-
Incubation Period: Allow the this compound to circulate and react with endogenous mitochondrial H₂O₂ for a period of 3-6 hours.[8][10]
-
Tissue Collection: Euthanize the mouse and dissect the tissues of interest (e.g., heart, liver, brain). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.[1][10]
-
Sample Preparation:
-
Weigh a portion of the frozen tissue (e.g., 30-50 mg) in a pre-chilled tube.[1]
-
Add a specific volume of ice-cold extraction solvent (100% acetonitrile with 0.1% v/v formic acid).[1]
-
Spike the sample with known amounts of d₁₅-MitoB and d₁₅-MitoP internal standards.[1]
-
Homogenize the tissue on ice until a uniform suspension is achieved.[1]
-
Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[1]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[1]
-
In Vitro Measurement in Cultured Cells
This protocol is a general guideline for the use of this compound in cultured cells.[1][4]
Materials:
-
Cultured cells
-
This compound
-
d₁₅-MitoB and d₁₅-MitoP (internal standards)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment: Plate cells in appropriate culture vessels and grow to the desired confluency. Apply any experimental treatments as required.[4]
-
This compound Loading: Incubate the cells with this compound at a final concentration of 1-10 µM for 1-4 hours in culture medium. The optimal concentration and incubation time should be determined empirically for each cell type.[4]
-
Cell Harvesting:
-
Sample Preparation:
-
Resuspend the cell pellet in ice-cold extraction solvent (100% acetonitrile with 0.1% v/v formic acid).[1]
-
Spike the sample with known amounts of d₁₅-MitoB and d₁₅-MitoP internal standards.[1]
-
Lyse the cells by sonication or other appropriate homogenization methods.[1]
-
Centrifuge the lysate at high speed for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis
The following are general parameters for the LC-MS/MS analysis of this compound and MitoP. Specific conditions may need to be optimized for the instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Typical Value |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 200-400 µL/min |
| Column | C18 reverse-phase column |
| Column Temperature | 45°C |
| Injection Volume | 5-10 µL |
| Gradient | A linear gradient from low to high organic phase (Mobile Phase B) is typically used to separate this compound and MitoP. |
Mass Spectrometry (MS) Parameters:
| Parameter | Typical Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound, MitoP, d₁₅-MitoB, and d₁₅-MitoP need to be determined and optimized on the specific mass spectrometer being used. |
Data Analysis:
-
Calculate the peak area ratios of the analyte to its corresponding internal standard (this compound/d₁₅-MitoB and MitoP/d₁₅-MitoP).[1]
-
Generate calibration curves by plotting the peak area ratios of standards against their known concentrations.[1]
-
Use the linear regression from the calibration curves to determine the concentrations of this compound and MitoP in the experimental samples.[1]
-
Calculate the final MitoP/MitoB ratio for each sample.[1]
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general workflow for a this compound experiment, from sample preparation to data analysis.
Mitochondrial H₂O₂ in Signaling Pathways
Mitochondrial H₂O₂ is not merely a damaging byproduct but also a critical signaling molecule that influences numerous cellular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Using the mitochondria-targeted ratiometric mass spectrometry probe this compound to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Measuring Mitochondrial Hydrogen Peroxide in Cultured Cells Using MitoB
Introduction
Mitochondrial hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in both physiological cell signaling and pathological oxidative stress.[1] The accurate quantification of H₂O₂ within the mitochondrial matrix is essential for understanding its role in various biological processes and diseases. MitoB, or (3-hydroxybenzyl)triphenylphosphonium bromide, is a ratiometric mass spectrometry probe designed for this purpose.[1][2][3] Due to its lipophilic triphenylphosphonium cation, this compound accumulates in the negatively charged mitochondrial matrix.[2][3] Inside the mitochondria, the arylboronic acid portion of this compound reacts specifically with H₂O₂ to form a stable phenol product, MitoP ((3-hydroxyphenyl)triphenylphosphonium bromide).[1][2] The ratio of the product (MitoP) to the unreacted probe (this compound) is measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a quantitative measure of mitochondrial H₂O₂ levels.[1][4][5] This ratiometric approach offers a robust measurement by minimizing variability from factors like probe uptake or instrument response.[1]
Principle of the Method
The core of this technique is the specific and stoichiometric reaction between this compound and H₂O₂ within the mitochondrial matrix. The positive charge of the triphenylphosphonium group targets the probe to the mitochondria.[1] The subsequent oxidation of the boronic acid to a phenol is directly proportional to the H₂O₂ concentration.[1] By quantifying the relative amounts of MitoP and this compound, a precise assessment of mitochondrial H₂O₂ is achieved.[1] To ensure accuracy and correct for sample loss during preparation, deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) are added to the samples.[1]
Quantitative Data Summary
The optimal conditions for using this compound can vary depending on the cell type and experimental goals. It is recommended to empirically determine the ideal concentration and incubation time for each specific cell line.[4][6]
| Parameter | Recommended Range | Notes | References |
| Cell Seeding Density | 70-80% confluency | Ensure a consistent cell monolayer for reproducible results. | [6] |
| This compound Concentration | 1-10 µM | Start with a concentration-response experiment (e.g., 1, 5, 10 µM) to find the optimal concentration for your cell type. | [4][6] |
| Incubation Time | 1-8 hours | A time-course experiment (e.g., 1, 2, 4, 6, 8 hours) is crucial to determine the optimal incubation period. | [4][6] |
| Positive Controls | Antimycin A, Menadione | Use a positive control to stimulate mitochondrial H₂O₂ production and validate the assay. | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.[6]
-
Store the stock solution in aliquots at -20°C or below and use within one month.
Cell Culture and this compound Loading
-
Plate cells in the desired culture vessels (e.g., 6-well or 12-well plates) and grow until they reach 70-80% confluency.[6]
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 1-10 µM).[4][6]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.[6]
-
Incubate the cells for the predetermined optimal time (e.g., 1-8 hours) at 37°C in a CO₂ incubator.[4][6]
Sample Preparation for LC-MS/MS Analysis
-
After incubation, wash the cells with ice-cold PBS.[1]
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer them to a microcentrifuge tube.[1]
-
Pellet the cells by centrifuging at a low speed.[1]
-
Resuspend the cell pellet in an extraction solvent (e.g., 100% acetonitrile with 0.1% formic acid).[1]
-
Spike the sample with known amounts of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).
-
Homogenize the cell suspension, for example, by sonication.[1]
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[1]
-
Carefully transfer the supernatant to a new tube. For thorough extraction, you can re-extract the pellet with more extraction solvent, centrifuge again, and combine the supernatants.[1]
-
Dry the combined supernatant using a solvent evaporator (e.g., SpeedVac).[1]
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of 20% (v/v) acetonitrile with 0.1% (v/v) formic acid for LC-MS/MS analysis.[1]
Note: In some cell culture systems, this compound and MitoP may equilibrate between the mitochondria and the extracellular medium, allowing for sampling of the culture medium to infer mitochondrial H₂O₂ levels, which can avoid the need for cell extraction.[2]
LC-MS/MS Analysis
The analysis is typically performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[1] The following are typical parameters, but they should be optimized for the specific instrument used.
| LC Parameter | Typical Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 200 µL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 45°C |
Reference:[1]
Visualizations
Caption: this compound accumulates in the mitochondrial matrix and is oxidized by H₂O₂ to MitoP.
Caption: Experimental workflow for measuring mitochondrial H₂O₂ using this compound.
References
Application Notes and Protocols: MitoB for In Vivo Mouse Studies
Introduction
MitoB, or {4-[2-(triphenylphosphonio)acetamido]phenyl}boronic acid, is a ratiometric mass spectrometry probe designed to measure mitochondrial hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), within a living organism (in vivo).[1][2] Its design leverages the lipophilic triphenylphosphonium (TPP) cation, which causes the molecule to accumulate several hundredfold within mitochondria, driven by the mitochondrial membrane potential.[1][3][4] Once inside the mitochondrial matrix, the arylboronic acid component of this compound reacts specifically with H₂O₂ to form a stable phenol product, MitoP ({4-[2-(triphenylphosphonio)acetamido]phenol}).[1][2]
The extent of this conversion is quantified by measuring the ratio of the product (MitoP) to the remaining probe (this compound) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] This MitoP/MitoB ratio serves as a quantitative indicator of mitochondrial H₂O₂ levels in the tissue of interest, providing a valuable tool for investigating the role of mitochondrial oxidative stress in various pathological and physiological states.[1][6]
Mechanism of Action
The fundamental principle of this compound as a probe is its targeted accumulation and subsequent reaction within the mitochondria.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Delivery of bioactive molecules to mitochondria in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of MitoP and MitoB by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) implicated in a wide array of physiological and pathological processes, from redox signaling to oxidative stress-induced cellular damage.[1] The accurate and specific quantification of H₂O₂ within the mitochondrial matrix is therefore crucial for advancing our understanding of its role in health and disease. This document provides a detailed application note and protocol for the quantification of mitochondrial H₂O₂ using the ratiometric probe MitoB and its oxidized product MitoP via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The method is based on the use of this compound, a (3-hydroxybenzyl)triphenylphosphonium bromide probe that selectively accumulates in the mitochondrial matrix due to the large mitochondrial membrane potential.[1] Within the mitochondria, the arylboronic acid moiety of this compound reacts with H₂O₂ to form the stable phenolic product, MitoP.[1] The ratio of MitoP to the remaining, unreacted this compound, as determined by LC-MS/MS, provides a robust and quantitative measure of mitochondrial H₂O₂ levels.[1] This ratiometric approach inherently corrects for variations in probe uptake, making it a highly reliable method. The use of deuterated internal standards, d₁₅-MitoB and d₁₅-MitoP, further enhances accuracy by correcting for sample loss during preparation and analysis.[1]
Principle of the Method
The core of this analytical method lies in the specific, stoichiometric reaction between this compound and mitochondrial H₂O₂. The positively charged triphenylphosphonium (TPP) group of this compound drives its accumulation into the negatively charged mitochondrial matrix. Once localized, the boronic acid group of this compound is oxidized by H₂O₂ to a hydroxyl group, forming MitoP. The amount of MitoP formed is directly proportional to the concentration of H₂O₂. By quantifying both MitoP and the remaining this compound, a ratiometric assessment of mitochondrial H₂O₂ is achieved.
Signaling Pathway and Reaction
Experimental Protocols
Reagents and Materials
-
This compound
-
MitoP
-
d₁₅-MitoB (deuterated internal standard)
-
d₁₅-MitoP (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Analytical balance
-
Pipettes and tips
Sample Preparation
For Tissue Samples:
-
Homogenization: Excise the tissue of interest and wash with ice-cold PBS. Weigh the tissue and place it in a pre-chilled microcentrifuge tube.
-
Extraction Solvent Addition: Add a defined volume of ice-cold 100% acetonitrile containing 0.1% (v/v) formic acid.
-
Internal Standard Spiking: Spike the sample with a known amount of d₁₅-MitoB and d₁₅-MitoP internal standards.
-
Homogenization: Homogenize the tissue on ice until a uniform suspension is achieved.
-
Protein Precipitation: Vortex the homogenate for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
For Cultured Cells:
-
Cell Harvesting: After experimental treatment, wash the cells with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer them to a microcentrifuge tube.
-
Pelleting: Centrifuge at a low speed to pellet the cells.
-
Extraction and Lysis: Resuspend the cell pellet in the extraction solvent (100% acetonitrile with 0.1% formic acid).
-
Internal Standard Spiking: Spike the sample with d₁₅-MitoB and d₁₅-MitoP internal standards.
-
Homogenization: Homogenize the cell suspension (e.g., by sonication).
-
Subsequent Steps: Proceed with the protein precipitation and centrifugation steps as described for tissue samples (steps 5-7).
LC-MS/MS Analysis
The following parameters have been reported for the successful separation and detection of MitoP, this compound, and their deuterated standards. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Phenyl-Hexyl, 5 µm, 150 x 4.6 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 200 µL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 45°C |
Typical LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 10.0 | 65 |
| 10.1 | 100 |
| 12.0 | 100 |
| 12.1 | 30 |
| 15.0 | 30 |
Mass Spectrometry (MS) Parameters:
The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Instrument-dependent, optimize for sensitivity |
| Source Temperature | Instrument-dependent, optimize for sensitivity |
| Gas Flow Rates | Instrument-dependent, optimize for sensitivity |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 397.1 | 183.1 |
| MitoP | 369.1 | 183.1 |
| d₁₅-MitoB | 412.1 | 191.1 |
| d₁₅-MitoP | 384.1 | 191.1 |
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to its internal standard against the known concentration of the standards. The concentration of MitoP and this compound in the biological samples is then determined using the linear regression equation from the calibration curve.
Method Performance Characteristics:
While the specific performance characteristics such as LLOQ, ULOQ, precision, and accuracy can vary between laboratories and instrument setups, a well-validated method should meet the general acceptance criteria for bioanalytical assays. It is recommended that each laboratory validates the method in-house.
| Parameter | Typical Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | To be determined during method validation |
| Upper Limit of Quantification (ULOQ) | To be determined during method validation |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | Consistent and reproducible |
Experimental Workflow
Conclusion
The LC-MS/MS method for the quantification of the MitoP/MitoB ratio is a powerful and highly specific tool for measuring mitochondrial hydrogen peroxide in a variety of biological samples.[1] By adhering to the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data to investigate the role of mitochondrial ROS in their specific areas of interest. The ratiometric nature of the assay, combined with the use of stable isotope-labeled internal standards, ensures high accuracy and precision, making this method well-suited for both fundamental research and drug development applications.
References
Application Notes and Protocols for MitoB Analysis from Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are central to cellular metabolism and are a primary source of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). The in vivo measurement of mitochondrial H₂O₂ is crucial for understanding the role of oxidative stress in various physiological and pathological states. MitoB is a mitochondria-targeted ratiometric mass spectrometry probe designed to assess mitochondrial H₂O₂ levels.[1][2] This probe accumulates within the mitochondria, where it reacts with H₂O₂ to form MitoP.[1][3] The ratio of MitoP to this compound, quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a reliable measure of mitochondrial H₂O₂ levels in vivo.[1][4]
These application notes provide a detailed protocol for the preparation of tissue homogenates for subsequent this compound analysis. The protocol covers tissue homogenization, mitochondrial isolation (optional but recommended for cleaner samples), and sample preparation for LC-MS/MS analysis.
I. Experimental Protocols
A. Reagents and Buffers
Proper buffer preparation is critical for maintaining mitochondrial integrity and function during the isolation procedure. All solutions should be prepared with high-purity water and kept on ice throughout the experiment.
Table 1: Composition of Homogenization and Resuspension Buffers.
| Buffer Name | Components | Concentration |
| MSHEB (for Liver, Kidney) | Mannitol | 210 mM |
| Sucrose | 70 mM | |
| HEPES | 5 mM | |
| EGTA | 1 mM | |
| BSA (Fatty Acid-Free) | 0.5% (w/v) | |
| pH to 7.2 with KOH | ||
| CP1 (for Skeletal Muscle) | KCl | 100 mM |
| Tris-HCl | 50 mM | |
| MgCl₂ | 5 mM | |
| EDTA | 1 mM | |
| ATP | 1 mM | |
| pH to 7.4 with KOH | ||
| CP2 (for Skeletal Muscle) | KCl | 100 mM |
| Tris-HCl | 50 mM | |
| MgCl₂ | 1 mM | |
| EGTA | 0.1 mM | |
| pH to 7.4 with KOH | ||
| Relaxation Buffer (for Heart) | KCl | 100 mM |
| Sodium pyrophosphate | 5 mM | |
| HEPES | 5 mM | |
| EGTA | 5 mM | |
| pH to 7.4 with KOH | ||
| SHE (for Heart) | Sucrose | 250 mM |
| HEPES | 5 mM | |
| EGTA | 1 mM | |
| pH to 7.4 with KOH | ||
| Solution A (for Brain) | Mannitol | 225 mM |
| Sucrose | 75 mM | |
| HEPES | 5 mM | |
| EGTA | 1 mM | |
| pH to 7.4 with KOH | ||
| Mitochondrial Resuspension Buffer | Sucrose | 250 mM |
| HEPES | 10 mM | |
| pH to 7.2 with KOH |
Note: Add BSA to buffers on the day of the experiment. For the final mitochondrial pellet wash and resuspension, use a buffer without BSA.[5]
B. Tissue Homogenization and Mitochondrial Isolation
The following protocols are adapted for different tissue types. It is crucial to perform all steps at 4°C to minimize mitochondrial degradation.[5]
-
Excise the liver, wash with ice-cold PBS, and mince into small pieces.
-
Transfer approximately 500 mg of minced tissue to a pre-chilled glass-Teflon Potter-Elvehjem homogenizer.
-
Add 5 mL of ice-cold MSHEB buffer.
-
Homogenize with 5-10 strokes at approximately 550 rpm.
-
Transfer the homogenate to a centrifuge tube.
2. Skeletal Muscle Tissue [5][7]
-
Excise skeletal muscle and place it in ice-cold CP1 buffer with a protease inhibitor.
-
Mince the tissue thoroughly and incubate for 5 minutes at room temperature.
-
Transfer the minced tissue to a glass-on-glass Dounce homogenizer with CP1 buffer.
-
Homogenize with 10 strokes of the loose pestle followed by 10-20 strokes with the tight pestle.
-
Dilute the homogenate 1:1 with CP2 buffer.
3. Heart Tissue [5]
-
Excise the heart, wash with ice-cold Relaxation Buffer, and remove atria and connective tissue.
-
Mince the ventricular tissue in a petri dish on ice containing Relaxation Buffer.
-
Transfer the minced tissue to a 7 mL glass-on-glass Dounce homogenizer with 4-5 mL of MSHE (with BSA).
-
Homogenize with 6 strokes of the loose pestle and 6 strokes of the tight pestle.
4. Brain Tissue [7]
-
Excise the brain and place it in ice-cold Solution A.
-
Homogenize the tissue in a Teflon-glass homogenizer with 5 up-and-down passes at 800 rpm for a maximum of 1 minute.
-
Transfer the homogenate to a pre-chilled centrifuge tube.
C. Differential Centrifugation for Mitochondrial Isolation
This is a general protocol that can be adapted based on the tissue type and the required purity of the mitochondrial fraction.[6][7]
Table 2: Differential Centrifugation Protocol.
| Step | Centrifugation Speed (g) | Time (min) | Temperature (°C) | Pellet | Supernatant |
| 1 | 600 - 1,000 | 10 | 4 | Nuclei, unbroken cells, debris (Discard) | Contains mitochondria |
| 2 | 10,000 - 17,000 | 10 - 30 | 4 | Crude mitochondrial pellet | Post-mitochondrial supernatant (Discard) |
| 3 (Wash) | 10,000 - 17,000 | 10 | 4 | Washed mitochondrial pellet | Wash buffer (Discard) |
-
Centrifuge the tissue homogenate at 600-1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[5][7]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Centrifuge the supernatant at 10,000-17,000 x g for 10-30 minutes at 4°C to pellet the mitochondria.[5][7]
-
Discard the supernatant.
-
Resuspend the mitochondrial pellet in a wash buffer (e.g., MSHE without BSA) and repeat the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume (50-100 µL) of Mitochondrial Resuspension Buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).
D. Sample Preparation for LC-MS/MS Analysis
-
To a known amount of tissue homogenate or isolated mitochondria (e.g., 50 µg of protein), add deuterated internal standards for this compound (d15-MitoB) and MitoP (d15-MitoP).[8]
-
Precipitate proteins by adding a threefold excess of cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
II. Data Presentation
The primary quantitative data from this protocol will be the concentrations of this compound and MitoP, which are then used to calculate the MitoP/MitoB ratio. This ratio is a direct indicator of mitochondrial hydrogen peroxide levels.
Table 3: Example Data Table for this compound Analysis.
| Sample ID | Tissue Type | Protein Conc. (mg/mL) | This compound (fmol/µg protein) | MitoP (fmol/µg protein) | MitoP/MitoB Ratio |
| Control 1 | Liver | 10.2 | 50.3 | 1.2 | 0.024 |
| Control 2 | Liver | 9.8 | 48.9 | 1.1 | 0.023 |
| Treated 1 | Liver | 10.5 | 45.1 | 5.3 | 0.118 |
| Treated 2 | Liver | 10.1 | 46.7 | 5.8 | 0.124 |
III. Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual basis of the this compound assay and the general experimental workflow.
Caption: Conceptual pathway of this compound conversion to MitoP by mitochondrial H₂O₂.
Caption: Experimental workflow for mitochondrial isolation and sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Isolation of Pure and Functional Mitochondria from Mouse Tissues Using Automated Tissue Disruption and Enrichment with Anti-TOM22 Magnetic Beads | PLOS One [journals.plos.org]
- 7. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Mitochondrial H₂O₂ in Drosophila melanogaster Using MitoB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), are implicated in a wide range of biological processes, from signaling pathways to oxidative damage in aging and disease.[1][2] Accurately measuring mitochondrial H₂O₂ in vivo has been a significant challenge.[1][2] This document provides detailed application notes and protocols for the use of MitoB, a ratiometric mass spectrometry probe, to quantify mitochondrial H₂O₂ levels within living Drosophila melanogaster.[1][3][4]
This compound, chemically known as (3-hydroxybenzyl)triphenylphosphonium bromide, is a valuable tool for these measurements.[1] Its triphenylphosphonium (TPP) cation component facilitates its accumulation within the negatively charged mitochondrial matrix.[2][5] Once inside the mitochondria, the arylboronic acid moiety of this compound reacts with H₂O₂ to form a stable phenol product, MitoP.[1][2][4] The ratio of MitoP to the remaining this compound, quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a reliable measure of the mitochondrial H₂O₂ concentration.[1][2][4][6] This method has been successfully applied to study mitochondrial H₂O₂ in fly models of various pathologies and metabolic alterations.[1][4]
Principle of the Method
The core of this technique lies in the specific chemical reaction between this compound and H₂O₂ within the mitochondrial matrix. The positively charged TPP group of this compound directs its uptake and accumulation into mitochondria, driven by the mitochondrial membrane potential. Inside the matrix, the boronic acid portion of this compound undergoes an irreversible oxidation reaction with H₂O₂ to yield the hydroxylated product, MitoP. The extent of this conversion is directly proportional to the concentration of H₂O₂ in the mitochondrial matrix. By measuring the amounts of both this compound and MitoP in tissue extracts using LC-MS/MS, a ratiometric analysis (MitoP/MitoB) can be performed. This ratiometric approach corrects for variations in probe uptake and extraction efficiency, leading to a robust and reproducible quantification of mitochondrial H₂O₂.[1][2][5][6]
Caption: Mechanism of this compound action for H₂O₂ detection.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing this compound in Drosophila melanogaster. These values can serve as a reference for expected ranges and the effects of specific interventions.
Table 1: Baseline MitoP/MitoB Ratios in Wild-Type Flies
| Fly Age (days) | Tissue | Mean MitoP/MitoB Ratio (± SEM) | Reference |
| 7 | Whole Body | 0.015 ± 0.002 | Cochemé et al., 2011[2] |
| 28 | Whole Body | 0.025 ± 0.003 | Cochemé et al., 2011[2] |
| 49 | Whole Body | 0.038 ± 0.004 | Cochemé et al., 2011[2] |
Table 2: Effect of Interventions on Mitochondrial H₂O₂
| Intervention | Fly Strain/Age | Change in MitoP/MitoB Ratio | Reference |
| Increased Physical Activity | Wild-type, 7 days | Decrease | Cochemé et al., 2011[7] |
| Dietary Restriction | Wild-type, various ages | No significant change | Cochemé et al., 2011[6] |
Experimental Protocols
This section provides detailed protocols for the measurement of mitochondrial H₂O₂ in Drosophila melanogaster using this compound.
Materials and Reagents
-
This compound ((3-hydroxybenzyl)triphenylphosphonium bromide)
-
Deuterated internal standards (d15-MitoB and d15-MitoP)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA)
-
Water, HPLC grade
-
Microinjection system (e.g., Nanoject)
-
CO₂ anesthetization pad
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol 1: In Vivo Administration of this compound
-
Preparation of this compound solution: Prepare a stock solution of this compound in sterile PBS. A typical concentration is 0.5 mM.[4]
-
Anesthetization: Anesthetize the flies (e.g., 7-day-old females) using mild CO₂.[8]
-
Injection: Inject a precise volume of the this compound solution (e.g., 50 nL of 0.5 mM this compound, resulting in approximately 25 pmol per fly) into the thorax of each fly using a microinjection system.[4]
-
Incubation: Return the injected flies to standard food vials and incubate for a specific period (e.g., 4 hours) at a controlled temperature (e.g., 25°C).[8] A t=0 control group should be snap-frozen immediately after injection to determine the background level of MitoP.[8]
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Homogenization: After the incubation period, snap-freeze the flies in liquid nitrogen.[8] Homogenize the flies (e.g., in cohorts of 10) in a suitable buffer (e.g., 50% acetonitrile/water).
-
Spiking with Internal Standards: Add a known amount of deuterated internal standards (d15-MitoB and d15-MitoP) to each homogenate. This is crucial for accurate quantification by correcting for sample loss during extraction and for variations in MS signal.[8]
-
Extraction: Vortex the samples vigorously and then centrifuge at high speed (e.g., 16,000 x g for 10 minutes) to pellet the debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains this compound and MitoP, for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation: Separate this compound and MitoP using reverse-phase liquid chromatography. A typical mobile phase system consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound, MitoP, and their deuterated internal standards. The specific mass transitions for each compound will need to be optimized for the instrument being used.
-
Data Analysis: Calculate the ratio of the peak area of MitoP to the peak area of this compound for each sample. Normalize these ratios to the corresponding internal standards. The final MitoP/MitoB ratio reflects the level of mitochondrial H₂O₂.[1][4]
References
- 1. Using the mitochondria-targeted ratiometric mass spectrometry probe this compound to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.library.albany.edu [search.library.albany.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: MitoB in the Study of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction, particularly the overproduction of reactive oxygen species (ROS), is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3][4] Accurately measuring mitochondrial ROS in vivo is crucial for understanding disease mechanisms and for evaluating the efficacy of novel therapeutic agents. MitoB, a ratiometric mass spectrometry probe, serves as a valuable tool for the in vivo assessment of mitochondrial hydrogen peroxide (H₂O₂), a major ROS.[5][6][7][8]
This compound is not a therapeutic agent itself, but a powerful diagnostic tool. It comprises a triphenylphosphonium (TPP) cation linked to an arylboronic acid moiety. The TPP cation facilitates the accumulation of the probe within the negatively charged mitochondrial matrix.[5][8][9] Inside the mitochondria, the arylboronic acid group of this compound reacts specifically with H₂O₂ to form a stable phenol product, MitoP.[5][6][8] The ratio of MitoP to the unreacted this compound, as quantified by liquid chromatography-mass spectrometry (LC-MS/MS), provides a reliable measure of mitochondrial H₂O₂ levels over a specific period.[5][6][8][9]
These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease research, including detailed protocols and data interpretation guidelines.
Data Presentation
The primary quantitative data generated from this compound experiments is the ratiometric value of MitoP/MitoB. This ratio is directly proportional to the concentration of hydrogen peroxide within the mitochondria of the tissue or cells under investigation.
| Parameter | Description | Typical Units | Example Application in Neurodegenerative Disease Research |
| MitoP/MitoB Ratio | The ratio of the concentration of the oxidized product (MitoP) to the unreacted probe (this compound). | Unitless ratio | Comparing mitochondrial H₂O₂ levels in the brains of a transgenic mouse model of Alzheimer's disease versus wild-type controls.[10] |
| Fold Change in MitoP/MitoB Ratio | The relative change in the MitoP/MitoB ratio between different experimental groups (e.g., treated vs. untreated, diseased vs. healthy). | Fold change | Assessing the efficacy of a novel antioxidant in reducing mitochondrial oxidative stress in a Parkinson's disease cell model. |
| Time-course of MitoP/MitoB Ratio | Measurement of the MitoP/MitoB ratio at different time points to assess dynamic changes in mitochondrial H₂O₂ production. | Ratio vs. Time | Monitoring the progression of mitochondrial oxidative stress during the aging of a mouse model of Huntington's disease.[11] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Mitochondrial H₂O₂ in a Mouse Model of Neurodegenerative Disease
This protocol provides a general framework for using this compound to assess mitochondrial H₂O₂ in the brain of a mouse model. Specific parameters such as dosage, incubation time, and tissue collection methods may need to be optimized for different animal models and research questions.
Materials:
-
This compound bromide (CAS: 1247025-84-8)
-
Vehicle (e.g., sterile saline or DMSO/PBS solution)
-
Anesthetic
-
Surgical tools for tissue dissection
-
Homogenization buffer
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Deuterated internal standards (d15-MitoP and d15-MitoB) for absolute quantification (optional but recommended)[12]
Procedure:
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound to the animal model via an appropriate route (e.g., intravenous or intraperitoneal injection). The dosage will need to be optimized, but a starting point could be based on published studies.[10]
-
-
Incubation Period:
-
Tissue Collection:
-
At the end of the incubation period, euthanize the animal according to approved protocols.
-
Rapidly dissect the brain or specific brain regions of interest.
-
Immediately snap-freeze the tissue in liquid nitrogen to quench any further reaction and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Homogenize the frozen tissue in a suitable buffer.
-
Spike the homogenate with deuterated internal standards (d15-MitoP and d15-MitoB) if used.[12]
-
Perform a chemical extraction to isolate this compound and MitoP from the tissue matrix.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the amounts of this compound and MitoP.
-
-
Data Analysis:
-
Calculate the MitoP/MitoB ratio for each sample.
-
Perform statistical analysis to compare the ratios between different experimental groups.
-
Protocol 2: In Vitro Assessment of Mitochondrial H₂O₂ in Neuronal Cell Cultures
This protocol describes the use of this compound in cultured neuronal cells to study the effects of specific treatments or genetic manipulations on mitochondrial ROS production.
Materials:
-
Neuronal cell line or primary neuronal culture
-
Cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Treatment compounds (e.g., neurotoxins, potential therapeutics)
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at a desired density and allow them to adhere and grow.
-
Treat the cells with the compounds of interest for the desired duration.
-
-
This compound Loading:
-
Add this compound to the cell culture medium to a final concentration that needs to be optimized for the specific cell type.
-
Incubate the cells with this compound for a defined period to allow for uptake and reaction with mitochondrial H₂O₂.
-
-
Cell Lysis:
-
At the end of the incubation, wash the cells with PBS to remove excess this compound from the medium.
-
Lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Process the cell lysates for LC-MS/MS analysis as described in Protocol 1 (steps 4 and 5).
-
-
Data Analysis:
-
Calculate the MitoP/MitoB ratio and perform statistical comparisons between treatment groups.
-
Visualizations
Caption: Mechanism of this compound action for detecting mitochondrial H₂O₂.
Caption: General experimental workflow for using this compound.
Caption: Role of this compound in studying oxidative stress pathways in neurodegeneration.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Mitochondrial Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Mitochondria in Neurodegenerative Diseases: From an Epigenetic Perspective [frontiersin.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 1247025-84-8 | Benchchem [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cardiotoxicity with the MitoB Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced cardiotoxicity is a significant concern in pharmaceutical development, often leading to late-stage attrition of drug candidates and post-market withdrawals. A primary mechanism underlying the cardiotoxic effects of many compounds is the induction of mitochondrial dysfunction and oxidative stress within cardiomyocytes. The overproduction of mitochondrial reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), can lead to cellular damage, apoptosis, and ultimately, cardiac dysfunction.[1][2][3][4][5][6][7][8] The MitoB probe offers a highly specific and quantitative method for measuring mitochondrial H₂O₂ levels, providing a valuable tool for assessing the cardiotoxic potential of novel therapeutics.
This compound, or (3-hydroxybenzyl)triphenylphosphonium bromide, is a ratiometric mass spectrometry probe designed to selectively measure H₂O₂ within the mitochondrial matrix.[9] Its lipophilic triphenylphosphonium cation component facilitates its accumulation within the negatively charged mitochondria. Once inside, the arylboronic moiety of this compound reacts with H₂O₂ to form a stable phenol product, MitoP.[9] The ratio of MitoP to the remaining unreacted this compound, quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a precise measure of mitochondrial H₂O₂ concentration.[1][9]
These application notes provide a comprehensive guide to utilizing the this compound probe for the assessment of drug-induced cardiotoxicity, including detailed experimental protocols, data interpretation guidelines, and visualizations of relevant cellular pathways.
Data Presentation
The following tables present illustrative quantitative data obtained from a hypothetical experiment assessing the cardiotoxic effects of the well-characterized cardiotoxic drug, Doxorubicin, on cultured cardiomyocytes using the this compound probe.
Table 1: In Vitro Assessment of Doxorubicin-Induced Mitochondrial Hydrogen Peroxide Production in Cardiomyocytes
| Treatment Group | Concentration (µM) | Incubation Time (hours) | MitoP/MitoB Ratio (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 0.05 ± 0.01 | 1.0 |
| Doxorubicin | 0.1 | 24 | 0.12 ± 0.02 | 2.4 |
| Doxorubicin | 0.5 | 24 | 0.28 ± 0.04 | 5.6 |
| Doxorubicin | 1.0 | 24 | 0.55 ± 0.07 | 11.0 |
| Doxorubicin + Mitochondrial Antioxidant | 1.0 + 10 µM | 24 | 0.15 ± 0.03 | 3.0 |
This table illustrates the dose-dependent increase in the MitoP/MitoB ratio in cardiomyocytes treated with Doxorubicin, indicating a rise in mitochondrial H₂O₂ production. The inclusion of a mitochondrial-targeted antioxidant demonstrates the specificity of the this compound probe in detecting mitochondrial ROS.
Table 2: Correlation of Mitochondrial H₂O₂ with Markers of Cardiotoxicity
| Treatment Group (1.0 µM Doxorubicin, 24h) | MitoP/MitoB Ratio | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (% of Control) | Cell Viability (%) |
| Vehicle Control | 0.05 | 1.0 | 100 | 98 |
| Doxorubicin | 0.55 | 4.2 | 65 | 72 |
This table demonstrates the correlation between increased mitochondrial H₂O₂ (measured by the MitoP/MitoB ratio) and other key indicators of cardiotoxicity, such as apoptosis (caspase-3 activity), mitochondrial dysfunction (decreased membrane potential), and reduced cell viability.
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug-Induced Mitochondrial H₂O₂ in Cultured Cardiomyocytes using this compound
1. Materials:
-
Cultured cardiomyocytes (e.g., iPSC-derived or primary)
-
This compound probe
-
Cardiotoxic drug of interest (e.g., Doxorubicin)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP)
-
Microcentrifuge tubes
-
Cell scraper
-
Sonicator
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Cell Culture and Treatment:
-
Plate cardiomyocytes in multi-well plates at a suitable density and allow them to adhere and stabilize.
-
Treat the cells with the desired concentrations of the test compound or vehicle control for the specified duration.
-
-
This compound Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Add this compound to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically for the specific cell type.
-
Incubate the cells with this compound under normal cell culture conditions.
-
-
Sample Collection and Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a minimal volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g for 5 minutes) at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the extraction solvent (100% ACN with 0.1% FA).
-
Spike the samples with a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) to correct for sample loss during preparation and analysis.[1]
-
-
Homogenization and Protein Precipitation:
-
Homogenize the cell suspension by sonication on ice.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Separate this compound and MitoP using a suitable C18 or phenyl-hexyl liquid chromatography column.
-
Detect and quantify this compound, MitoP, d₁₅-MitoB, and d₁₅-MitoP using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratios of this compound to d₁₅-MitoB and MitoP to d₁₅-MitoP.
-
Generate a standard curve using known concentrations of this compound and MitoP to determine the absolute amounts of each in the samples.
-
Calculate the final MitoP/MitoB ratio for each sample.
-
Protocol 2: Quantification of MitoP/MitoB Ratio by LC-MS/MS
1. LC-MS/MS System:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
2. LC Conditions (Example):
-
Column: Phenyl-hexyl column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate this compound and MitoP (e.g., starting with 95% A, ramping to 95% B).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
3. MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion
-
MitoP: Precursor ion > Product ion
-
d₁₅-MitoB: Precursor ion > Product ion
-
d₁₅-MitoP: Precursor ion > Product ion
-
Note: The specific m/z values for precursor and product ions should be optimized for the instrument used.
-
4. Quantification:
-
Create a calibration curve by plotting the peak area ratio of the standards against their known concentrations.
-
Use the linear regression of the calibration curve to determine the concentrations of this compound and MitoP in the experimental samples.
-
Calculate the MitoP/MitoB ratio.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of doxorubicin-induced cardiotoxicity.
Caption: Experimental workflow for the this compound assay.
References
- 1. Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of doxorubicin‐induced cardiotoxicity on cardiac mitochondrial dynamics and mitochondrial function: Insights for future interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low production of mitochondrial reactive oxygen species after anoxia and reoxygenation in turtle hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Amount Determines Doxorubicin‐Induced Cardiotoxicity in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Amount Determines Doxorubicin-Induced Cardiotoxicity in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iiardjournals.org [iiardjournals.org]
Application Notes and Protocols for MitoB in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a cornerstone in the pathophysiology of numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). A key consequence of this dysfunction is the overproduction of reactive oxygen species (ROS), leading to oxidative stress, which further damages cellular components and exacerbates disease progression.[1][2][3] Measuring mitochondrial ROS, specifically hydrogen peroxide (H₂O₂), accurately in vivo or in intact cells has been a significant challenge.
MitoB (MitoBoronic acid) is a ratiometric mass spectrometry probe designed to overcome this challenge.[4] It consists of a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix, coupled to an arylboronic acid moiety.[5][6] Inside the mitochondria, this compound selectively reacts with H₂O₂ to form a stable phenol product, MitoP (MitoPhenol).[4] The ratio of the product (MitoP) to the remaining probe (this compound), as quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and quantitative measure of mitochondrial H₂O₂ levels over time.[1][7]
These application notes provide detailed protocols for using this compound in both cell culture and in vivo models to investigate the role of mitochondrial oxidative stress in metabolic disorders.
Principle of the Method
The use of this compound is based on its targeted accumulation in mitochondria and its specific reaction with H₂O₂. The lipophilic TPP cation directs the probe across the plasma and inner mitochondrial membranes, concentrating it within the matrix.[8] The core of the detection method is the chemical reaction where the arylboronic acid group of this compound is oxidized by H₂O₂ to form the corresponding phenol, MitoP. This conversion is slow relative to the cell's natural H₂O₂ scavenging mechanisms, ensuring that the probe does not significantly perturb the native ROS environment. By measuring the amounts of both this compound and its product MitoP, a ratiometric analysis (MitoP/MitoB) can be performed, which corrects for variations in probe uptake and recovery during sample processing.[5]
Signaling Pathway and Detection Mechanism
Application 1: Measuring Mitochondrial H₂O₂ in Cell Culture
This protocol is designed for researchers studying metabolic disorders using cultured cells, such as hepatocytes treated with fatty acids to model NAFLD or pancreatic β-cells exposed to high glucose.
Experimental Workflow for Cell Culture
Detailed Protocol for Cell Culture
Materials:
-
This compound probe (stock solution in DMSO or ethanol)
-
Deuterated internal standards (d15-MitoB and d15-MitoP)
-
Cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., methanol-based)
-
Extraction solvents (e.g., dichloromethane, water)
-
Appropriate cell culture plates and equipment
Procedure:
-
Cell Seeding: Plate cells at a consistent density to ensure a uniform monolayer and allow them to adhere and grow to the desired confluency.
-
Experimental Treatment: Treat cells with compounds of interest (e.g., glucose, insulin, fatty acids, or drug candidates) for the desired duration to induce a metabolic phenotype.
-
This compound Loading:
-
Prepare a fresh working solution of this compound in pre-warmed cell culture medium. A starting concentration range of 1-10 µM is recommended.[9] The optimal concentration should be determined empirically for each cell type.
-
Remove the medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator. A time-course experiment (e.g., 1, 2, 4, 6, and 8 hours) is advised to determine the optimal incubation period.[5] Include a "time zero" control where cells are harvested immediately after adding this compound to establish a background signal.[5]
-
Sample Harvesting:
-
At each time point, remove the medium.
-
Wash the cells twice with ice-cold PBS to remove extracellular this compound.
-
-
Lysis and Internal Standard Spiking:
-
Lyse the cells using a suitable method (e.g., scraping in a methanol-based lysis buffer).
-
Crucially, spike the cell lysate with a known concentration of deuterated internal standards (d15-MitoB and d15-MitoP). This is essential to correct for variations in sample processing and LC-MS/MS analysis.[9]
-
-
Extraction: Perform a liquid-liquid extraction to separate this compound and MitoP from other cellular components. A common method involves using dichloromethane and water.[5]
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer. Optimize the instrument parameters for the specific detection and quantification of this compound, MitoP, and their deuterated forms.[9]
-
Data Analysis: Quantify the amounts of this compound and MitoP by comparing their peak areas to those of the internal standards. Calculate the final MitoP/MitoB ratio for each sample.
Application 2: Measuring Mitochondrial H₂O₂ In Vivo
This protocol is for assessing mitochondrial oxidative stress in animal models of metabolic disease, such as db/db mice or rats on a high-fat diet.
Experimental Workflow for In Vivo Analysis
Detailed Protocol for In Vivo Studies
Materials:
-
This compound solution, sterile (e.g., dissolved in ethanol and diluted in saline)
-
Deuterated internal standards (d15-MitoB and d15-MitoP)
-
Homogenization buffer and equipment
-
Extraction solvents
-
Equipment for animal handling and injection (e.g., intraperitoneal, intravenous)
Procedure:
-
This compound Administration: Inject the animal with this compound. The route (e.g., intraperitoneal, tail vein) and dose must be optimized for the specific animal model and research question.[4][10]
-
Incubation Period: Allow the probe to circulate, accumulate in mitochondria, and react with endogenous H₂O₂. This incubation period typically ranges from 3 to 6 hours.[10]
-
Tissue Harvesting:
-
At the end of the incubation period, euthanize the animal according to approved ethical protocols.
-
Rapidly dissect the tissue(s) of interest (e.g., liver, heart, skeletal muscle, adipose tissue).
-
Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis. This step is critical to prevent post-mortem changes.[11]
-
-
Sample Preparation:
-
Weigh the frozen tissue.
-
Homogenize the tissue in an appropriate buffer.
-
Spike the tissue homogenate with known amounts of d15-MitoB and d15-MitoP to serve as internal standards.[4]
-
-
Extraction: Perform a chemical extraction on the spiked homogenate to isolate this compound and MitoP.[12]
-
LC-MS/MS Analysis: Quantify this compound, MitoP, and their deuterated standards in the extracted samples via LC-MS/MS.[10]
-
Data Analysis: Calculate the MitoP/MitoB ratio, which reflects the average level of mitochondrial H₂O₂ in that tissue during the incubation period.[1]
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for comparison between experimental groups. While many studies report fold-changes relative to a control group, reporting the absolute MitoP/MitoB ratios provides more transparent data.
Example Quantitative Data from In Vivo Studies
The following table summarizes data from a study in brown trout, demonstrating how MitoP/MitoB ratios can differ between tissues, reflecting varying levels of mitochondrial H₂O₂.[1]
| Tissue | Animal Model | Average MitoP/MitoB Ratio (Mean ± SEM) | Key Finding |
| White Muscle | Brown Trout (Salmo trutta) | 0.266 ± 0.028 | Significantly higher H₂O₂ levels compared to liver.[1] |
| Liver | Brown Trout (Salmo trutta) | 0.073 ± 0.008 | Lower basal H₂O₂ levels in a metabolically active organ.[1] |
Interpretation: A higher MitoP/MitoB ratio indicates a greater concentration of mitochondrial H₂O₂.[11] In the context of metabolic diseases, an elevated ratio in a disease model compared to a healthy control would suggest increased mitochondrial oxidative stress. It is important to note that the ratio reflects the net balance between H₂O₂ production and scavenging within the mitochondria.[1]
Logical Relationships in Metabolic Disease
Mitochondrial dysfunction and oxidative stress are not merely consequences of metabolic disorders; they can also be drivers of disease progression, forming a vicious cycle.
This cycle highlights key points for therapeutic intervention. By quantifying mitochondrial ROS with this compound, researchers can directly assess the efficacy of novel drugs designed to break this cycle by improving mitochondrial function or reducing oxidative stress.
References
- 1. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Dysfunction in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic syndrome and mitochondrial dysfunction: insights from pre-clinical studies with a mitochondrially targeted antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mitochondrial Function in Healthy Human White Adipose Tissue: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hepatic Mitochondrial Defects in a Nonalcoholic Fatty Liver Disease Mouse Model Are Associated with Increased Degradation of Oxidative Phosphorylation Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial biogenesis in the metabolic syndrome and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Mitochondrial-Targeted Coenzyme Q Analog Prevents Weight Gain and Ameliorates Hepatic Dysfunction in High-Fat–Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Molecular Pathophysiology of Nonalcoholic Fatty Liver Disease: A Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Imaging of Mitochondrial H₂O₂ with MitoB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) implicated in a dual role as both a damaging molecule in oxidative stress and a signaling molecule in various cellular pathways.[1] Accurate in vivo measurement of mitochondrial H₂O₂ has been challenging due to the limitations of existing methods.[1] MitoB, a ratiometric mass spectrometry probe, offers a sensitive and quantitative approach to specifically measure H₂O₂ levels within the mitochondrial matrix in living organisms.[1][2]
This compound (MitoBoronic acid) is a triphenylphosphonium (TPP) cation-based probe that rapidly accumulates in mitochondria, driven by the mitochondrial membrane potential.[2][3] Within the mitochondrial matrix, the arylboronic acid moiety of this compound reacts with H₂O₂ in a slow, enzyme-independent reaction to form a stable phenol product, MitoP (MitoPhenol).[1][2][4] The ratio of MitoP to the remaining this compound (MitoP/MitoB), quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and quantitative measure of mitochondrial H₂O₂ levels over the incubation period.[2][5] This methodology has been successfully applied in various models, including mice, fruit flies, and fish, to investigate the role of mitochondrial ROS in aging and disease.[1][6]
Principle of the Method
The core of the this compound methodology lies in its targeted delivery to mitochondria and its specific reaction with H₂O₂. The positively charged TPP group facilitates its accumulation within the negatively charged mitochondrial matrix.[4] Once localized, the boronic acid group of this compound undergoes oxidation by H₂O₂ to form the corresponding phenol, MitoP.[7] The ratiometric nature of the measurement, comparing the product (MitoP) to the unreacted probe (this compound), inherently corrects for variations in probe uptake and extraction efficiency, providing a reliable quantitative readout of mitochondrial H₂O₂.[6]
Key Applications
-
Aging Research: The free radical theory of aging posits that accumulated oxidative damage contributes to the aging process.[8] this compound has been instrumental in directly testing this hypothesis in vivo, demonstrating an age-dependent increase in mitochondrial H₂O₂ in organisms like Drosophila melanogaster.[4][8]
-
Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's.[8] this compound can be used to quantify mitochondrial H₂O₂ production in neuronal and glial cells in transgenic animal models, serving as a biomarker for disease progression and the efficacy of mitochondria-targeted therapies.[8]
-
Ischemia-Reperfusion Injury: Mitochondrial oxidative damage is a significant contributor to the damage seen in conditions like heart attacks (ischemia-reperfusion injury).[3] this compound allows for the direct assessment of mitochondrial H₂O₂ levels in affected tissues.
-
Metabolic Diseases: Altered mitochondrial function and ROS production are implicated in metabolic disorders. This compound can be a valuable tool to study these processes in relevant animal models.
-
Drug Development: For therapies targeting mitochondrial function or oxidative stress, this compound provides a quantitative pharmacodynamic biomarker to assess target engagement and therapeutic efficacy.
Data Presentation
The following tables summarize key quantitative parameters for the use of this compound in both in vivo and in vitro settings.
In Vivo Quantitative Data
| Parameter | Animal Model | Value | Reference |
| Incubation Time | Mice, Drosophila | 3 - 6 hours | [2][8] |
| Typical Dose | Fish (Salmo trutta) | 5 nmol g⁻¹ body mass | [9] |
| Typical Dose | Fish (O. maculosus) | ~7.6 nmol g⁻¹ | [9] |
| Typical Dose | Fish (S. marmoratus) | ~2.8 nmol g⁻¹ | [9] |
In Vitro Quantitative Data
| Parameter | Value | Reference |
| Final Concentration | 1 - 5 µM | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound accumulation and reaction with H₂O₂.
Caption: A generalized workflow for in vivo this compound experiments.
Experimental Protocols
Protocol 1: In Vivo Measurement of Mitochondrial H₂O₂ in Mice
1. Preparation of this compound Injection Solution:
-
Prepare a stock solution of this compound by dissolving it in absolute ethanol at 60°C.[8]
-
For injection, dilute the stock solution in a suitable vehicle (e.g., phosphate-buffered saline) to the desired final concentration.
2. Administration of this compound:
-
Administer this compound to the animal model via an appropriate route (e.g., intravenous injection).[6]
3. Incubation Period:
-
Allow the probe to circulate and react with endogenous H₂O₂ for an incubation period of 3 to 6 hours.[2][8] This timing should be optimized for the specific animal model and tissue.[8]
4. Tissue Collection and Processing:
-
At the end of the incubation period, euthanize the animal and rapidly excise the tissues of interest.
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.[5]
5. Sample Preparation for LC-MS/MS:
-
Weigh the frozen tissue and homogenize it in a suitable buffer.
-
Spike the homogenate with known amounts of deuterated internal standards (this compound-d₁₅ and MitoP-d₁₅) to correct for variations during extraction and detection.[1][5]
-
Perform a chemical extraction to isolate this compound and MitoP.
6. LC-MS/MS Analysis:
-
Analyze the extracted samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of this compound, MitoP, and their deuterated internal standards.[1][2]
7. Data Analysis:
-
Correct the measured amounts of this compound and MitoP using the recovery data from the deuterated internal standards.
-
The final MitoP/MitoB ratio is determined by dividing the corrected MitoP amount by the corrected this compound amount, providing a quantitative measure of mitochondrial H₂O₂.[8]
Protocol 2: In Vitro Measurement of Mitochondrial H₂O₂ in Cultured Cells
1. Cell Culture and Treatment:
-
Plate cells in multi-well plates (e.g., 6-well or 12-well plates) and grow to the desired confluency.
-
Remove the existing medium and replace it with a fresh medium containing this compound at a final concentration of 1-5 µM.[8]
-
Incubate the cells for the desired period to allow for this compound uptake and reaction with H₂O₂.
2. Sample Collection:
-
Method A (Cell Lysate):
-
Wash the cells with phosphate-buffered saline.
-
Lyse the cells and collect the lysate.
-
Spike the lysate with deuterated internal standards.
-
Proceed with chemical extraction and LC-MS/MS analysis as described in Protocol 1.
-
-
Method B (Extracellular Medium):
3. LC-MS/MS Analysis:
-
Analyze the supernatant directly via LC-MS/MS as described in Protocol 1 (Step 6).[8]
4. Data Analysis:
-
The calculated MitoP/MitoB ratio in the medium reflects the level of mitochondrial H₂O₂ within the cells.[8]
Considerations and Limitations
-
Reaction with Peroxynitrite: this compound can also react with peroxynitrite (ONOO⁻), which may be a consideration in biological systems where both H₂O₂ and nitric oxide are produced.[1]
-
Mitochondrial Membrane Potential: The uptake of this compound is dependent on the mitochondrial membrane potential (ΔΨm).[1] Significant alterations in ΔΨm could potentially influence the MitoP/MitoB ratio, although a normal physiological range should not affect uptake.[1]
-
Excretion: this compound and MitoP are progressively excreted by the animal. The experimental timeframe should be optimized to allow for detectable MitoP accumulation before complete clearance of the probe.[5]
Conclusion
The this compound ratiometric mass spectrometry probe is a powerful tool for the quantitative in vivo and in vitro assessment of mitochondrial H₂O₂. Its application provides valuable insights into the role of mitochondrial ROS in health and disease, and it serves as a robust biomarker for the development of novel therapeutics targeting mitochondrial dysfunction and oxidative stress.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Deuterated MitoB and MitoP Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of reactive oxygen species (ROS) within mitochondria is crucial for understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. The ratiometric mass spectrometry probe MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide) has emerged as a powerful tool for the in vivo and in vitro measurement of mitochondrial hydrogen peroxide (H₂O₂). This compound accumulates in the mitochondrial matrix where it reacts with H₂O₂ to form MitoP ((3-hydroxybenzyl)triphenylphosphonium bromide). The ratio of MitoP to this compound, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a quantitative measure of mitochondrial H₂O₂ levels.[1][2][3][4]
To ensure the accuracy and precision of this quantification, stable isotope-labeled internal standards are essential. Deuterated analogs of this compound and MitoP, specifically d₁₅-MitoB and d₁₅-MitoP, serve as the gold standard for this purpose.[1] These internal standards, in which the fifteen hydrogen atoms of the three phenyl groups on the phosphonium cation are replaced with deuterium, exhibit nearly identical chemical and physical properties to their non-deuterated counterparts. This allows them to co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer, thereby correcting for variability during sample preparation and analysis.[5]
This document provides detailed protocols for the chemical synthesis of d₁₅-MitoB and d₁₅-MitoP, intended for use as internal standards in quantitative LC-MS/MS-based studies of mitochondrial hydrogen peroxide.
Signaling Pathway and Experimental Workflow
The core of the this compound assay lies in the targeted delivery of the probe to the mitochondria and its subsequent reaction with H₂O₂. The lipophilic triphenylphosphonium (TPP) cation of this compound facilitates its accumulation within the negatively charged mitochondrial matrix.[1] Once localized, the arylboronic acid moiety of this compound undergoes a selective oxidation by H₂O₂ to form the corresponding phenol, MitoP.
The general workflow for a quantitative experiment using deuterated internal standards involves spiking the biological sample with known amounts of d₁₅-MitoB and d₁₅-MitoP prior to extraction. This allows for the accurate determination of the endogenous MitoP/MitoB ratio.
Synthesis Protocols
The synthesis of deuterated this compound and MitoP internal standards involves the preparation of a deuterated triphenylphosphonium precursor followed by its coupling to the appropriate benzyl bromide derivative.
Synthesis of d₁₅-Triphenylphosphine
The key precursor for the synthesis is perdeuterated triphenylphosphine ((C₆D₅)₃P). This can be synthesized from deuterated benzene or is commercially available.
Synthesis of (3-Bromobenzyl)triphenyl-d₁₅-phosphonium bromide (Precursor to d₁₅-MitoB)
This protocol outlines the synthesis of the immediate precursor to d₁₅-MitoB.
Reaction Scheme:
(C₆D₅)₃P + BrCH₂(C₆H₄)Br → [Br(C₆H₄)CH₂P(C₆D₅)₃]⁺Br⁻
Materials and Reagents:
-
d₁₅-Triphenylphosphine ((C₆D₅)₃P)
-
1-Bromo-3-(bromomethyl)benzene
-
Toluene, anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve d₁₅-triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromo-3-(bromomethyl)benzene (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.
-
Cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with toluene followed by diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield (3-bromobenzyl)triphenyl-d₁₅-phosphonium bromide as a white solid.
Synthesis of d₁₅-MitoB ((3-Boronobenzyl)triphenyl-d₁₅-phosphonium bromide)
This protocol describes the conversion of the brominated precursor to the final boronic acid product, d₁₅-MitoB.
Reaction Scheme:
[Br(C₆H₄)CH₂P(C₆D₅)₃]⁺Br⁻ + 1) n-BuLi, 2) B(OⁱPr)₃, 3) H₃O⁺ → [HO₂B(C₆H₄)CH₂P(C₆D₅)₃]⁺Br⁻
Materials and Reagents:
-
(3-Bromobenzyl)triphenyl-d₁₅-phosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OⁱPr)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
Procedure:
-
Suspend (3-bromobenzyl)triphenyl-d₁₅-phosphonium bromide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the suspension. Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield d₁₅-MitoB as a white solid.
Synthesis of d₁₅-MitoP ((3-Hydroxybenzyl)triphenyl-d₁₅-phosphonium bromide)
This protocol details the synthesis of the deuterated phenol product, d₁₅-MitoP.
Reaction Scheme:
(C₆D₅)₃P + BrCH₂(C₆H₄)OH → [HO(C₆H₄)CH₂P(C₆D₅)₃]⁺Br⁻
Materials and Reagents:
-
d₁₅-Triphenylphosphine ((C₆D₅)₃P)
-
3-(Bromomethyl)phenol
-
Acetonitrile, anhydrous
Procedure:
-
Dissolve d₁₅-triphenylphosphine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 3-(bromomethyl)phenol (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Cool the reaction to room temperature, which should induce precipitation.
-
If precipitation is incomplete, add diethyl ether to facilitate further precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the product with diethyl ether.
-
Dry the solid under vacuum to yield d₁₅-MitoP as a white crystalline solid.
Quantitative Data Summary
The successful synthesis of the deuterated internal standards should be confirmed by mass spectrometry to verify the mass shift and by NMR spectroscopy to confirm the structure and isotopic enrichment.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (m/z) [M]⁺ | Isotopic Purity (%) |
| This compound | C₂₅H₂₃BBrO₂P | 492.06 | 413.1322 | >98 |
| d₁₅-MitoB | C₂₅H₈D₁₅BBrO₂P | 507.15 | 428.2265 | >98 |
| MitoP | C₂₅H₂₂BrOP | 464.06 | 385.1090 | >98 |
| d₁₅-MitoP | C₂₅H₇D₁₅BrOP | 479.15 | 400.2033 | >98 |
Table 1: Physicochemical and Analytical Data for this compound, MitoP, and their Deuterated Internal Standards.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of deuterated this compound and MitoP internal standards. The use of these stable isotope-labeled compounds is critical for achieving accurate and reproducible quantification of mitochondrial hydrogen peroxide using the this compound assay. These methods will be of significant value to researchers in the fields of mitochondrial biology, redox signaling, and drug development, enabling more precise investigations into the role of mitochondrial ROS in health and disease.
References
Troubleshooting & Optimization
MitoB Experimental Workflow: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the MitoB experimental workflow. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the accurate measurement of mitochondrial hydrogen peroxide (H₂O₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it measure mitochondrial H₂O₂?
A1: this compound (MitoBoronic acid) is a ratiometric mass spectrometry probe designed to quantify H₂O₂ specifically within the mitochondrial matrix. It consists of a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondria. Inside the mitochondria, the arylboronic acid moiety of this compound undergoes a reaction with H₂O₂ to form a stable phenol product, MitoP (MitoPhenol). The ratio of MitoP to the remaining, unreacted this compound (MitoP/MitoB) is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a quantitative measure of mitochondrial H₂O₂ levels.[1][2]
Q2: Why is the MitoP/MitoB ratio a reliable indicator of mitochondrial H₂O₂?
A2: The ratiometric nature of the this compound assay is one of its key strengths. By calculating the ratio of the product (MitoP) to the unreacted probe (this compound), variations that can arise from differences in probe uptake between cells or experimental conditions are minimized.[2] Furthermore, the use of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) during sample processing and analysis corrects for any sample loss, ensuring high accuracy and precision.[3]
Q3: What are the critical parameters to optimize for a successful this compound experiment?
A3: Several parameters need to be optimized for your specific cell type and experimental conditions. These include:
-
This compound Concentration: The concentration of this compound should be high enough to provide a detectable signal but not so high as to cause mitochondrial toxicity.
-
Incubation Time: The incubation time needs to be sufficient for the conversion of this compound to MitoP to occur in response to H₂O₂ levels, but not so long that the probe saturates or is metabolized.
-
Cell Density: Consistent cell seeding density is crucial for reproducible results.
Q4: How can I be sure that the changes I see in the MitoP/MitoB ratio are due to mitochondrial H₂O₂?
A4: The use of positive and negative controls is essential. Positive controls, such as Antimycin A (a complex III inhibitor) or menadione, are known to increase mitochondrial ROS production and should lead to a significant increase in the MitoP/MitoB ratio.[4][5] Negative controls, such as antioxidants, should attenuate the increase in the ratio. Additionally, it's important to consider that factors affecting mitochondrial membrane potential can influence this compound uptake.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No MitoP Signal | 1. Insufficient Incubation Time: The incubation period may be too short for detectable conversion of this compound to MitoP. 2. Low Basal H₂O₂ Production: The cell line under investigation may have very low basal levels of mitochondrial ROS. 3. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type. 4. Inefficient Cell Lysis or Extraction: Incomplete lysis or poor extraction can lead to loss of analytes. 5. LC-MS/MS Sensitivity Issues: The mass spectrometer settings may not be optimized for this compound and MitoP detection. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 6, 8 hours) to determine the optimal incubation period. 2. Use a Positive Control: Treat cells with a known inducer of mitochondrial ROS, such as Antimycin A (e.g., 10 µM) or rotenone, to confirm the assay is working.[7][8][9] 3. Optimize this compound Concentration: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-10 µM).[7] 4. Validate Lysis and Extraction: Ensure complete cell lysis and follow a validated extraction protocol. The use of deuterated internal standards is crucial here.[3] 5. Optimize MS Parameters: Consult instrument manuals and relevant literature to optimize MS settings for this compound and MitoP analysis. |
| High Background Signal in Control Samples | 1. Contamination: Reagents or samples may be contaminated. 2. Spontaneous Oxidation of this compound: The this compound probe may have oxidized during storage or handling. 3. Interference in LC-MS/MS: Other molecules in the sample may be interfering with the detection of MitoP. | 1. Use Fresh Reagents: Prepare fresh solutions and use sterile techniques. 2. Proper Probe Storage: Store this compound stock solutions protected from light and at the recommended temperature. 3. Optimize Chromatography: Adjust the LC gradient and MS parameters to ensure specific detection of MitoP. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability. 2. Inconsistent Reagent Addition: Pipetting errors can introduce significant variability. 3. Fluctuations in Incubation Conditions: Variations in temperature or CO₂ levels can affect cellular metabolism. 4. Inconsistent Sample Processing: Differences in lysis, extraction, or storage can affect results. | 1. Standardize Cell Seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well. 2. Careful Pipetting: Use calibrated pipettes and ensure thorough mixing of reagents. 3. Maintain Stable Incubation Conditions: Use a calibrated and stable incubator. 4. Standardize the Workflow: Process all samples in parallel and in the same manner. |
Quantitative Data Summary
The optimal experimental conditions for the this compound assay are cell-type dependent. The following tables provide representative data to guide your experimental design.
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Type | Recommended this compound Concentration (µM) | Recommended Incubation Time (hours) |
| HeLa | 1 - 5 | 4 - 8 |
| SH-SY5Y | 1 - 10 | 2 - 6 |
| HEK293 | 1 - 5 | 4 - 8 |
| Primary Neurons | 0.5 - 2 | 2 - 4 |
Note: These are starting recommendations and should be optimized for your specific experiments.
Table 2: Example of Expected Changes in MitoP/MitoB Ratio with Positive Controls
| Cell Line | Positive Control | Concentration | Approximate Fold Increase in ROS/MitoP Signal |
| HEK293 | Menadione | 25 µM | 10-30 fold increase in superoxide levels.[10] |
| SH-SY5Y | Rotenone | 12.5-100 nM | 1.2-1.4 fold increase in ROS levels.[7] |
| HeLa | Antimycin A | 10 nM | ~4 fold increase in superoxide production.[4] |
| HBEC3-KT | Antimycin A | Not Specified | Significant increase in mtROS production.[8] |
Note: The magnitude of the response can vary significantly depending on the specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: this compound Assay in Cultured Cells
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Deuterated Internal Standards (d₁₅-MitoB and d₁₅-MitoP): Prepare 1 mM stock solutions in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
2. Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with your compounds of interest for the desired duration.
3. This compound Incubation:
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the this compound-containing cell culture medium to each well.
-
Incubate for the optimized duration (e.g., 2-8 hours) at 37°C in a CO₂ incubator.
4. Sample Harvesting and Extraction:
-
After incubation, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold extraction solvent (e.g., acetonitrile) to each well.
-
Spike each sample with a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[7]
5. LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate this compound and MitoP using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound, MitoP, d₁₅-MitoB, and d₁₅-MitoP using multiple reaction monitoring (MRM) in positive ion mode.
6. Data Analysis:
-
Calculate the peak area ratios of this compound/d₁₅-MitoB and MitoP/d₁₅-MitoP.
-
Determine the concentrations of this compound and MitoP in your samples using a standard curve.
-
Calculate the final MitoP/MitoB ratio for each sample.
Mandatory Visualizations
Caption: A generalized workflow for the this compound experimental protocol.
Caption: Signaling pathway of mitochondrial ROS production and the Nrf2-mediated antioxidant response.
References
- 1. researchgate.net [researchgate.net]
- 2. Menadione Induces DNA Damage and Superoxide Radical Level In HEK293 Cells, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 3. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Low Concentrations of Rotenone upon Mitohormesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial mitochondrial reactive oxygen species induction by lung epithelial metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vulnerability of Subcellular Structures to Pathogenesis Induced by Rotenone in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MitoB Probe Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for the MitoB probe to ensure accurate and reproducible measurement of mitochondrial hydrogen peroxide (H₂O₂).
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and how does it work?
A1: this compound is a ratiometric mass spectrometry probe specifically designed to measure hydrogen peroxide (H₂O₂) within the mitochondrial matrix.[1] It comprises a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondria.[1][2][3] Inside the mitochondria, the boronic acid portion of this compound reacts with H₂O₂ to form a stable phenol product, MitoP.[1][2] The ratio of the product (MitoP) to the remaining unreacted probe (this compound), as quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a quantitative measure of mitochondrial H₂O₂ levels.[1]
Q2: Why is optimizing the this compound incubation time so critical for accurate results?
A2: Optimizing the incubation time is crucial to ensure that the measured MitoP/MitoB ratio accurately reflects the steady-state levels of mitochondrial H₂O₂.[1] An incubation period that is too short may result in insufficient conversion of this compound to MitoP, leading to a low signal-to-noise ratio.[1] Conversely, an overly long incubation time could lead to probe saturation or secondary effects related to cellular metabolism and potential excretion of the probe, which can distort the results.[1] The goal is to find the time point where a stable and measurable MitoP/MitoB ratio is achieved within the linear range of the assay.[1]
Q3: What are the primary factors that influence the optimal incubation time?
A3: Several factors can affect the ideal this compound incubation time, including:
-
Cell type and metabolic rate: Cells with higher metabolic activity may produce H₂O₂ more rapidly, thus requiring shorter incubation times.[1]
-
This compound concentration: The concentration of the probe will influence the kinetics of its conversion to MitoP.[1]
-
Temperature: Like most biological reactions, temperature can impact the rate of both H₂O₂ production and the reaction between this compound and H₂O₂.[1]
-
Experimental conditions: Any treatments that alter mitochondrial function, such as inhibitors or activators, will affect H₂O₂ levels and consequently the optimal incubation time.[1]
Q4: Can changes in mitochondrial membrane potential (ΔΨm) affect this compound measurements?
A4: Yes. The accumulation of the positively charged this compound probe within the mitochondria is driven by the mitochondrial membrane potential (ΔΨm).[1][2][4] A significant decrease in ΔΨm could reduce this compound accumulation, leading to a lower MitoP/MitoB ratio. This could be misinterpreted as a decrease in H₂O₂ production.[1] Therefore, it is important to consider the potential effects of experimental treatments on ΔΨm.[1]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low or Undetectable MitoP Signal | 1. Incubation time is too short. 2. Low basal H₂O₂ production in the cell line. 3. Insufficient this compound concentration. 4. Issues with cell lysis or extraction efficiency. 5. Problems with LC-MS/MS sensitivity or settings. | 1. Perform a time-course experiment (e.g., 1, 2, 4, 6, 8 hours) to determine the optimal incubation time.[1] 2. Use a positive control (e.g., Antimycin A) to stimulate mitochondrial H₂O₂ production and confirm the assay is functional.[1] 3. Conduct a concentration-response experiment to find the optimal this compound concentration (e.g., 1-10 µM).[1] 4. Ensure complete cell lysis and use a validated extraction protocol.[1] 5. Review and optimize LC-MS/MS instrument settings for sensitive detection of this compound and MitoP. |
| High Background MitoP Signal in Control Samples | 1. Contamination of reagents or samples. 2. Spontaneous oxidation of this compound. 3. Interference in the LC-MS/MS method. | 1. Use fresh, high-quality reagents and maintain clean handling procedures.[1] 2. Store this compound stock solutions protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment.[1] 3. Optimize the LC-MS/MS method to ensure specific detection of MitoP without interference.[1] |
| High Variability Between Replicate Samples | 1. Inconsistent cell seeding density. 2. Uneven application of this compound or treatment compounds. 3. Variations in incubation time or temperature. 4. Inconsistent sample processing (lysis, extraction). | 1. Ensure a uniform cell monolayer through proper cell counting and seeding techniques.[1] 2. Mix this compound and treatment solutions thoroughly before adding them to the cells.[1] 3. Maintain precise control over incubation times and temperature for all samples.[1] 4. Standardize all sample processing steps and use a consistent protocol for all replicates.[1] |
| Unexpected Changes in MitoP/MitoB Ratio | 1. Treatment affects mitochondrial membrane potential (ΔΨm). 2. Treatment alters cellular pH. | 1. If a treatment is expected to alter ΔΨm, consider co-staining with a ΔΨm-sensitive dye (e.g., TMRM) to assess changes in mitochondrial potential.[1] 2. Be aware that the reaction of this compound with H₂O₂ is pH-sensitive.[1] |
Data Presentation
Table 1: Representative Data for this compound Incubation Time Optimization
The following table provides illustrative data from a time-course experiment to determine the optimal this compound incubation time. Note that these values should be empirically determined for each specific cell line and experimental setup.
| Incubation Time (Hours) | Basal MitoP/MitoB Ratio | Stimulated MitoP/MitoB Ratio (e.g., with Antimycin A) |
| 1 | 0.05 | 0.15 |
| 2 | 0.12 | 0.35 |
| 4 | 0.25 | 0.75 |
| 6 | 0.28 | 0.82 |
| 8 | 0.30 | 0.85 (potential saturation) |
In this example, an incubation time of 4-6 hours appears to be optimal, as it provides a robust signal under both basal and stimulated conditions while remaining in a dynamic range.[1]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate to ensure they reach 70-80% confluency on the day of the experiment.[1]
-
This compound Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (a starting concentration of 1-5 µM is recommended).[1]
-
Remove the old medium from the cells and replace it with the this compound-containing medium.[1]
-
-
Time-Course Incubation:
-
Sample Harvesting and Extraction:
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells using a suitable method, such as scraping in a methanol-based lysis buffer.[1]
-
It is recommended to add a known amount of deuterated internal standards (this compound-d15 and MitoP-d15) to each sample for accurate quantification.[5]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the amounts of this compound and MitoP by comparing their peak areas to those of the deuterated internal standards.
-
Calculate the MitoP/MitoB ratio for each time point to identify the optimal incubation duration.[5]
-
Visualizations
Caption: Signaling pathway of this compound uptake and conversion to MitoP.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for low MitoP signal.
References
Technical Support Center: Troubleshooting Low Signal in MitoP/MitoB Mass Spec Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in MitoP/MitoB mass spectrometry (MS) analysis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the MitoP/MitoB assay and what does the ratio represent?
A1: The MitoP/MitoB assay is a ratiometric mass spectrometry method used to quantify mitochondrial hydrogen peroxide (H₂O₂).[1] The probe, MitoB, contains a triphenylphosphonium (TPP) cation that causes it to accumulate in the negatively charged mitochondrial matrix.[1][2][3][4] Inside the mitochondria, the boronic acid portion of this compound reacts with H₂O₂ to form a stable phenol product, MitoP.[1][5][6] The ratio of the product (MitoP) to the remaining unreacted probe (this compound) is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This MitoP/MitoB ratio serves as a quantitative indicator of mitochondrial H₂O₂ levels, minimizing variations from probe uptake or instrumental response.[1][2][7]
Q2: Why is my MitoP signal low or undetectable?
A2: A low or undetectable MitoP signal can stem from several factors. Common causes include an incubation time that is too short for the conversion of this compound to MitoP, low basal H₂O₂ production in the specific cell line being used, or an insufficient concentration of the this compound probe.[1] Other significant factors can be inefficient cell lysis and extraction of the analytes, or suboptimal sensitivity and settings on the LC-MS/MS instrument.[1][8]
Q3: How can I confirm my assay is working if my experimental cells have low basal H₂O₂ production?
A3: To verify the assay's functionality in cells with low endogenous H₂O₂ production, it is recommended to use a positive control.[1] Treating a parallel set of cells with a compound known to stimulate mitochondrial H₂O₂ production, such as Antimycin A or menadione, can confirm that the this compound probe is being converted to MitoP and detected by the mass spectrometer.[1] This helps differentiate between a true biological result and a technical failure of the assay.
Q4: What are the most critical parameters to optimize for the LC-MS/MS analysis itself?
A4: For the LC-MS/MS analysis, regular tuning and calibration of the instrument are crucial to ensure it operates at peak performance.[8] It is essential to optimize the instrument's parameters specifically for the detection of this compound and MitoP.[1] The use of deuterated internal standards, such as d15-MitoB and d15-MitoP, is highly recommended to correct for variations in sample processing and analysis, thereby improving the accuracy and reliability of quantification.[1][2][9] Additionally, ensuring the ionization source is functioning correctly and that there are no leaks in the system can prevent signal loss.[10][11]
Part 2: Troubleshooting Guides
This section provides structured guidance for common issues encountered during MitoP/MitoB analysis.
Issue 1: Low or Undetectable MitoP Signal
A complete or significant loss of the MitoP signal is a common problem. The following table outlines potential causes and recommended solutions.
| Potential Cause | Suggested Solution |
| Incubation Time Too Short | Perform a time-course experiment (e.g., 1, 2, 4, 6, 8 hours) to determine the optimal incubation period for your specific cell type and experimental conditions.[1] |
| Low Basal H₂O₂ Production | Use a positive control (e.g., Antimycin A, menadione) to stimulate mitochondrial H₂O₂ production and confirm the assay is working correctly.[1] |
| Insufficient this compound Concentration | Conduct a concentration-response experiment to find the optimal this compound concentration, typically in the range of 1-10 µM.[1][9] |
| Inefficient Cell Lysis or Extraction | Ensure complete cell lysis and use a validated extraction protocol. Spiking the lysate with deuterated internal standards (d15-MitoB and d15-MitoP) is crucial for accurate quantification.[1][9] |
| LC-MS/MS Sensitivity or Settings | Regularly tune and calibrate the mass spectrometer.[8] Optimize instrument parameters for the specific m/z values of this compound and MitoP. Check for common MS issues like leaks or detector malfunction.[11] |
| Mitochondrial Damage During Isolation | If working with isolated mitochondria, over-homogenization or improper handling can damage membranes. Ensure isolation protocols are followed carefully to maintain mitochondrial integrity.[12] |
Issue 2: High Variability Between Replicate Samples
Inconsistent results across replicates can obscure true biological differences.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Use precise cell counting and seeding techniques to ensure a uniform cell monolayer across all wells or plates.[1] |
| Uneven Application of Reagents | Ensure this compound and any treatment compounds are thoroughly mixed and applied evenly to all samples. |
| Variations in Incubation Conditions | Maintain consistent incubation times and temperatures for all samples. Avoid edge effects in culture plates by not using the outer wells or by ensuring proper humidity.[1] |
| Inconsistent Sample Processing | Standardize all sample processing steps, including cell lysis, internal standard spiking, and extraction, for all replicates.[1] Automation or careful manual pipetting can reduce variability. |
Issue 3: Poor Overall Signal Intensity (Both MitoP and this compound)
Low signal for both the probe and its product often points to issues with sample preparation or the mass spectrometer itself.
| Potential Cause | Suggested Solution |
| Sample Concentration Too Dilute | Ensure the sample is appropriately concentrated before injection. If necessary, evaporate the extraction solvent and reconstitute the sample in a smaller volume.[1][8] |
| Poor Ionization Efficiency | Experiment with different ionization methods or adjust ion source parameters (e.g., spray voltage, gas flows) to optimize ionization for your analytes.[8][13] |
| Instrument Contamination | Contaminants in the sample, LC column, or ion source can cause ion suppression. Ensure proper sample cleanup and perform regular maintenance and cleaning of the instrument.[8] |
| LC System Malfunction | Check for leaks, clogs, or pump issues in the LC system. An inconsistent mobile phase flow can lead to a complete loss of signal.[10][11] Manually purging pumps can sometimes resolve issues.[10] |
| Incorrect Mass Analyzer Settings | Verify that the mass analyzer's scan range is set correctly to include the m/z values for both MitoP and this compound and their deuterated standards.[13] |
Part 3: Key Experimental Protocols
Protocol 1: General MitoP/MitoB Assay for Cultured Cells
This protocol is a starting point and should be optimized for each specific cell type and experimental setup.
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Cell Culture and Treatment: Plate cells in appropriate culture vessels and allow them to adhere. Treat with experimental compounds as required by your study design.[9]
-
This compound Loading: Incubate the cells with this compound at a final concentration of 1-10 µM for 1-8 hours at 37°C. The optimal concentration and incubation time must be determined empirically.[1][9]
-
Cell Lysis and Internal Standard Spiking: Harvest the cells and wash them with PBS. Lyse the cell pellet using a suitable method (e.g., sonication in acetonitrile).[2] Immediately add a known amount of deuterated internal standards (d15-MitoB and d15-MitoP) to each sample to correct for processing variations.[1][9]
-
Extraction: Perform a liquid-liquid extraction to isolate this compound and MitoP. A common method involves using dichloromethane and water.[1]
-
Sample Preparation for MS: Evaporate the organic phase containing the analytes and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.[9]
-
Data Analysis: Quantify the amounts of this compound and MitoP by comparing their peak areas to those of the deuterated internal standards. Calculate the final MitoP/MitoB ratio.[2][9]
Protocol 2: Optimizing this compound Incubation Time (Time-Course Experiment)
-
Preparation: Seed cells at a consistent density across multiple wells or plates.
-
Incubation: Add the chosen concentration of this compound to all samples simultaneously.
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Time Points: Harvest sets of cells at various time points (e.g., 1, 2, 4, 6, 8 hours).[1]
-
Processing: Process all samples identically according to the general protocol (Protocol 1).
-
Analysis: Plot the MitoP/MitoB ratio against the incubation time. The optimal time is typically the point where a stable and measurable ratio is achieved before the reaction plateaus or secondary effects interfere.[1]
Protocol 3: Sample Extraction for LC-MS/MS Analysis
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Homogenization: After cell harvesting and lysis, ensure the sample is a uniform homogenate.[2]
-
Internal Standard Spiking: Spike the homogenate with deuterated internal standards (e.g., 100 pmol d15-MitoB and 50 pmol d15-MitoP). Vortex for 30 seconds.[3]
-
Protein Precipitation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add an equal volume of dichloromethane to the supernatant, vortex for 30 seconds, and centrifuge to separate the phases.
-
Final Preparation: Transfer the lower organic phase to a new tube, evaporate the solvent, and reconstitute the dried pellet in mobile phase for LC-MS/MS injection.
Part 4: Visualizations
Caption: The MitoP/MitoB assay principle.
Caption: A typical workflow for a MitoP/MitoB experiment.
Caption: A decision tree for troubleshooting low MitoP signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to detect mitochondrial oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using the mitochondria-targeted ratiometric mass spectrometry probe this compound to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Mitochondria with Small Molecules: The Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. benchchem.com [benchchem.com]
- 13. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
Potential off-target effects of the MitoB probe.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of the MitoB probe for measuring mitochondrial reactive oxygen species (ROS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the this compound probe?
A1: this compound is a ratiometric mass spectrometry probe designed to measure hydrogen peroxide (H₂O₂) within the mitochondrial matrix. It consists of two key components: a triphenylphosphonium (TPP) cation and an arylboronic acid moiety.[1][2][3] The positively charged TPP group facilitates the probe's accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential (Δψm).[1][4] Inside the mitochondria, the arylboronic acid part of this compound reacts with H₂O₂ to form a stable phenol product, named MitoP.[2][4] The ratio of the product (MitoP) to the unreacted probe (this compound) is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a measure of mitochondrial H₂O₂ levels.[4][5]
Q2: What is the primary off-target reactant for this compound?
A2: The most significant known off-target reactant for this compound is peroxynitrite (ONOO⁻).[6] this compound reacts rapidly with peroxynitrite to form the same product, MitoP.[6] Therefore, without experimental controls to account for or eliminate the contribution of peroxynitrite, the resulting MitoP/MitoB ratio reflects general mitochondrial oxidant levels rather than specifically H₂O₂.[6]
Q3: Does this compound react with superoxide (O₂•⁻) or thiols like glutathione (GSH)?
A3: this compound does not react directly with superoxide (O₂•⁻).[6] However, superoxide is often rapidly converted to H₂O₂ by superoxide dismutase (SOD) in the mitochondrial matrix, and this compound will detect this resulting H₂O₂. There is no direct evidence to suggest a significant reaction between this compound's arylboronic acid and thiols such as glutathione under typical physiological conditions. The probe's primary reactivity is with H₂O₂ and peroxynitrite.[6]
Q4: How does the health of the cells or mitochondria affect this compound measurements?
A4: The accumulation of this compound in mitochondria is critically dependent on the mitochondrial membrane potential (Δψm).[1][7] In unhealthy, dying, or apoptotic cells, Δψm can be compromised or dissipated.[8][9] A loss of membrane potential will prevent the probe from accumulating in the mitochondria, leading to an inaccurate (and likely underestimated) MitoP/MitoB ratio.[7][10] Therefore, it is crucial to ensure cell viability and mitochondrial health during experiments.
Troubleshooting Guide
Problem 1: The measured MitoP/MitoB ratio is unexpectedly high.
| Possible Cause | Suggested Solution |
| High Peroxynitrite (ONOO⁻) Production: Peroxynitrite, formed from the reaction of superoxide and nitric oxide, reacts with this compound to generate MitoP.[6] | Inhibit Nitric Oxide Synthase (NOS): Treat a control group of cells or animals with a NOS inhibitor (e.g., L-NAME) to assess the contribution of peroxynitrite to the MitoP signal. A significant decrease in the MitoP/MitoB ratio in the presence of the inhibitor would suggest a large contribution from peroxynitrite. |
| Excessive Probe Concentration: High concentrations of any exogenous probe can potentially induce stress or off-target effects.[8] | Perform a Dose-Response Curve: Titrate the this compound concentration to find the lowest effective dose that yields a reliable signal for both this compound and MitoP. |
| Incorrect Incubation Time: The reaction of this compound is slow, and the optimal time can vary between models.[1][11] | Optimize Incubation Time: Conduct a time-course experiment (e.g., 3, 6, 9 hours post-injection) to determine the optimal window where both this compound and MitoP can be reliably detected and the ratio is stable.[6][12] |
Problem 2: The MitoP/MitoB ratio is highly variable between samples.
| Possible Cause | Suggested Solution |
| Inconsistent Probe Uptake: Variations in mitochondrial membrane potential (Δψm) between samples can lead to different levels of this compound accumulation.[7] | Assess Mitochondrial Health: Use a complementary assay to check for mitochondrial integrity or membrane potential (e.g., TMRE staining) in parallel samples to ensure mitochondrial function is consistent across experimental groups.[10] Exclude dead cells from analysis using a viability dye.[13] |
| Incomplete Extraction: Inefficient homogenization or extraction can lead to variable recovery of this compound and MitoP from tissues. | Standardize Extraction Protocol: Ensure consistent and thorough homogenization of tissues. Use deuterated internal standards for both this compound and MitoP to accurately correct for extraction efficiency and quantification by LC-MS/MS.[2][5][12] |
| Physiological Variability: Factors such as the age or metabolic state of the animals can influence baseline ROS levels.[6] | Standardize Experimental Subjects: Use age-matched animals and control for environmental and metabolic conditions as much as possible. |
Problem 3: The this compound or MitoP signal is too low to be detected reliably by LC-MS/MS.
| Possible Cause | Suggested Solution |
| Insufficient Probe Concentration/Incubation: The amount of this compound administered or the incubation time may be too low for detectable conversion to MitoP. | Increase Dose or Time: Systematically increase the initial concentration of this compound injected or extend the incubation period based on optimization experiments.[6][12] |
| Loss of Mitochondrial Membrane Potential: If mitochondria are depolarized, this compound will not accumulate, and no MitoP will be formed within the matrix.[9][10] | Confirm Mitochondrial Integrity: As in Problem 2, verify that mitochondria in your model are polarized and functional. Unhealthy models may not be suitable for this probe. |
| Probe Degradation: Improper storage or handling of the this compound stock solution can lead to its degradation. | Use Fresh Aliquots: Store the this compound stock solution (typically in anhydrous DMSO) in single-use aliquots at -20°C or colder, protected from light, to avoid repeated freeze-thaw cycles.[8] |
Data Summary
Table 1: Specificity and Reactivity of the this compound Probe
| Compound | Reacts with this compound? | Product | Notes |
| **Hydrogen Peroxide (H₂O₂) ** | Yes (Primary Target) | MitoP | The intended reaction for measuring mitochondrial H₂O₂.[2][4] |
| Peroxynitrite (ONOO⁻) | Yes (Off-Target) | MitoP | A major confounding reactant; its contribution should be assessed.[6] |
| Superoxide (O₂•⁻) | No (Indirectly) | None | This compound does not react directly with O₂•⁻, but detects the H₂O₂ produced from its dismutation.[6] |
| Thiols (e.g., Glutathione) | No | None | No significant reaction has been reported in the literature. |
| Hydroxyl Radical (•OH) | Not Reported | - | While highly reactive, specific reactions with this compound are not a primary reported concern. |
Table 2: Example In Vivo Experimental Parameters for this compound
| Animal Model | This compound Dose | Incubation Time | Tissue Analyzed | Reference |
| Mouse (eye) | 500 pmol (1 µL of 500 µM) | 9 hours | Eye | [6] |
| Mouse (cardiac) | ~0.8 µmol/kg | 3-6 hours | Heart | [4][5] |
| Drosophila | ~75 pmol/fly | 4 hours | Whole fly | [2][5] |
| Brown Trout | Varies by injection site | Hours to days | Liver, Muscle | [12][14] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Mitochondrial ROS Measurement with this compound
-
Probe Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into single-use tubes and store at -80°C, protected from light. Immediately before use, dilute to the final working concentration in sterile PBS.
-
Administration: Inject the animal with the this compound working solution. The route of administration (e.g., intraperitoneal, intravenous, intravitreal) and dose must be optimized for the specific animal model and target tissue.[5][6]
-
Incubation: Allow the probe to circulate, accumulate in mitochondria, and react with endogenous ROS. The incubation period is critical and typically ranges from 3 to 9 hours.[4][6]
-
Tissue Collection: At the end of the incubation period, euthanize the animal and rapidly dissect the tissue(s) of interest.
-
Sample Preservation: Immediately snap-freeze the tissues in liquid nitrogen to halt the reaction between this compound and H₂O₂. Store samples at -80°C until extraction.[5][6]
-
Extraction:
-
Spike the frozen, homogenized tissue with known amounts of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).[11]
-
Extract this compound and MitoP from the tissue homogenate, typically using an acetonitrile/formic acid solution.[6][11]
-
Centrifuge to pellet debris and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis: Quantify the amounts of this compound, MitoP, and their deuterated internal standards using liquid chromatography-tandem mass spectrometry.[2][15]
-
Data Analysis: Calculate the MitoP/MitoB ratio after correcting for recovery using the internal standards. This ratio serves as the final indicator of mitochondrial ROS levels.[12]
Protocol 2: Control Experiments to Address Potential Off-Target Effects
-
Assessing Peroxynitrite Contribution:
-
Divide animals into two groups: a control group and a treatment group.
-
Pre-treat the treatment group with a potent NOS inhibitor (e.g., L-NAME) for a sufficient time to block nitric oxide production.
-
Administer this compound to both groups and proceed with the standard protocol.
-
A significantly lower MitoP/MitoB ratio in the L-NAME treated group indicates a substantial contribution from peroxynitrite to the signal.
-
-
Validating Probe Response to Oxidative Stress:
-
To confirm that the MitoP/MitoB ratio responds to changes in mitochondrial ROS, use a known inducer of oxidative stress.
-
For example, expose animals to hyperoxia (e.g., 75-85% O₂) or treat with a Complex I or III inhibitor (e.g., rotenone or antimycin A, though systemic use in vivo can be toxic and requires careful dose selection).[6]
-
An increase in the MitoP/MitoB ratio compared to untreated controls validates that the probe is sensitive to changes in ROS production in your system.
-
-
Assessing Mitochondrial Integrity:
-
In a parallel experiment (without this compound), isolate mitochondria from the tissues of control and experimental animals.
-
Measure the mitochondrial membrane potential using a fluorescent probe like TMRE or JC-1 to ensure that observed changes in the MitoP/MitoB ratio are not simply due to a loss of probe accumulation.[10]
-
Visual Guides
References
- 1. google.com [google.com]
- 2. Using the mitochondria-targeted ratiometric mass spectrometry probe this compound to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising tools into oxidative stress: A review of non-rodent model organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to detect mitochondrial oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Monitoring of relative mitochondrial membrane potential in living cells by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low production of mitochondrial reactive oxygen species after anoxia and reoxygenation in turtle hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Extraction of MitoB and MitoP
Welcome to the technical support center for the MitoB/MitoP assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the complete and accurate extraction and quantification of this compound and MitoP from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound/MitoP assay?
A1: The this compound/MitoP assay is a ratiometric mass spectrometry method used to measure mitochondrial hydrogen peroxide (H₂O₂). This compound, a molecule containing a triphenylphosphonium cation, accumulates in the negatively charged mitochondrial matrix.[1] Inside the mitochondria, the arylboronic acid group of this compound reacts with H₂O₂ to form a stable phenol product, MitoP.[2][3][4] The ratio of the product (MitoP) to the unreacted probe (this compound) is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and serves as a reliable indicator of mitochondrial H₂O₂ levels.[5] This ratiometric approach minimizes variability that can arise from differences in probe uptake.[5]
Q2: Why is it necessary to use deuterated internal standards?
A2: Deuterated internal standards, d₁₅-MitoB and d₁₅-MitoP, are crucial for accurate quantification.[1][5] These standards are added to the sample at a known concentration at the beginning of the extraction process. They behave chemically and physically similarly to their non-deuterated counterparts (this compound and MitoP) throughout the sample preparation and LC-MS/MS analysis. By measuring the ratio of the analyte to its corresponding internal standard, any loss of sample during extraction, processing, or analysis can be accounted for, leading to more accurate and reproducible results.[5][6]
Q3: Can I store my samples during the extraction process?
A3: Yes, a major advantage of the this compound methodology is the presence of pause points in the protocol where samples can be safely stored. Samples can be held at -80°C for at least two months after homogenization and before the final extraction and analysis.[1] This is particularly beneficial for laboratories that do not have immediate access to mass spectrometry facilities.
Q4: Does mitochondrial membrane potential affect the assay?
A4: Yes, the uptake of this compound into the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[1][7] However, within a normal physiological range of 120-160 mV, this compound uptake should not be significantly affected.[1] It is important to consider that experimental treatments affecting ΔΨm could influence the results.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the this compound/MitoP extraction and analysis workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Undetectable MitoP Signal | 1. Short Incubation Time: Insufficient time for this compound to be converted to MitoP.[8]2. Low Basal H₂O₂ Production: The cell line or tissue may have very low endogenous levels of mitochondrial H₂O₂.[8]3. Insufficient this compound Concentration: The concentration of the probe may be too low for detection.[8]4. Inefficient Cell Lysis or Extraction: Incomplete disruption of cells or mitochondria, or poor recovery of analytes.[8]5. LC-MS/MS Sensitivity Issues: Instrument settings may not be optimized for this compound and MitoP detection.[8] | 1. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for your specific model.[8][9]2. Use a positive control, such as Antimycin A, to stimulate mitochondrial H₂O₂ production and confirm the assay is working.[8]3. Perform a concentration-response experiment with this compound (e.g., 1-10 µM) to find the optimal concentration.[8][10]4. Ensure complete cell lysis and efficient extraction by using a validated protocol and appropriate homogenization techniques.[8][11]5. Optimize LC-MS/MS parameters, including ionization source settings and collision energies, for maximal sensitivity of this compound and MitoP.[5] |
| High Background MitoP Signal in Control Samples | 1. Contamination: Reagents or labware may be contaminated.[8]2. Spontaneous Oxidation of this compound: this compound may oxidize to MitoP non-enzymatically over time.[8]3. LC-MS/MS Interference: Other molecules in the sample may have the same mass-to-charge ratio as MitoP.[8] | 1. Use high-purity reagents and thoroughly clean all labware. Prepare fresh solutions for each experiment.[8]2. Prepare this compound working solutions fresh before each experiment and protect them from light.[12]3. Review and optimize the LC-MS/MS method to ensure specific detection of MitoP without interference. This may involve adjusting the chromatography or using higher resolution mass spectrometry.[8] |
| High Variability Between Replicate Samples | 1. Inconsistent Cell Seeding: Uneven cell density across wells or plates.[8]2. Inconsistent Sample Handling: Variations in incubation times, temperatures, or reagent volumes.[8]3. Incomplete Homogenization: Non-uniform disruption of tissue samples.[11]4. Inconsistent Extraction: Variable recovery of analytes during the extraction process. | 1. Ensure uniform cell seeding by using accurate cell counting methods and proper pipetting techniques.[8]2. Maintain consistency in all experimental steps, including incubation conditions and reagent additions.[8]3. Optimize the homogenization procedure to ensure complete and consistent tissue disruption.[11][13]4. Adhere strictly to the extraction protocol and ensure consistent handling of all samples. The use of deuterated internal standards is critical to correct for this variability.[5] |
Experimental Protocols
Key Experimental Workflow
The general workflow for the this compound/MitoP assay involves several key stages, from sample preparation to data analysis.
Detailed Method for Tissue Samples
-
Tissue Collection: Following the experimental period, euthanize the animal and dissect the tissue of interest on ice.[10]
-
Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.[10]
-
Homogenization:
-
Weigh a portion of the frozen tissue (e.g., 50 mg) and place it in a pre-chilled homogenization tube.
-
Add a specific volume of ice-cold extraction solvent (e.g., 100% acetonitrile with 0.1% v/v formic acid).[5]
-
Homogenize the tissue on ice until a uniform suspension is achieved.[5] A handheld blender or other mechanical homogenizer can be used.[14]
-
-
Internal Standard Spiking: Add a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) to the homogenate.[10]
-
Protein Precipitation and Extraction:
-
Sample Preparation for LC-MS/MS:
-
LC-MS/MS Analysis: Analyze the reconstituted samples by LC-MS/MS, monitoring the specific mass transitions for this compound, MitoP, d₁₅-MitoB, and d₁₅-MitoP.[5]
Detailed Method for Cultured Cells
-
Cell Culture and Treatment: Plate cells and treat them with experimental compounds as required.[9]
-
This compound Incubation: Incubate the cells with this compound at a final concentration of 1-10 µM for a specified period (e.g., 1-24 hours).[9][10]
-
Cell Harvesting:
-
Extraction:
Quantitative Data Summary
The following tables provide key quantitative parameters for the LC-MS/MS analysis of this compound and MitoP. Note that these values may vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Parameters
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [5] |
| This compound Transition (m/z) | To be determined experimentally | [5] |
| MitoP Transition (m/z) | To be determined experimentally | [5] |
| d₁₅-MitoB Transition (m/z) | To be determined experimentally | [5] |
| d₁₅-MitoP Transition (m/z) | To be determined experimentally | [5] |
Table 2: Typical Experimental Concentrations and Incubation Times
| Parameter | Value | Reference |
| This compound Concentration (Cell Culture) | 1 - 10 µM | [9][10] |
| Incubation Time (Cell Culture) | 1 - 24 hours | [9][10] |
| Extraction Solvent | 100% Acetonitrile with 0.1% Formic Acid | [5] |
Signaling Pathway and Logical Relationships
The conversion of this compound to MitoP is a direct consequence of the presence of mitochondrial hydrogen peroxide.
This technical guide provides a comprehensive overview to aid in the successful implementation and troubleshooting of the this compound/MitoP assay. For further details, please refer to the cited literature.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Using the mitochondria-targeted ratiometric mass spectrometry probe this compound to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using the mitochondria-targeted ratiometric mass spectrometry probe this compound to measure H2O2 in living Drosophila | Semantic Scholar [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Addressing variability in MitoB uptake between different cell types.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability in MitoB uptake between different cell types during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a ratiometric mass spectrometry probe designed to measure hydrogen peroxide (H₂O₂) within the mitochondrial matrix.[1] It consists of a triphenylphosphonium (TPP) cation linked to an arylboronic acid moiety. The positively charged TPP cation facilitates the accumulation of the probe inside the negatively charged mitochondria, driven by both the plasma membrane and mitochondrial membrane potentials.[1][2] Within the mitochondria, the arylboronic acid component of this compound reacts with H₂O₂ to form a stable phenol product, MitoP. The ratio of MitoP to the unreacted this compound (MitoP/MitoB), quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a quantitative measure of mitochondrial H₂O₂ levels.[2][3]
Q2: What are the primary factors that cause variability in this compound uptake between different cell types?
A2: The primary driver of this compound accumulation in mitochondria is the mitochondrial membrane potential (ΔΨm).[1] Different cell types exhibit inherent variations in their ΔΨm due to differences in metabolic activity, reliance on oxidative phosphorylation, and expression levels of electron transport chain components.[2][3][4] Cells with a higher metabolic rate and a more negative ΔΨm will generally accumulate more this compound. Other contributing factors include differences in plasma membrane potential, cell size, and mitochondrial density.[5][6]
Q3: How can I normalize for differences in this compound uptake between different cell types?
A3: The ratiometric nature of the MitoP/MitoB measurement inherently normalizes for variations in probe uptake.[7] Any changes in the amount of this compound that accumulates in the mitochondria will affect both the this compound and MitoP signals proportionally. Therefore, the ratio of MitoP to this compound should remain independent of the total amount of probe taken up. For further normalization, especially when comparing different experimental conditions, it is common practice to normalize the MitoP/MitoB ratio to cell number, total protein concentration, or DNA content.[8]
Q4: Can this compound react with other reactive species besides hydrogen peroxide?
A4: Yes, this compound can also react with peroxynitrite (ONOO⁻).[1] If your experimental model is expected to have significant nitric oxide production, which can react with superoxide to form peroxynitrite, this could contribute to the conversion of this compound to MitoP. To control for this, you can use inhibitors of nitric oxide synthases (NOS), such as L-NAME, to mitigate the contribution of peroxynitrite to the MitoP signal.[1]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during this compound uptake experiments.
| Problem | Possible Cause(s) | Solution(s) |
| Low MitoP/MitoB Signal | 1. Short Incubation Time: Insufficient time for this compound to be converted to MitoP. 2. Low Basal H₂O₂ Production: The cell type being used may have very low endogenous levels of mitochondrial ROS. 3. Suboptimal this compound Concentration: The concentration of this compound may be too low for sensitive detection. 4. Inefficient Cell Lysis or Extraction: Incomplete release of this compound and MitoP from the cells. 5. Low LC-MS/MS Sensitivity: Instrument settings may not be optimized for the detection of this compound and MitoP. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 2, 4, 6, 8 hours) to determine the optimal incubation period for your specific cell type and experimental conditions.[3] 2. Use a Positive Control: Treat cells with a known inducer of mitochondrial ROS, such as antimycin A or menadione, to confirm that the assay is working correctly.[3][7] 3. Optimize this compound Concentration: Perform a concentration-response experiment with this compound (e.g., 1-10 µM) to identify the optimal concentration for your cell line.[3][9] 4. Optimize Lysis and Extraction: Ensure complete cell lysis using an appropriate buffer and efficient extraction of the analytes. Sonication can be used to aid in homogenization.[2] 5. Optimize LC-MS/MS Parameters: Consult with an expert or the instrument manufacturer to ensure that the mass spectrometer settings are optimized for the specific mass transitions of this compound and MitoP. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding Density: Variations in the number of cells per well or dish. 2. Uneven Application of Reagents: Inconsistent addition of this compound or other treatment compounds. 3. Variations in Incubation Conditions: Fluctuations in temperature or CO₂ levels during incubation. 4. Inconsistent Sample Processing: Differences in the timing or execution of cell harvesting, lysis, and extraction steps. | 1. Ensure Uniform Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well or dish.[3] 2. Standardize Reagent Addition: Use calibrated pipettes and consistent techniques when adding all solutions to the cells. 3. Maintain Stable Incubation Conditions: Ensure that the incubator is properly calibrated and provides a stable environment. 4. Standardize Sample Processing: Process all samples in parallel and adhere strictly to the same protocol for each replicate. |
| Matrix Effects in LC-MS/MS Analysis | 1. Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound and MitoP, leading to inaccurate quantification.[5][6][10] 2. Contamination: Residues from previous samples or impurities in the mobile phase can interfere with the analysis.[5] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[10] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Spiking samples with deuterated this compound (d₁₅-MitoB) and MitoP (d₁₅-MitoP) is crucial. These standards co-elute with the analytes and experience similar matrix effects, allowing for accurate correction during data analysis.[2][6] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[6][11] 4. Optimize Chromatography: Adjust the chromatographic conditions to separate the analytes from interfering matrix components.[12] 5. Perform Regular System Cleaning: Implement a routine cleaning protocol for the LC-MS/MS system to prevent contamination.[5] |
| Unexpected Results with Mitochondrial Uncouplers | 1. Disruption of Mitochondrial Membrane Potential: Mitochondrial uncouplers (e.g., FCCP, dicumarol) dissipate the proton gradient across the inner mitochondrial membrane, which will significantly reduce this compound uptake.[13][14] 2. Altered ROS Production: Uncouplers can have complex effects on ROS production, sometimes increasing it at low concentrations and decreasing it at higher concentrations.[14] | 1. Use as a Negative Control for Uptake: Mitochondrial uncouplers can be used as a validation tool to confirm that this compound accumulation is dependent on the mitochondrial membrane potential. A significant decrease in the overall this compound and MitoP signal upon treatment with an uncoupler would be expected. 2. Interpret ROS Data with Caution: Be aware that the MitoP/MitoB ratio in the presence of uncouplers may not accurately reflect the true rate of mitochondrial H₂O₂ production due to the compromised uptake of the probe. |
Data Presentation: Expected Variability in this compound Uptake
The following table provides a representative summary of the expected variability in mitochondrial characteristics that influence this compound uptake across different cell types. The quantitative data are illustrative and based on published findings on mitochondrial membrane potential and metabolic profiles.
| Cell Type | Primary Metabolic Pathway | Relative Mitochondrial Membrane Potential (ΔΨm) | Expected Relative this compound Uptake | Supporting Evidence |
| Cardiomyocytes | Oxidative Phosphorylation | High | High | High energy demand and reliance on mitochondrial respiration lead to a high ΔΨm.[15] |
| Neurons | Oxidative Phosphorylation | High | High | Neurons have high energy requirements and are rich in mitochondria, resulting in a high ΔΨm.[5][6] |
| Hepatocytes (e.g., HepG2) | Both Glycolysis and Oxidative Phosphorylation | Moderate to High | Moderate to High | Hepatocytes are metabolically flexible, with active mitochondrial respiration contributing to a significant ΔΨm.[16] |
| Cancer Cells (e.g., HeLa, A549) | Often Glycolytic (Warburg Effect) | Variable (can be high) | Variable (can be high) | While many cancer cells are highly glycolytic, they can also maintain a high ΔΨm to support proliferation and avoid apoptosis.[17][18] |
| Immune Cells (e.g., Jurkat) | Primarily Glycolytic (when activated) | Low to Moderate | Low to Moderate | Activated lymphocytes often rely on aerobic glycolysis, which can be associated with a lower ΔΨm compared to cells that primarily use oxidative phosphorylation.[19][20] |
| Stem Cells | Glycolytic (in pluripotent state) | Low | Low | Pluripotent stem cells typically have a lower reliance on oxidative phosphorylation and a correspondingly lower ΔΨm.[21] |
Experimental Protocols
Protocol for this compound Assay in Cultured Cells
This protocol is adapted for the use of this compound in adherent cell cultures.
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Cell Culture and Treatment:
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Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency.
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Treat cells with experimental compounds as required for your study.
-
-
This compound Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate cells with this compound at a final concentration of 1-10 µM in cell culture medium. The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically for each cell type.[9]
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
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Scrape the cells in a minimal volume of ice-cold PBS and transfer them to a microcentrifuge tube.
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Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
-
Extraction and Internal Standard Spiking:
-
Resuspend the cell pellet in an ice-cold extraction solvent (e.g., 100% acetonitrile with 0.1% formic acid).[2]
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Add a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) to each sample to correct for variations in extraction and LC-MS/MS analysis.[2]
-
Homogenize the sample by sonication on ice.
-
-
Sample Clarification:
-
Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[2]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Develop a method for the separation and detection of this compound, MitoP, and their deuterated internal standards.
-
-
Data Analysis:
-
Quantify the amounts of this compound and MitoP by comparing their peak areas to those of the deuterated internal standards.
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Calculate the MitoP/MitoB ratio for each sample.
-
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for measuring the MitoP/MitoB ratio in cultured cells.
Caption: Key signaling pathways, PI3K/Akt and MAPK, that modulate mitochondrial function and membrane potential.
References
- 1. The Complex Interplay between Mitochondria, ROS and Entire Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics as a Tool for the Study of Mitochondrial Proteome, Its Dysfunctionality and Pathological Consequences in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic analysis of mitochondrial proteins differentially expressed between small cell lung cancer cells and normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs | Molecular Systems Biology [link.springer.com]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Quantitative proteomics of patient fibroblasts reveal biomarkers and diagnostic signatures of mitochondrial disease [insight.jci.org]
- 9. Mitochondrial Quantitative Proteomic Analysis - Creative Biogene [mitochondriasci.com]
- 10. longdom.org [longdom.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The mitochondrial uncoupler dicumarol disrupts the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterizations of mitochondrial uncoupling induced by chemical mitochondrial uncouplers in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular catalase activity instead of glutathione level dominates the resistance of cells to reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TIM-4 orchestrates mitochondrial homeostasis to promote lung cancer progression via ANXA2/PI3K/AKT/OPA1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
How to prevent auto-oxidation of the MitoB probe during storage.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the auto-oxidation of the MitoB probe during storage and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and how does it work?
A1: this compound, or MitoBoronic Acid, is a ratiometric mass spectrometry probe designed to measure hydrogen peroxide (H₂O₂) levels within the mitochondrial matrix. It consists of a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondria, and an arylboronic acid moiety. This arylboronic acid group selectively reacts with H₂O₂ to form a stable phenol product, MitoP (MitoPhenol). The ratio of the oxidized product (MitoP) to the unreacted probe (this compound) is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This MitoP/MitoB ratio serves as a quantitative indicator of mitochondrial H₂O₂ concentration.[1][2][3][4]
Q2: What are the primary causes of this compound auto-oxidation during storage?
A2: The arylboronic acid group in this compound is susceptible to oxidation, which can occur even without the presence of mitochondrial H₂O₂. This process, known as auto-oxidation, can be accelerated by several factors during storage, including:
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Exposure to atmospheric oxygen: Molecular oxygen can directly oxidize the boronic acid.
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Exposure to light: Photons can provide the energy to initiate oxidative reactions.
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Presence of metal contaminants: Trace metals can catalyze the oxidation of boronic acids.
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Basic pH conditions: The oxidation of arylboronic acids can be promoted under basic conditions.[1][5]
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Repeated freeze-thaw cycles: While direct evidence for this compound is limited, repeated freezing and thawing can degrade other sensitive biomolecules and may introduce moisture or oxygen into the solution.[4][6][7]
Q3: How can I visually inspect my this compound stock solution for signs of degradation?
A3: While a definitive visual inspection is challenging without analytical instrumentation, there are some qualitative signs that may suggest degradation of your this compound stock solution. A freshly prepared this compound solution in a suitable organic solvent like DMSO should be a clear, colorless liquid. Any noticeable change in color, such as a yellowish or brownish tint, or the appearance of precipitates that do not readily dissolve upon warming, could indicate potential degradation or contamination. However, the absence of these signs does not guarantee the probe's integrity. The most reliable method for assessing degradation is to check for the presence of the oxidized product, MitoP, using LC-MS/MS.
Troubleshooting Guides
Issue 1: High Background Signal (Elevated MitoP/MitoB Ratio in Control Samples)
A high background MitoP/MitoB ratio in your control samples (e.g., untreated cells or baseline tissue measurements) can indicate pre-experimental oxidation of the this compound probe. This compromises the accuracy of your results by masking the true experimental changes in mitochondrial H₂O₂.
Logical Workflow for Troubleshooting High Background Signal
Caption: A logical workflow for diagnosing and resolving high background signals in this compound experiments.
Recommended Actions:
-
Review Storage Practices: Ensure that both the solid this compound probe and your stock solutions have been stored according to the recommended guidelines.
-
Quality Control of Stock Solution: Before starting a new set of experiments, it is advisable to perform a quality control check on your this compound stock solution. This involves analyzing a small aliquot of the stock solution by LC-MS/MS to determine the baseline MitoP/MitoB ratio. An ideal stock solution will have a very low to undetectable MitoP signal. While a universally accepted threshold is not established, a significant MitoP peak relative to the this compound peak in the stock solution suggests degradation.
-
Prepare Fresh Stock Solutions: If you suspect your current stock solution is compromised, prepare a fresh one from the solid this compound probe, adhering strictly to the recommended preparation protocol.
Issue 2: Inconsistent or Irreproducible Results
Inconsistent results across experiments can be frustrating and may point to variability in the integrity of your this compound probe.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | Aliquot your this compound stock solution into single-use volumes to minimize the number of freeze-thaw cycles. |
| Solvent Quality | Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) to prepare your stock solutions. Moisture in the solvent can contribute to the degradation of the probe. |
| Inconsistent Handling | Standardize your protocol for handling the this compound probe, from reconstitution to addition to your experimental system. Ensure consistent incubation times and conditions. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solutions
This protocol outlines the best practices for preparing and storing this compound stock solutions to minimize auto-oxidation.
Materials:
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This compound crystalline solid
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF)
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Inert gas (argon or nitrogen) cylinder with a regulator and tubing
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Sterile, amber (or foil-wrapped) microcentrifuge tubes
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Syringes and needles
Workflow for Preparing this compound Stock Solution under Inert Gas
Caption: A step-by-step workflow for preparing this compound stock solutions under an inert atmosphere.
Procedure:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add the appropriate volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace any atmospheric oxygen.[1]
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Mixing: Immediately cap the vial and vortex until the this compound is completely dissolved.
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Aliquoting: Dispense the stock solution into single-use, amber (or foil-wrapped) microcentrifuge tubes.
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Final Purge and Storage: Before capping each aliquot, briefly flush the headspace with inert gas. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Quality Control of this compound Stock Solution by LC-MS/MS
This protocol provides a method to assess the integrity of your this compound stock solution by quantifying the amount of the auto-oxidation product, MitoP.
Procedure:
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final concentration appropriate for your LC-MS/MS system.
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LC-MS/MS Analysis: Analyze the diluted sample using a liquid chromatography-tandem mass spectrometry system.
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Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution to separate this compound and MitoP.
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Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for this compound and MitoP.
-
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Data Analysis: Integrate the peak areas for both this compound and MitoP. Calculate the MitoP/MitoB ratio. A high ratio in a stock solution indicates significant auto-oxidation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Probe
| Form | Solvent | Temperature | Protection | Recommended Duration |
| Solid | N/A | -20°C | Dark, dry | Up to 4 years[1] |
| Stock Solution | Anhydrous DMSO, Ethanol, or DMF | -20°C or -80°C | Dark, inert atmosphere | Months (best practice: use as fresh as possible) |
| Aqueous Solution | Buffer (e.g., PBS) | 4°C | Dark | Not recommended for more than one day[1] |
Table 2: Key Parameters for LC-MS/MS Quality Control of this compound Stock
| Parameter | This compound | MitoP | Internal Standard (d15-MitoB) | Internal Standard (d15-MitoP) |
| Precursor Ion (m/z) | Value | Value | Value | Value |
| Product Ion (m/z) | Value | Value | Value | Value |
| Collision Energy (eV) | Value | Value | Value | Value |
| Retention Time (min) | Value | Value | Value | Value |
| Note: The exact m/z values, collision energies, and retention times will need to be optimized for your specific LC-MS/MS instrument and chromatographic conditions. |
References
Minimizing background noise in MitoB mass spectrometry data.
Welcome to the technical support center for MitoB mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and ensure high-quality data in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound mass spectrometry experiments in a question-and-answer format.
Issue 1: High or Rising Baseline Noise in Total Ion Chromatogram (TIC)
Q: My total ion chromatogram (TIC) has a very high or continuously rising baseline, which is making it difficult to detect my peaks of interest. What are the likely causes and how can I fix this?
A: A high or rising baseline is typically a sign of contamination within the LC-MS system. The primary culprits are often the mobile phase solvents or a contaminated LC system.
Troubleshooting Steps:
-
Solvent Quality Check: Use only fresh, high-purity, LC-MS grade solvents. Contaminated solvents are a common source of baseline noise.[1] Filtering all solvents before use is also a recommended practice.[1]
-
System Flush: If new solvents do not solve the issue, your LC system may be contaminated. Flush the entire system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water) to remove accumulated contaminants.[1][2]
-
Mobile Phase Additives: Ensure any additives, like formic acid or ammonium formate, are of the highest purity. Use the lowest concentration necessary for good chromatography, as excessive additives can increase background noise.[3]
-
Divert Valve Usage: Program a divert valve to send the highly aqueous initial portion and the highly organic final portion of your gradient to waste. This prevents salts and other non-volatile contaminants from entering and fouling the mass spectrometer source.[3]
Issue 2: Consistent, Non-Analyte Peaks in My Mass Spectra
Q: I am seeing the same interfering peaks in all my runs, including my blank injections. What are these peaks and how do I get rid of them?
A: The presence of consistent, non-analyte peaks strongly suggests chemical contamination from your experimental setup or environment. Running a blank sample is a critical diagnostic step to identify these background ions.[1]
Common Contaminants and Solutions:
| Contaminant Source | Common m/z Values (Examples) | Recommended Solution |
| Plasticizers (Phthalates) | 149, 279, 391 | Switch to glass or polypropylene labware. Avoid long-term storage of solvents or samples in plastic containers.[1] |
| Polymers (PEG/PPG) | Repeating units of 44 Da (PEG) or 58 Da (PPG) | These often leach from plastics or are present in some detergents. Ensure all glassware is thoroughly rinsed with high-purity solvent. |
| Solvent Additives/Clusters | Varies depending on mobile phase | Use fresh, LC-MS grade solvents and additives. These can form clusters that appear as background ions.[4] |
| Environmental Contaminants | Varies | Can originate from volatile organic compounds in the lab air or cleaning products.[1] Ensure a clean lab environment around the MS intake. |
Issue 3: Poor Signal-to-Noise (S/N) Ratio for this compound and MitoP
Q: My signal intensity for this compound and MitoP is very low, resulting in a poor signal-to-noise ratio. How can I improve my signal?
A: A poor S/N ratio can be caused by issues with the ion source, suboptimal MS parameters, or sample degradation.
Troubleshooting Steps:
-
Ion Source Cleaning: A dirty ion source is a frequent cause of poor signal intensity.[1] Clean the ion source components, such as the capillary, skimmer, cone, and ESI needle, according to the manufacturer's guidelines.[1][2]
-
MS Parameter Optimization: Ensure your MS parameters are optimized for this compound and MitoP. This includes tuning the cone voltage and cone gas flow, which can help reduce interfering ions and improve ionization efficiency.
-
Check for Leaks: Air leaks in the system can introduce contaminants and cause an unstable spray, leading to poor signal. Use a leak detector to check all fittings and connections.[1][5]
-
Sample Integrity: Ensure samples were properly handled and stored. For tissue samples, snap-freezing in liquid nitrogen immediately after collection is critical.[6][7] For all samples, keep them on ice or at 4°C during preparation to prevent degradation.[6]
Frequently Asked Questions (FAQs)
Q1: What are the main sources of background noise in a mass spectrometry experiment?
A1: Background noise can be categorized into three main types:
-
Chemical Noise: This is the most significant contributor and arises from unwanted ions. Common sources include impurities in solvents, plasticizers leaching from labware (e.g., phthalates), polymers like polyethylene glycol (PEG), and contaminants from the sample matrix itself.[1]
-
Environmental Noise: This can originate from volatile organic compounds in the laboratory air, dust particles, or even cleaning products used near the instrument.[1]
-
Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components. While it cannot be completely eliminated, it is typically less of an issue than chemical noise in modern instruments.[1]
Q2: How can I differentiate a true this compound/MitoP signal from background noise?
A2: Distinguishing a true signal from noise is critical. Key strategies include:
-
Blank Analysis: The most crucial step is to run a blank sample (the sample matrix without the this compound probe) through the entire experimental workflow. This helps identify consistently present background ions that can then be subtracted from your sample data or disregarded.[1]
-
Internal Standards: Use of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) is essential.[6][8] These compounds are chemically identical to the analytes but have a different mass, and they help correct for sample loss during preparation and variations in instrument response. A signal that correlates with its internal standard is more likely to be genuine.
-
Multiple Reaction Monitoring (MRM): Using a triple quadrupole mass spectrometer in MRM mode provides high specificity. By monitoring a specific precursor-to-product ion transition, you can filter out many ions that do not conform to this fragmentation pattern, thus significantly reducing background.[6]
Q3: What is the basic principle of the this compound assay?
A3: The this compound assay is a ratiometric method to quantify mitochondrial hydrogen peroxide (H₂O₂).[6] The probe, this compound, contains a positively charged triphenylphosphonium (TPP) group that causes it to accumulate within the negatively charged mitochondrial matrix.[8][9] Inside the mitochondria, the arylboronic acid part of this compound reacts specifically with H₂O₂ to form a stable phenol product, MitoP.[6][10] The ratio of the product (MitoP) to the remaining unreacted probe (this compound) is then quantified by LC-MS/MS. This ratio serves as a reliable indicator of mitochondrial H₂O₂ levels.[6][7]
Caption: Principle of the this compound assay for detecting mitochondrial H₂O₂.
Q4: Can you provide a general workflow for a this compound experiment with cultured cells?
A4: Certainly. The following is a generalized workflow from cell treatment to data analysis.
Caption: General experimental workflow for this compound analysis in cultured cells.
Experimental Protocols & Data
Typical LC-MS/MS Parameters
For accurate quantification, a triple quadrupole mass spectrometer is typically used. The parameters below are a general guide and may require optimization for your specific instrument.[6]
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | ~200 µL/min |
| Column Temperature | ~45°C |
Sample Preparation Protocol for Tissues
This protocol is adapted from established methods for tissue analysis.[6][7]
-
Tissue Collection: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen. Store at -80°C until use.[6][7]
-
Homogenization: Weigh a portion of frozen tissue (e.g., 50 mg) and place it in a pre-chilled homogenization tube.
-
Extraction: Add a specific volume of ice-cold extraction solvent (100% acetonitrile with 0.1% v/v formic acid). Homogenize the tissue on ice until uniform.[6]
-
Internal Standard Spiking: Spike the homogenate with deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).[7]
-
Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet proteins and debris.[6][7]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Troubleshooting Logic Diagram
When encountering high background noise, follow this logical progression to identify and solve the issue.
Caption: Troubleshooting workflow for diagnosing high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gentechscientific.com [gentechscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeting Mitochondria with Small Molecules: The Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]
- 10. Using the mitochondria-targeted ratiometric mass spectrometry probe this compound to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Mitochondrial Hydrogen Peroxide Assessment: A Comparative Guide to MitoB and Other ROS Detection Methods
For researchers, scientists, and drug development professionals investigating mitochondrial oxidative stress, the accurate detection of reactive oxygen species (ROS) is paramount. This guide provides a comprehensive comparison of MitoB, a mass spectrometry-based probe for mitochondrial hydrogen peroxide (H₂O₂), with other widely used fluorescence-based ROS detection methods. We will delve into their respective principles, experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your research needs.
Mitochondria, the powerhouses of the cell, are also a primary source of endogenous ROS. An imbalance in ROS production and antioxidant defense leads to oxidative stress, a key factor in numerous pathologies. Therefore, robust and reliable methods to measure mitochondrial ROS are crucial for advancing our understanding and treatment of these diseases.
An Overview of ROS Detection Methods
Several methods are available for detecting cellular and mitochondrial ROS, each with its own set of advantages and limitations. This guide focuses on the comparison of this compound with three common fluorescent probes: MitoSOX Red, Dihydroethidium (DHE), and 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA).
This compound is a ratiometric mass spectrometry-based probe designed to specifically measure H₂O₂ within the mitochondria of living organisms.[1][2][3][4] It accumulates in the mitochondria where it is oxidized by H₂O₂ to form MitoP.[1][2][3] The ratio of MitoP to this compound, quantified by mass spectrometry, provides a measure of mitochondrial H₂O₂ levels.[1][2][3]
MitoSOX Red is a fluorogenic probe widely used for the selective detection of superoxide in the mitochondria of live cells.[5][6][7] A derivative of Dihydroethidium, it is targeted to the mitochondria and fluoresces red upon oxidation by superoxide.[5][8]
Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide.[9][10][11] Its oxidation by superoxide produces a specific product, 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[8] However, DHE can also be oxidized by other sources, leading to the formation of ethidium, which also fluoresces red, necessitating careful interpretation of results, often requiring HPLC for specific detection.[8][12]
DCFDA (or H₂DCFDA) is a general indicator of cellular ROS.[13][14][15] This cell-permeable probe is deacetylated by intracellular esterases and then oxidized by various ROS, including H₂O₂, to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]
Comparative Analysis of ROS Detection Probes
The choice of a suitable ROS detection method depends on the specific research question, the type of ROS being investigated, and the experimental system. The following table summarizes the key characteristics of this compound, MitoSOX, DHE, and DCFDA.
| Feature | This compound | MitoSOX Red | Dihydroethidium (DHE) | DCFDA / H₂DCFDA |
| Target Analyte | Mitochondrial Hydrogen Peroxide (H₂O₂)[1][2][4] | Mitochondrial Superoxide (O₂⁻)[5][6][16] | Primarily intracellular Superoxide (O₂⁻)[8][9][10] | General cellular ROS (H₂O₂, hydroxyl radicals, etc.)[14][15][17] |
| Detection Principle | Mass Spectrometry (Ratio of MitoP/MitoB)[1][2][3] | Fluorescence[5][6] | Fluorescence[9][10] | Fluorescence[13][14][15] |
| Subcellular Localization | Mitochondria[1][2][3] | Mitochondria[5][6][8] | Primarily nucleus and cytoplasm[10] | Cytoplasm[14] |
| Specificity | High for H₂O₂ | High for Superoxide, but can be oxidized by other ROS/RNS.[5][6] | Can be oxidized by other species to form non-specific products.[8][18] | Low, reacts with a broad range of ROS.[14][15][17] |
| Quantification | Ratiometric, quantitative[1][2][3] | Semi-quantitative | Semi-quantitative (HPLC required for specific quantification)[8][12] | Semi-quantitative |
| Advantages | High specificity, quantitative, suitable for in vivo studies.[1][2][4] | Targets mitochondrial superoxide, widely used.[5][16] | Well-established for superoxide detection. | Simple to use, detects a broad range of ROS.[13] |
| Limitations | Requires mass spectrometry, more complex protocol. | Potential for cytotoxicity at high concentrations, can be non-selective at higher concentrations.[8][16][19] | Non-specific oxidation products can interfere with results, requiring advanced detection methods.[8][12][18] | Prone to auto-oxidation and artifacts, not specific to any single ROS.[20][21] |
Experimental Workflow Overview
The following diagrams illustrate the general experimental workflows for using this compound and the common fluorescent ROS detection probes.
Caption: Workflow for mitochondrial H₂O₂ detection using this compound.
Caption: General workflow for ROS detection using fluorescent probes.
Detailed Experimental Protocols
For reproducible and reliable results, adherence to optimized experimental protocols is essential. Below are summarized protocols for each of the discussed ROS detection methods.
This compound Protocol for Mitochondrial H₂O₂ Detection
This protocol is a generalized procedure and may require optimization for specific experimental systems.
-
Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., ethanol) to create a stock solution and then dilute to the final working concentration in saline or culture medium.[2]
-
Administration/Incubation: For in vivo studies, inject the this compound solution intraperitoneally.[2] For in vitro studies, incubate cells with the this compound working solution. The incubation time should be optimized to allow for mitochondrial accumulation and oxidation to MitoP.[3]
-
Sample Collection: Harvest tissues or cells at the end of the incubation period.
-
Extraction: Homogenize the samples and spike with known amounts of deuterated internal standards (d15-MitoB and d15-MitoP) for accurate quantification.[3] Perform a liquid-liquid or solid-phase extraction to isolate this compound and MitoP.
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify this compound, MitoP, and their deuterated standards.[2][3]
-
Data Analysis: Calculate the ratio of MitoP to this compound, corrected using the recovery of the internal standards, to determine the level of mitochondrial H₂O₂.[3]
MitoSOX Red Protocol for Mitochondrial Superoxide Detection
This protocol is a general guideline for cell-based assays.
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[5][6] On the day of the experiment, dilute the stock solution to a working concentration of 1-5 µM in a suitable buffer like HBSS.[5][6][16] It is recommended to use the lowest concentration possible to avoid cytotoxicity and non-specific staining.[8][16]
-
Cell Loading: Resuspend cells in the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.[5][6][19]
-
Washing: Gently wash the cells three times with a warm buffer to remove the excess probe.[5][6][19]
-
Detection: Immediately analyze the cells for red fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.[5] The excitation/emission maxima are approximately 510/580 nm.[5][6][19]
Dihydroethidium (DHE) Protocol for Intracellular Superoxide Detection
This protocol provides a general procedure for DHE staining.
-
Reagent Preparation: Prepare a 5-10 mM stock solution of DHE in DMSO.[9][10] Dilute the stock solution to a working concentration of 5-20 µM in a physiological buffer or serum-free medium immediately before use.[9][22]
-
Cell Staining: Add the DHE working solution to the cells and incubate for 5-60 minutes at 37°C.[9]
-
Washing: Wash the cells twice with PBS to remove the excess probe.[10]
-
Detection: Analyze the cells for red fluorescence. For more specific detection of superoxide, analysis by HPLC to measure 2-hydroxyethidium is recommended.[8][12] Fluorescence can be measured with excitation around 520 nm and emission around 600 nm.[9]
H₂DCFDA Protocol for General Cellular ROS Detection
This is a general protocol for using H₂DCFDA.
-
Reagent Preparation: Prepare a stock solution of H₂DCFDA (typically 20 mM) in DMSO.[13] Dilute the stock solution to a working concentration of 1-10 µM in serum-free medium or PBS immediately before use.[15][20]
-
Cell Loading: Incubate the cells with the H₂DCFDA working solution for 30-45 minutes at 37°C in the dark.[14][20]
-
Washing: Wash the cells twice with PBS or buffer to remove the excess probe.[20]
-
Detection: Measure the green fluorescence of DCF using a fluorescence microscope, flow cytometer, or microplate reader with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.[14][15]
Conclusion
The selection of an appropriate method for detecting mitochondrial ROS is critical for obtaining accurate and meaningful data. This compound offers a highly specific and quantitative approach for measuring mitochondrial H₂O₂ in vivo, though it requires specialized equipment. Fluorescent probes like MitoSOX, DHE, and DCFDA are more accessible and widely used, but researchers must be aware of their limitations regarding specificity and potential for artifacts. By carefully considering the principles, protocols, and comparative data presented in this guide, researchers can make an informed decision on the best method to validate their findings and advance their research into the role of mitochondrial ROS in health and disease.
References
- 1. Targeting Mitochondria with Small Molecules: The Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.5. MitoSOX Assay [bio-protocol.org]
- 6. apexbt.com [apexbt.com]
- 7. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Live-Cell Assessment of Reactive Oxygen Species Levels Using Dihydroethidine | Springer Nature Experiments [experiments.springernature.com]
- 12. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 15. interchim.fr [interchim.fr]
- 16. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Hydroethidine- and Mito-SOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: Another inconvenient truth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: MitoB vs. Fluorescent ROS Indicators for Mitochondrial ROS Assessment
For researchers, scientists, and professionals in drug development, the accurate measurement of reactive oxygen species (ROS) within mitochondria is crucial for understanding cellular signaling, disease pathology, and therapeutic efficacy. This guide provides an objective comparison between MitoB, a ratiometric mass spectrometry probe, and common fluorescent ROS indicators like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | DCFH-DA |
| Target Analyte | Primarily mitochondrial hydrogen peroxide (H₂O₂)[1][2] | General cellular ROS (hydroxyl, peroxyl radicals, etc.)[3][4] |
| Specificity | High for mitochondrial H₂O₂.[1][2] Can also react with peroxynitrite.[5] | Low. Reacts with a variety of ROS and its oxidation can be catalyzed by factors like cytochrome c and transition metals.[6][7] |
| Localization | Specifically accumulates in the mitochondrial matrix.[6][8] | Primarily cytosolic, not mitochondria-specific.[9][10] |
| Quantification | Ratiometric and quantitative, based on the MitoP/MitoB ratio determined by mass spectrometry.[1][11] | Semi-quantitative at best; fluorescence intensity is not a direct measure of a specific ROS and is prone to artifacts.[9] |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] | Fluorescence Microscopy, Flow Cytometry, Microplate Reader.[3][4] |
| Artifact Potential | Low. The slow reaction rate does not significantly perturb the cellular redox environment.[1] | High. The probe can auto-oxidize, and the reaction intermediate can itself generate more ROS, artificially amplifying the signal.[6][7][12] |
| Temporal Resolution | Measures an integrated average of H₂O₂ levels over a period of hours to days.[2][11] | Provides a real-time snapshot of general ROS levels. |
Delving Deeper: Mechanisms of Action
This compound: A Precise, Ratiometric Approach
This compound is a mitochondria-targeted probe designed for the specific measurement of hydrogen peroxide. It consists of a triphenylphosphonium (TPP) cation linked to a boronic acid moiety. The positive charge of the TPP cation drives the accumulation of the probe within the negatively charged mitochondrial matrix.[8] Once inside, the boronic acid group of this compound reacts with mitochondrial H₂O₂ in a slow, steady reaction to form a stable phenol product, MitoP.[1] The key to its quantitative power lies in the ratiometric analysis of the stable product (MitoP) to the remaining unreacted probe (this compound) by LC-MS/MS.[1][5] This ratio provides a reliable measure of the average H₂O₂ levels within the mitochondria over the exposure period.[1]
References
- 1. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioquochem.com [bioquochem.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MitoB Data with Genetic Models of Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoB, a ratiometric mass spectrometry probe for detecting mitochondrial hydrogen peroxide (H₂O₂), with established genetic models of oxidative stress. By examining the existing experimental data, this document aims to serve as a resource for researchers seeking to employ this compound in their own studies of mitochondrial dysfunction and oxidative stress-related pathologies.
Introduction to this compound and Genetic Models of Oxidative Stress
Mitochondrial reactive oxygen species (ROS), particularly hydrogen peroxide, are implicated in a wide array of cellular processes, from signaling to pathology. Accurate in vivo measurement of mitochondrial H₂O₂ has been a significant challenge. This compound, a mitochondria-targeted boronic acid, offers a quantitative approach to address this. Following in vivo administration, this compound accumulates in the mitochondrial matrix where it reacts with H₂O₂ to form a stable phenolic product, MitoP. The ratio of MitoP to the unreacted this compound (MitoP/MitoB), quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a ratiometric measure of mitochondrial H₂O₂ levels.
To validate the utility of this compound, it is essential to cross-reference its measurements with established genetic models known to exhibit elevated mitochondrial oxidative stress. This guide focuses on two such models: the Sod2 heterozygous knockout mouse, a model of deficient mitochondrial superoxide clearance, and the Nrf2 knockout mouse, a model with a compromised antioxidant response.
Data Presentation: A Comparative Summary
While direct quantitative data of MitoP/MitoB ratios in Sod2 and Nrf2 knockout mice are not yet widely published, a substantial body of evidence confirms their status as models of elevated oxidative stress. The following tables summarize key findings in these models and present data from a related genetic model, the mtDNA mutator mouse, where this compound has been successfully applied.
Table 1: Characterization of Sod2 Heterozygous (Sod2+/-) Mice as a Model of Mitochondrial Oxidative Stress
| Parameter | Observation in Sod2+/- Mice | Implication for Oxidative Stress | Reference |
| MnSOD Activity | ~50% reduction in heart mitochondria | Reduced capacity to dismutate superoxide, leading to increased O₂⁻ | [1] |
| Mitochondrial Function | Decreased respiration by complex I | Impaired electron transport chain function, a hallmark of oxidative damage | [1] |
| Oxidative Damage | Decreased activities of aconitase and NADH-oxidoreductase | Accumulation of damage to iron-sulfur cluster-containing proteins sensitive to oxidative stress | [1][2] |
| Apoptosis | Increased release of cytochrome c and DNA fragmentation | Heightened sensitivity to apoptosis induced by oxidative stress | [1] |
Table 2: Characterization of Nrf2 Knockout (Nrf2-/-) Mice as a Model of Heightened Oxidative Stress
| Parameter | Observation in Nrf2-/- Mice | Implication for Oxidative Stress | Reference |
| Antioxidant Gene Expression | Decreased expression of Nrf2-target antioxidant genes | Compromised ability to mount a defense against oxidative insults | [3] |
| Mitochondrial Oxidative Stress | Elevated mitochondrial 4-hydroxynonenal and protein carbonyls in aged skeletal muscle | Increased markers of lipid peroxidation and protein oxidation within mitochondria | [3] |
| Mitochondrial ROS Production | Elevated mitochondrial ROS production per oxygen consumed in aged skeletal muscle | Increased net production of mitochondrial ROS | [3] |
| Cellular Redox Homeostasis | Higher basal levels of cellular and mitochondrial ROS | A fundamental imbalance in redox state, predisposing to oxidative damage | [2] |
Table 3: Quantitative MitoP/MitoB Ratios in a Genetic Model of Mitochondrial Oxidative Stress (mtDNA Mutator Mice)
| Tissue | Young (6-20 weeks) MitoP/MitoB Ratio (Mutator vs. Control) | Mature (35-42 weeks) MitoP/MitoB Ratio (Mutator vs. Control) | Reference |
| Heart | No significant difference | Increased in mutator mice | [4] |
| Kidney | No significant difference | Increased in mutator mice | [4] |
| Liver | No significant difference | No significant difference | [4] |
| Skeletal Muscle | No significant difference | No significant difference | [4] |
This data from mtDNA mutator mice, which exhibit an accelerated aging phenotype due to increased mitochondrial DNA mutations, demonstrates the utility of this compound in detecting age-related increases in mitochondrial H₂O₂ in a genetic model of mitochondrial dysfunction.
Experimental Protocols
In Vivo Administration and Sample Preparation for this compound Analysis
This protocol is a synthesis of methodologies described in the literature for mouse models.[5][6][7]
-
This compound Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound to mice via an appropriate route, such as intravenous or intraperitoneal injection. The dosage and timing should be optimized for the specific tissue and model, with a typical incubation period of 3-6 hours to allow for probe distribution and reaction with H₂O₂.[8]
-
-
Tissue Collection:
-
At the designated time point, euthanize the mouse using an approved method.
-
Rapidly dissect the tissue of interest.
-
Immediately snap-freeze the tissue in liquid nitrogen to quench the reaction between this compound and H₂O₂. Store samples at -80°C until analysis.
-
-
Sample Homogenization and Extraction:
-
Weigh a portion of the frozen tissue (e.g., 50-100 mg) and homogenize it in ice-cold acetonitrile (e.g., 60% v/v) containing a small percentage of formic acid (e.g., 0.1% v/v).
-
Spike the homogenate with known amounts of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP) to correct for sample loss and analytical variability.
-
Centrifuge the homogenate at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant. For improved recovery, the pellet can be re-extracted, and the supernatants combined.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 20% acetonitrile, 0.1% formic acid).
-
LC-MS/MS Analysis for MitoP/MitoB Quantification
The following parameters are a general guide and should be optimized for the specific instrumentation used.[5][9][10]
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column suitable for the separation of small molecules (e.g., C18 or Phenyl-Hexyl).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from a low to high percentage of Mobile Phase B is used to separate this compound and MitoP.
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
MitoP: Precursor ion (m/z) -> Product ion (m/z)
-
d₁₅-MitoB: Precursor ion (m/z) -> Product ion (m/z)
-
d₁₅-MitoP: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values should be determined based on the instrument and standards.)
-
-
-
Data Analysis:
-
Quantify the peak areas for this compound, MitoP, and their deuterated internal standards.
-
Calculate the ratio of the analyte to its corresponding internal standard.
-
Determine the concentration of this compound and MitoP in the samples using a standard curve.
-
Calculate the final MitoP/MitoB ratio for each sample.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for measuring the MitoP/MitoB ratio in vivo.
Caption: Role of SOD2 in mitochondrial superoxide dismutation.
Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.
References
- 1. Knockout mice heterozygous for Sod2 show alterations in cardiac mitochondrial function and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased mitochondrial oxidative stress in the Sod2 (+/−) mouse results in the age-related decline of mitochondrial function culminating in increased apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using the this compound method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Superoxide Dismutase: What the Established, the Intriguing, and the Novel Reveal About a Key Cellular Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: MitoB vs. Amplex Red for Extracellular Hydrogen Peroxide Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of extracellular hydrogen peroxide (H₂O₂) is crucial for understanding cellular signaling, oxidative stress, and the efficacy of therapeutic interventions. Two prominent methods for this measurement are the mitochondria-targeted probe, MitoB, and the widely-used fluorescent assay, Amplex Red. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: Key Differences
| Feature | This compound | Amplex Red |
| Primary Target | Mitochondrial H₂O₂[1][2][3] | Extracellular H₂O₂[4][5][6] |
| Extracellular Measurement | Indirectly, through equilibration of the probe and its product with the extracellular medium in cell culture.[4] | Directly measures H₂O₂ in the extracellular space.[3] |
| Detection Method | Ratiometric Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] | Fluorometric or Spectrophotometric.[3] |
| Principle of Detection | Reaction of arylboronic acid moiety with H₂O₂ to form a stable phenol product (MitoP). The MitoP/MitoB ratio is quantified.[8] | Horseradish peroxidase (HRP)-catalyzed oxidation of Amplex Red to the fluorescent product, resorufin.[7] |
| Sensitivity | High sensitivity inherent to mass spectrometry. | Can detect as little as 10 picomoles of H₂O₂ in a 100 µL volume (50 nM).[9] |
| Specificity | Highly specific for H₂O₂ within the mitochondria, though it can also react with peroxynitrite.[4][8] | Highly specific for H₂O₂ in the presence of HRP, but can be prone to interference from various substances.[10][11] |
| Potential Interferences | Peroxynitrite.[4] | Components of culture media, thiols, and substances that interact with HRP such as high concentrations of NADPH.[10][11] |
| Applications | In vivo studies in whole organisms (e.g., mice, Drosophila), and in vitro cell culture.[4] | In vitro cell culture, isolated mitochondria, and enzyme-coupled reactions.[9][12] |
Signaling Pathway: Cellular Sources of Extracellular H₂O₂
Hydrogen peroxide can be generated by various cellular sources and subsequently released into the extracellular space where it acts as a signaling molecule. The primary intracellular sources include the mitochondrial electron transport chain and NADPH oxidases (NOX) located at the plasma membrane.[13] H₂O₂ can then be transported across the plasma membrane, a process facilitated by aquaporins.[14]
Experimental Workflows
The experimental workflows for this compound and Amplex Red differ significantly due to their distinct detection methodologies.
This compound Experimental Workflow
The this compound assay for extracellular H₂O₂ in cell culture relies on the equilibration of the probe and its product between the mitochondria and the culture medium, followed by sensitive detection using LC-MS/MS.
Amplex Red Experimental Workflow
The Amplex Red assay is a more direct and rapid method for measuring extracellular H₂O₂, typically performed in a microplate format.
Detailed Experimental Protocols
This compound Assay for Extracellular H₂O₂ in Cell Culture
This protocol is adapted for the measurement of H₂O₂ released into the cell culture medium.
Materials:
-
This compound probe
-
Deuterated internal standards (this compound-d15 and MitoP-d15)
-
Cell culture reagents and appropriate culture vessels
-
Phosphate-buffered saline (PBS)
-
Reagents for sample extraction (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells at the desired density and allow them to adhere. Treat the cells with experimental compounds as required by the experimental design.
-
This compound Loading: Prepare a stock solution of this compound. Dilute the this compound stock in cell culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically for each cell type.[5]
-
Sample Collection: After the incubation period, carefully collect the cell culture medium from each well.
-
Internal Standard Spiking: To each collected medium sample, add a known amount of deuterated internal standards (this compound-d15 and MitoP-d15). This is crucial for accurate quantification and to account for sample loss during extraction and analysis.[5]
-
Sample Extraction: Perform a protein precipitation and extraction step, for example, by adding cold acetonitrile to the samples. Centrifuge to pellet the precipitated proteins and collect the supernatant containing this compound and MitoP.
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer. Develop a method to separate and detect this compound, MitoP, and their deuterated analogs.[5]
-
Data Analysis: Quantify the amounts of this compound and MitoP by comparing their peak areas to those of the deuterated internal standards. Calculate the MitoP/MitoB ratio, which is proportional to the amount of H₂O₂ in the mitochondrial matrix that has equilibrated with the extracellular medium.[5]
Amplex Red Assay for Extracellular H₂O₂
This protocol is a general guideline for using a commercial Amplex Red assay kit.
Materials:
-
Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit (contains Amplex Red reagent, horseradish peroxidase (HRP), DMSO, and a reaction buffer)
-
H₂O₂ for standard curve
-
96-well microplate (black, clear bottom recommended for fluorescence)
-
Microplate reader capable of fluorescence or absorbance measurement
Procedure:
-
Reagent Preparation:
-
H₂O₂ Standard Curve Preparation:
-
Prepare a concentrated stock of H₂O₂.
-
Perform serial dilutions of the H₂O₂ stock in 1X reaction buffer to create a standard curve (e.g., 0 to 10 µM).[15]
-
-
Sample Preparation:
-
Collect the cell culture supernatant or prepare your samples in the 96-well plate.
-
-
Amplex Red Reaction Mixture:
-
Reaction Incubation:
-
Add an equal volume of the Amplex Red reaction mixture to each well containing the standards and samples.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence or absorbance (from a no-H₂O₂ control) from all readings.
-
Plot the background-corrected values for the H₂O₂ standards to generate a standard curve.
-
Use the standard curve to determine the concentration of H₂O₂ in the experimental samples.
-
Conclusion
Both this compound and Amplex Red are powerful tools for the measurement of H₂O₂. The choice between them should be guided by the specific research question and available instrumentation.
-
Amplex Red is a straightforward, high-throughput, and sensitive method ideal for the direct quantification of H₂O₂ in the extracellular environment of in vitro systems. Its accessibility and ease of use make it a popular choice for many researchers.
-
This compound , while technically more demanding due to its reliance on LC-MS/MS, offers a unique advantage in its ability to report on mitochondrial H₂O₂ production, which can then be inferred in the extracellular space in cell culture models.[4] This makes it particularly valuable for studies aiming to link mitochondrial activity to extracellular signaling events. Its ratiometric nature and the use of internal standards contribute to its high accuracy and reliability.[7]
For researchers focused on the direct and rapid measurement of bulk extracellular H₂O₂, Amplex Red is a robust and efficient choice. For those investigating the specific contribution of mitochondrial H₂O₂ to the extracellular pool and requiring high precision in complex biological samples, the this compound method provides a more targeted and quantitative approach.
References
- 1. pnas.org [pnas.org]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. signosisinc.com [signosisinc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of Metabolic H2O2 Generation: REDOX SIGNALING AND OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and reliability of the MitoB assay.
A Comparative Guide on the Reproducibility and Reliability of the MitoB Assay
For researchers, scientists, and professionals in drug development, the precise measurement of mitochondrial hydrogen peroxide (H₂O₂) is a critical aspect of studying oxidative stress and cellular signaling. The this compound assay has become a significant tool in this field. This guide offers an objective comparison of the this compound assay's performance against alternative methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.
Overview of the this compound Assay
The this compound assay is a mass spectrometry-based method for the quantification of mitochondrial H₂O₂.[1] It employs a mitochondria-targeted probe, this compound (MitoBoronic acid), which uses a triphenylphosphonium (TPP) cation to accumulate within the mitochondrial matrix.[1][2] Inside the mitochondria, the boronic acid portion of this compound reacts specifically with H₂O₂ to form a stable phenol product, MitoP (MitoPhenol).[1][2] The ratio of the product (MitoP) to the remaining unreacted probe (this compound) is then quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a cumulative measure of mitochondrial H₂O₂.[1]
Comparative Analysis of Performance
The choice of an assay for measuring mitochondrial H₂O₂ depends on factors like specificity, the need for quantification, temporal resolution, and available equipment. The following table compares the this compound assay with other common methods.
| Assay | Principle | Advantages | Disadvantages | Reproducibility | Reliability |
| This compound Assay | Ratiometric mass spectrometry detection of a mitochondria-targeted probe's conversion (this compound to MitoP) by H₂O₂.[1][2] | High specificity for mitochondrial H₂O₂; Ratiometric nature minimizes artifacts from probe uptake or mitochondrial mass variations; Provides a cumulative measurement.[1] | Requires specialized and expensive LC-MS/MS equipment; Lower temporal resolution than fluorescent probes.[1] | High. The ratiometric analysis using deuterated internal standards corrects for variations during sample extraction and detection, ensuring consistent performance.[1][2] | High. Often considered a gold standard for its chemical specificity and quantitative accuracy.[1] |
| MitoPY1 | A fluorescent probe that selectively targets mitochondria and exhibits a "turn-on" fluorescence enhancement upon reacting with H₂O₂.[3][4][5] | High sensitivity and good temporal resolution for live-cell imaging.[3] | The reaction with H₂O₂ is irreversible; Slower reaction kinetics compared to some other probes.[3] Can be prone to artifacts from uneven probe loading and photobleaching. | Moderate. Requires careful control of experimental conditions, and fluorescence intensity can vary between experiments. | Good, with high selectivity for H₂O₂ over other reactive oxygen species (ROS).[3][4][5] However, validation with other methods is recommended. |
| Amplex Red Assay | In the presence of horseradish peroxidase (HRP), the Amplex Red reagent reacts with H₂O₂ to produce the fluorescent product, resorufin.[6][7][8][9] | High sensitivity and a well-established methodology.[9] Can be used in a high-throughput plate reader format.[8] | Measures H₂O₂ released from isolated mitochondria, not intramitochondrial H₂O₂.[8][9] Susceptible to interference from cellular reductants and can be affected by light.[10] | High in controlled in vitro settings with isolated mitochondria.[8] | Reliable for measuring H₂O₂ release but does not reflect the concentration within the mitochondrial matrix.[8][9] |
| roGFP2-Orp1 | A genetically encoded ratiometric fluorescent biosensor. The roGFP2 protein is fused to the H₂O₂-sensitive peroxidase Orp1.[11][12][13][14] | Allows for specific, quantitative, and dynamic real-time H₂O₂ detection in targeted subcellular compartments.[9][14] Reversible and allows for monitoring of redox homeostasis.[13] | Requires genetic modification of cells to express the sensor. The signal reflects the balance between H₂O₂ production and local reduction by the thioredoxin system.[13] | High. As a genetically encoded ratiometric probe, its expression is consistent within a cell population, minimizing loading artifacts.[11] | High. It is considered one of the most advanced tools for specific and dynamic H₂O₂ detection within specific cellular compartments.[9] |
Experimental Protocols
This compound Assay Protocol (for Cultured Cells)
-
Cell Culture & Treatment: Plate cells in appropriate culture vessels and allow them to adhere. Apply experimental treatments as required.
-
This compound Loading: Incubate the cells with this compound at a final concentration of 1-10 µM for 1-4 hours. Optimal conditions should be determined for each cell type.[1]
-
Cell Harvest and Lysis: Wash cells with PBS and harvest them. Lyse the cell pellet.
-
Internal Standard Spiking: Add a known quantity of deuterated internal standards (this compound-d15 and MitoP-d15) to each sample to correct for sample loss during extraction and analysis.[1][2]
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound and MitoP from the lysate.[1]
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer.[1]
-
Data Analysis: Quantify the amounts of this compound and MitoP by comparing their peak areas to the deuterated internal standards and calculate the MitoP/MitoB ratio.[1][15]
MitoPY1 Staining Protocol for Live-Cell Imaging
-
Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.
-
MitoPY1 Loading: Remove the culture medium and incubate the cells with a 5-10 µM solution of MitoPY1 in a suitable buffer (e.g., DPBS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm buffer to remove excess probe.[3]
-
Treatment & Imaging: Add fresh buffer and apply experimental treatments. As a positive control, 100 µM H₂O₂ can be used.[3] Image cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation ~500 nm, emission ~530 nm).
Visualizations
The following diagrams illustrate the this compound assay's workflow and the underlying signaling pathway of mitochondrial H₂O₂ generation and detection.
Caption: A step-by-step workflow of the this compound assay.
Caption: Mitochondrial H₂O₂ production and its detection by this compound.
Conclusion
The this compound assay offers excellent specificity and reliability for the quantitative assessment of cumulative mitochondrial H₂O₂ production.[1] Its ratiometric nature, combined with the use of internal standards, makes it a highly reproducible and robust method, justifying its status as a benchmark technique.[1] However, the dependency on sophisticated mass spectrometry instrumentation is a significant consideration.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells | Semantic Scholar [semanticscholar.org]
- 5. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells | Springer Nature Experiments [experiments.springernature.com]
- 6. 2.4 Mitochondrial H2O2 production [bio-protocol.org]
- 7. Simultaneous high-resolution measurement of mitochondrial respiration and hydrogen peroxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drexel.edu [drexel.edu]
- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to detect mitochondrial oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput real-time in vitro assay using mitochondrial targeted roGFP for screening of drugs targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. sfrbm.org [sfrbm.org]
- 14. Measuring Mitochondrial Hydrogen Peroxide Levels and Glutathione Redox Equilibrium in Drosophila Neuron Subtypes Using Redox-Sensitive Fluorophores and 3D Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Correlating MitoP/MitoB Ratio with Functional Mitochondrial Assays
For researchers, scientists, and drug development professionals, understanding the intricate workings of mitochondria is paramount. This guide provides an objective comparison of the MitoP/MitoB ratiometric mass spectrometry assay for measuring mitochondrial hydrogen peroxide (H₂O₂) with other key functional mitochondrial assays. By presenting detailed experimental protocols, comparative data tables, and visualizing complex biological processes, this document serves as a comprehensive resource for designing and interpreting experiments aimed at elucidating mitochondrial function and dysfunction.
The MitoP/MitoB assay is a powerful tool for the specific and quantitative measurement of hydrogen peroxide within the mitochondrial matrix.[1][2][3][4][5][6][7][8][9][10][11][12] It utilizes a mitochondria-targeted probe, MitoB, which accumulates in the mitochondrial matrix driven by the mitochondrial membrane potential.[1][7][13] Inside the mitochondria, this compound reacts with H₂O₂ to form MitoP.[1][2][3][4][5][14][6][8][9][10][11] The ratio of MitoP to this compound, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a specific and ratiometric measure of mitochondrial H₂O₂ levels, minimizing variability from probe uptake or instrument response.[2][5][6]
While the MitoP/MitoB ratio offers a precise snapshot of a specific reactive oxygen species (ROS), a comprehensive understanding of mitochondrial health often requires correlation with other functional parameters. This guide explores the relationship between the MitoP/MitoB ratio and data obtained from assays measuring mitochondrial membrane potential, oxygen consumption rate, and ATP production.
Comparative Analysis of Mitochondrial Functional Assays
The following table summarizes the key features of the MitoP/MitoB assay alongside other commonly used methods to assess mitochondrial function. This allows for a direct comparison of their principles, readouts, advantages, and limitations, enabling researchers to select the most appropriate combination of assays for their experimental needs.
| Assay | Principle | Readout | Advantages | Limitations |
| MitoP/MitoB Ratio | Ratiometric mass spectrometry of a mitochondria-targeted H₂O₂ probe.[1][2][4][5][6][8][9][10][11] | Quantitative measure of mitochondrial H₂O₂.[1][2][5][6] | High specificity for mitochondrial H₂O₂, ratiometric nature minimizes artifacts, suitable for in vivo studies.[1][3][5][8][9][10][11][12] | Requires specialized LC-MS/MS equipment, not a real-time measurement. |
| Mitochondrial Membrane Potential (e.g., TMRM, JC-1) | Fluorescent probes that accumulate in mitochondria based on the electrochemical gradient.[4][15][16][17] | Qualitative or semi-quantitative measure of mitochondrial membrane potential.[4][15][16][17] | Widely accessible (fluorescence microscopy, flow cytometry), allows for live-cell imaging.[4][15][16][17] | Can be influenced by factors other than membrane potential, potential for artifacts.[4][15][17] |
| Oxygen Consumption Rate (OCR) (e.g., Seahorse XF) | Real-time measurement of the rate at which cells consume oxygen, an indicator of mitochondrial respiration.[18][19][20] | Dynamic profile of mitochondrial respiration, including basal respiration, ATP-linked respiration, and maximal respiration.[18][19][20] | Provides a comprehensive profile of mitochondrial respiratory function, high-throughput capabilities.[18][19][20] | Indirect measure of ROS production, requires specialized instrumentation.[14] |
| ATP Production Assay | Measurement of ATP levels, often using luciferase-based luminescence.[13][21][22][23][24][25] | Quantitative measure of cellular or mitochondrial ATP concentration.[13][21][22][23][24][25] | Directly measures the primary output of mitochondrial function.[13][21][22][23][24][25] | Can be influenced by non-mitochondrial ATP production, endpoint measurement. |
Hypothetical Correlative Data
While direct quantitative correlational studies between the MitoP/MitoB ratio and other functional assays are not extensively available in the public domain, the following table illustrates a hypothetical dataset from an experiment treating cultured cells with a mitochondrial toxicant. This serves as a template for how researchers can present and analyze such multi-assay data.
| Treatment | MitoP/MitoB Ratio (fold change) | Mitochondrial Membrane Potential (% of control) | Basal Oxygen Consumption Rate (pmol/min) | ATP Production (% of control) |
| Control | 1.0 | 100% | 150 | 100% |
| Toxicant (Low Dose) | 2.5 | 85% | 120 | 75% |
| Toxicant (High Dose) | 5.8 | 40% | 60 | 30% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in experimental design.
MitoP/MitoB Ratio Measurement in Cultured Cells
-
Cell Culture and Treatment: Plate cells to the desired confluency and apply experimental treatments.
-
This compound Loading: Incubate cells with 1 µM this compound for 4 hours.
-
Cell Harvesting: Wash cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Sample Preparation: Centrifuge the cell suspension, discard the supernatant, and snap-freeze the cell pellet in liquid nitrogen. Store at -80°C until analysis.
-
Extraction: Resuspend the cell pellet in an extraction solvent (e.g., acetonitrile) containing deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).
-
Homogenization and Clarification: Sonicate the samples on ice and centrifuge to pellet cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry system to quantify this compound and MitoP.
-
Data Analysis: Calculate the MitoP/MitoB ratio for each sample, normalized to the internal standards.
Mitochondrial Membrane Potential Assay (using TMRM)
-
Cell Culture and Treatment: Plate cells in a format suitable for fluorescence microscopy or a plate reader and apply experimental treatments.
-
TMRM Staining: Incubate cells with 20 nM TMRM for 30 minutes at 37°C.[26]
-
Imaging/Measurement: Wash cells with PBS and measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation/Emission ~548/573 nm).
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined density.
-
Incubation: Allow cells to adhere and form a monolayer overnight.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Instrument Setup: Hydrate the sensor cartridge and load with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A).
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[19][20][27]
Cellular ATP Production Assay
-
Cell Culture and Treatment: Plate cells in a multi-well plate and apply experimental treatments.
-
Cell Lysis: Lyse the cells using a buffer compatible with the ATP assay kit.
-
ATP Measurement: Use a luciferase-based ATP assay kit according to the manufacturer's instructions. This typically involves adding a reagent that generates a luminescent signal in the presence of ATP.
-
Data Analysis: Measure the luminescence using a luminometer. The signal intensity is proportional to the ATP concentration. Normalize ATP levels to protein concentration for each sample.
Visualizing Mitochondrial Signaling and Experimental Workflows
Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: A flowchart illustrating the parallel workflow for measuring the MitoP/MitoB ratio and other key mitochondrial functional parameters from the same experimental samples.
Mitochondrial hydrogen peroxide, as measured by the MitoP/MitoB ratio, is a key signaling molecule that can influence various cellular pathways. One such critical pathway is the Keap1-Nrf2 antioxidant response pathway.
Caption: A diagram of the Keap1-Nrf2 signaling pathway, where mitochondrial H₂O₂, quantifiable by the MitoP/MitoB ratio, acts as a signaling molecule to initiate a cytoprotective antioxidant response.
By employing a multi-assay approach and carefully considering the principles and limitations of each technique, researchers can build a more complete and nuanced understanding of mitochondrial function in health and disease. The MitoP/MitoB assay, when used in conjunction with functional assays, provides a powerful platform for investigating the role of mitochondrial ROS in complex biological systems.
References
- 1. Effects of hydrogen peroxide on mitochondrial enzyme function studied in situ in rat heart myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of brain mitochondrial H2O2 production by membrane potential and NAD(P)H redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous high-resolution measurement of mitochondrial respiration and hydrogen peroxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The spatio-temporal dynamics of mitochondrial membrane potential during oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen peroxide depolarizes mitochondria and inhibits IP3-evoked Ca2+ release in the endothelium of intact arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using the mitochondria-targeted ratiometric mass spectrometry probe this compound to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low production of mitochondrial reactive oxygen species after anoxia and reoxygenation in turtle hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Application of a homogenous membrane potential assay to assess mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis | PLOS One [journals.plos.org]
- 19. biocompare.com [biocompare.com]
- 20. thno.org [thno.org]
- 21. Simultaneous measurement of mitochondrial respiration and ATP production in tissue homogenates and calculation of effective P/O ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Real-time assessment of relative mitochondrial ATP synthesis response against inhibiting and stimulating substrates (MitoRAISE) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of ATP production and respiratory chain enzyme activities in mitochondria isolated from small muscle biopsy samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Mitochondrial Hydrogen Peroxide: An In-Depth Look at the MitoB Method and Its Alternatives
For researchers, scientists, and drug development professionals, the precise measurement of mitochondrial reactive oxygen species (ROS) is paramount in unraveling cellular physiology and pathology. This guide offers a comprehensive comparison of the MitoB method, a mass spectrometry-based technique for quantifying mitochondrial hydrogen peroxide (H₂O₂), against other widely used assays. We will delve into the experimental data, provide detailed protocols, and present visual workflows to facilitate a thorough understanding of these methodologies.
Mitochondria are the primary source of cellular ROS, with hydrogen peroxide acting as a critical signaling molecule and a contributor to oxidative stress. The accurate quantification of mitochondrial H₂O₂ is therefore essential. The this compound assay presents a ratiometric and quantitative approach to specifically measure H₂O₂ within the mitochondrial matrix.[1]
The method employs a mitochondria-targeted probe, this compound (MitoBoronic acid), which contains a triphenylphosphonium (TPP) cation that drives its accumulation within the negatively charged mitochondrial matrix.[1][2] Once inside, the arylboronic acid group of this compound reacts with H₂O₂ to form a stable phenol product, MitoP (MitoPhenol).[1][2] The ratio of MitoP to the remaining this compound is then quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a precise measure of mitochondrial H₂O₂ levels.[1][2]
Limitations of the this compound Method
Despite its specificity and quantitative nature, the this compound method has several limitations that researchers must consider:
-
Requirement for Specialized Equipment: The quantification of the MitoP/MitoB ratio necessitates the use of LC-MS/MS, which may not be readily available in all laboratory settings.[1][3]
-
Potential for Off-Target Reactions: this compound can also react with peroxynitrite (ONOO⁻), a reactive nitrogen species.[4][5] This can be a confounding factor in experimental systems where nitric oxide production is significant. The use of nitric oxide synthase inhibitors can help to mitigate this issue.[5]
-
Influence of Probe Concentration and Exposure Time: The optimal concentration of this compound and the incubation time need to be empirically determined for each cell type or tissue to ensure accurate measurements.[1]
-
Slow Reaction Rate: The reaction of this compound with H₂O₂ is relatively slow, which means it provides an integrated measure of H₂O₂ levels over a period of time rather than detecting rapid fluctuations.[5]
-
Dependence on Mitochondrial Membrane Potential: The accumulation of this compound in the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[4][5] Changes in ΔΨm during an experiment could potentially affect the uptake of the probe and influence the final MitoP/MitoB ratio.[5]
Comparative Analysis of Mitochondrial H₂O₂ Quantification Methods
The choice of an appropriate assay for measuring mitochondrial H₂O₂ depends on the specific research question, available resources, and the desired level of spatial and temporal resolution. Below is a comparison of the this compound method with other commonly used techniques.
| Assay | Parameter Measured | Detection Method | Advantages | Limitations |
| This compound | Mitochondrial H₂O₂ | LC-MS/MS | High specificity for mitochondrial H₂O₂; Quantitative and ratiometric; Applicable in vivo.[1][2] | Requires specialized equipment (LC-MS/MS); Potential influence of probe concentration and exposure time; Can react with peroxynitrite.[1][3][4][5] |
| MitoSOX Red | Mitochondrial Superoxide (O₂⁻) | Fluorescence Microscopy/Flow Cytometry | Widely used for live-cell imaging; Provides spatial information.[1] | Can be oxidized by other ROS, leading to non-specific signals; High concentrations may disrupt mitochondrial function.[1] The specific product, 2-hydroxyethidium, requires HPLC for accurate quantification.[6][7] |
| Amplex Red | Extracellular H₂O₂ | Fluorometry | High sensitivity (down to 50 nM H₂O₂); Stable product.[1] | Cell-impermeable, measures H₂O₂ released from cells or requires cell permeabilization.[1] Its use can be complicated by the presence of superoxide.[7] |
| DCFH-DA | General Cellular ROS | Fluorescence Microscopy/Plate Reader | Widely accessible and easy to use.[8] | Lacks specificity for any particular ROS and is prone to auto-oxidation, leading to artifacts.[6][9] |
| HyPer | Mitochondrial H₂O₂ | Ratiometric Fluorescence | Genetically encoded sensor allowing for real-time imaging in living cells; Provides high spatial and temporal resolution.[3] | Requires genetic modification of the model system; Expression levels can vary; Some versions are pH-sensitive.[3][7] Overexpression may alter cellular redox signaling.[7] |
Experimental Protocols
This compound Assay Protocol (Adapted for Cultured Cells)[1]
-
Cell Culture and Treatment: Plate cells in appropriate culture vessels and allow them to adhere. Treat cells with experimental compounds as required.
-
This compound Loading: Incubate the cells with this compound at a final concentration of 1-10 µM for 1-4 hours. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Cell Lysis and Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS). Lyse the cells and extract this compound and MitoP using an appropriate solvent, such as acetonitrile, after spiking with deuterated internal standards (d15-MitoB and d15-MitoP).[2][10]
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry to quantify the amounts of this compound and MitoP.
-
Data Analysis: Calculate the MitoP/MitoB ratio. This ratio is directly proportional to the level of mitochondrial H₂O₂.
MitoSOX Red Protocol for Mitochondrial Superoxide Detection[8]
-
Cell Culture: Grow cells on coverslips or in multi-well plates.
-
Probe Loading: Incubate the cells with 5 µM MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS or other buffered saline.
-
Imaging: Image the cells immediately using a fluorescence microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
Data Analysis: Quantify the fluorescence intensity, which is proportional to the amount of mitochondrial superoxide.
Visualizing Methodological Workflows
To better understand the experimental processes, the following diagrams illustrate the workflow of the this compound method and a general signaling pathway involving mitochondrial ROS.
Caption: A diagram illustrating the key steps in the this compound experimental workflow.
Caption: A simplified signaling pathway showing the generation of mitochondrial H₂O₂ and its downstream effects.
Conclusion
The accurate measurement of mitochondrial H₂O₂ is crucial for advancing our understanding of a myriad of biological processes and diseases. The this compound method, with its ratiometric and quantitative capabilities, offers a robust tool for in vivo and in vitro studies.[1][2] However, its technical demands and potential for off-target reactions necessitate careful consideration and appropriate controls.[1][4][5]
Fluorescent probes such as MitoSOX and genetically encoded sensors like HyPer provide valuable alternatives, particularly for live-cell imaging and studying dynamic changes in ROS levels.[1][3] Ultimately, the choice of method should be guided by the specific experimental question, the model system being used, and the available instrumentation. For researchers seeking precise and reliable quantification of mitochondrial H₂O₂, the this compound assay, despite its challenges, remains a powerful and valuable technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Mitochondria with Small Molecules: The Preparation of this compound and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Strategies to detect mitochondrial oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Mitochondria-Targeted Antioxidants in Animal Models: A Guide for Researchers
Introduction
Mitochondrial oxidative stress is a key pathological mechanism in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. The development of antioxidants that specifically target mitochondria represents a promising therapeutic strategy. While the query specified "MitoB," the vast majority of published research focuses on MitoQ (mitoquinone mesylate), the most extensively studied compound in this class. This guide will therefore focus on MitoQ as a representative mitochondria-targeted antioxidant, providing a comparative analysis of its performance in various animal models, detailed experimental protocols, and visualizations of relevant pathways. The principles and methodologies described herein are broadly applicable to the study of other mitochondria-targeted antioxidants.
MitoQ consists of a ubiquinone moiety linked to a lipophilic triphenylphosphonium (TPP+) cation, which allows it to accumulate within mitochondria.[1][2] Its primary mechanism of action is to scavenge mitochondrial reactive oxygen species (mtROS), thereby protecting against oxidative damage.[2][3]
Data Presentation: MitoQ Efficacy in Preclinical Animal Models
The following tables summarize the effects of MitoQ in various animal models of disease.
Table 1: MitoQ in Rodent Models of Neurodegenerative Diseases
| Animal Model | Species | Disease Modeled | Dosage & Administration | Key Findings | Reference(s) |
| MitoPark Mouse | Mouse | Parkinson's Disease | Not specified | Protects mitochondria and reduces oxidative stress. | [1][4] |
| Transgenic Mouse | Mouse | Huntington's Disease | Not specified | Ameliorates disease phenotype by reducing oxidative stress. | [1] |
| Transgenic Mouse | Mouse | Alzheimer's Disease | Not specified | Reduces mitochondrial oxidative damage. | [1] |
Table 2: MitoQ in Rodent Models of Cardiovascular Disease
| Animal Model | Species | Disease Modeled | Dosage & Administration | Key Findings | Reference(s) |
| Aged Mice | Mouse | Age-Related Endothelial Dysfunction | 500 µM in drinking water | Reversed age-related endothelial dysfunction, reduced aortic superoxide production, and restored markers of mitochondrial health. | [5] |
| Spontaneously Hypertensive Rat (SHR) | Rat | Hypertension | Not specified | Attenuated the development of hypertension and improved endothelial function. | [1] |
| Ischemia-Reperfusion Model | Rat | Myocardial Infarction | Not specified | Reduced infarct size and improved cardiac function. | [1] |
| ApoE-/- Mouse | Mouse | Atherosclerosis | Not specified | Reduced atherosclerotic plaque formation. | [6][7] |
Table 3: MitoQ in Other Animal Models
| Animal Model | Species | Disease Modeled | Dosage & Administration | Key Findings | Reference(s) |
| High-Fat Diet-Fed Mice | Mouse | Non-alcoholic Fatty Liver Disease (NAFLD) | Not specified | Reduced hepatic steatosis and oxidative stress. | [8] |
| Streptozotocin-induced | Rat | Diabetic Cardiomyopathy | Not specified | Attenuated cardiac dysfunction and reduced oxidative stress. | [9] |
| BRAF-driven Melanoma | Mouse | Cancer | 500 µM in drinking water | No significant impact on primary tumor number or metastasis. | [10] |
| KRAS-driven Lung Cancer | Mouse | Cancer | 500 µM in drinking water | No significant impact on lung tumor burden. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mitochondria-targeted antioxidants. Below are protocols for key experiments.
Measurement of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.[11][12]
Principle: MitoSOX Red is cell-permeant and rapidly targets mitochondria. Once in the mitochondria, it is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA.[12][13] The resulting fluorescence is proportional to the level of mitochondrial superoxide.
In Vitro Protocol (for cultured cells):
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Aliquot and store at -20°C, protected from light.[12][13]
-
On the day of the experiment, dilute the stock solution to a final working concentration of 500 nM to 5 µM in a suitable buffer (e.g., HBSS with Ca/Mg).[12][13] The optimal concentration should be determined empirically for each cell type.
-
-
Cell Labeling:
-
Washing and Imaging:
In Vivo / Ex Vivo Protocol (for tissues):
-
Tissue Preparation:
-
Following animal perfusion and tissue extraction, prepare fresh tissue sections or isolated mitochondria.
-
-
Labeling:
-
Incubate the tissue sections or isolated mitochondria with the MitoSOX Red working solution.
-
-
Analysis:
-
Fluorescence can be quantified using fluorescence microscopy or by HPLC for more specific detection of the superoxide-specific product, 2-hydroxy-mito-ethidium (2-OH-mito-E+).[14]
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a commonly used fluorescent probe to measure mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial health.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) and adhere to the specified formatting requirements.
Caption: Mechanism of action of MitoQ within the mitochondrion.
Caption: Modulation of the Nrf2 signaling pathway by mtROS.
Caption: General experimental workflow for evaluating MitoQ in animal models.
Discussion and Conclusion
The evidence from a wide array of animal models suggests that mitochondria-targeted antioxidants like MitoQ are effective at reducing oxidative stress and improving outcomes in diseases driven by mitochondrial dysfunction.[1][5] The efficacy of these compounds, however, can be context-dependent. For instance, while showing promise in cardiovascular and neurodegenerative models, MitoQ did not significantly impact tumor progression in certain cancer models.[10]
The choice of animal model is critical and should accurately reflect the pathology of the human disease being studied.[15][16][17] Furthermore, pharmacokinetic and biodistribution studies are essential, as the handling of these compounds can differ between species.[18][19][20] Researchers should carefully consider the dosage, route of administration, and duration of treatment to ensure that the findings are robust and translatable.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting mitochondrial reactive oxygen species as novel therapy for inflammatory diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Molecular Mechanisms of Action of Mitochondria-Targeted Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Mitochondria-targeted antioxidant (MitoQ) ameliorates age-related arterial endothelial dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]
- 9. Application of Animal Models in Diabetic Cardiomyopathy [e-dmj.org]
- 10. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. apexbt.com [apexbt.com]
- 14. mdpi.com [mdpi.com]
- 15. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rodent models of brain aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 18. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo biodistribution, pharmacokinetics, and toxicology of carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Performance of Mitochondrial Probes in Fixed vs. Live Cells
For researchers in cellular biology, drug development, and related scientific fields, the ability to accurately visualize and quantify mitochondrial function is paramount. A key decision in experimental design is whether to analyze mitochondria in their dynamic, native state within live cells or to preserve them in a fixed state for endpoint analysis. This guide provides an objective comparison of the performance of mitochondrial probes, such as the MitoB/MitoBrilliant™ line, in both fixed and live cell applications, supported by experimental data and detailed protocols.
Quantitative Performance and Protocol Parameters
The choice between live and fixed cell imaging involves trade-offs in experimental complexity, data interpretation, and the types of questions that can be answered. The following table summarizes key quantitative parameters for using mitochondrial probes in each condition.
| Parameter | Live Cell Staining | Fixed Cell Staining | Key Considerations |
| Probe Concentration | 25 - 500 nM[1] | 50 - 200 nM[2] | Optimal concentration is cell-type dependent and requires empirical determination.[1] |
| Incubation Time | 15 - 60 minutes[1] | 30 - 60 minutes[2] | Longer incubation times in live cells may yield brighter signals.[2] |
| Temperature | 37°C (or optimal growth temp)[1] | Room Temperature or 37°C | Maintaining physiological temperature is critical for live cell health and mitochondrial function.[1] |
| Washing Steps | 2-3 times recommended[1] | Multiple rinses required[2] | Washing is crucial for reducing background fluorescence.[1] |
| Signal Dependency | Mitochondrial Membrane Potential[3] | Primarily probe retention[4] | Fixation can permeabilize membranes, so the signal relies on the probe's ability to be retained after fixation.[4][5] |
| Signal Retention | Dynamic, can be lost with depolarization | Generally well-retained with appropriate fixation[4] | Some probes are specifically designed with reactive moieties to ensure retention after fixation.[4] |
| Photostability | Variable, dependent on probe chemistry | Generally more stable | Fixation can reduce photobleaching during prolonged imaging sessions. |
| Dynamic Processes | Enables tracking of mitochondrial dynamics | Static snapshot of mitochondrial state | Live-cell imaging is essential for studying processes like fission, fusion, and motility.[6] |
Mechanism of Action: A Tale of Two Conditions
The fundamental difference in performance between live and fixed cells lies in the mechanism of probe accumulation and retention.
Figure 1. A diagram illustrating the distinct mechanisms of mitochondrial probe action in live versus fixed cells.
In live cells, the accumulation of cationic probes is driven by the high negative mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[3] This makes these probes excellent for assessing mitochondrial function. Conversely, in fixed cells, the membrane potential is dissipated. Therefore, the staining relies on the probe's ability to be retained within the mitochondria after fixation, often through covalent binding to mitochondrial proteins or entrapment within the cross-linked cellular matrix.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for staining mitochondria in live and fixed cells.
Live Cell Staining Protocol
-
Cell Preparation : Culture cells on an appropriate imaging dish or plate to the desired confluency.
-
Reagent Preparation : Prepare a 1 mM stock solution of the mitochondrial probe in anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 25-500 nM in a pre-warmed (37°C) live-cell imaging medium.[1]
-
Staining :
-
Washing : Remove the staining solution and wash the cells two to three times with the pre-warmed imaging medium to reduce background fluorescence.[1]
-
Imaging : Add fresh, pre-warmed imaging medium to the cells and proceed with fluorescence microscopy immediately.[1]
Fixed Cell Staining Protocol
There are two primary approaches for fixed-cell staining: staining before fixation or staining after fixation. Probes designed for fixation are often used in a stain-then-fix protocol.
Staining Before Fixation:
-
Live Cell Staining : Follow steps 1-3 of the Live Cell Staining Protocol.
-
Washing : Wash the cells with a pre-warmed buffer (e.g., PBS).
-
Fixation : Add a freshly prepared 4% paraformaldehyde (PFA) solution and incubate for 15 minutes at room temperature.[5]
-
Post-Fixation Washing : Rinse the cells several times with PBS.
-
Permeabilization (Optional) : If co-staining with antibodies, incubate the fixed cells with a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes.[5]
-
Imaging : Mount the coverslip and proceed with imaging.
Staining After Fixation:
-
Cell Preparation and Fixation : Culture cells as required, then fix with 4% PFA for 15-20 minutes at 37°C.[2]
-
Washing : Rinse the cells several times in PBS.[2]
-
Staining : Dilute the mitochondrial probe to a working concentration of 50-200 nM in PBS and incubate with the fixed cells for 30-60 minutes.[2]
-
Post-Staining Wash : Wash the cells at least once with fresh PBS.
-
Imaging : Proceed with mounting and imaging.
Experimental Workflow Comparison
The decision to use live or fixed cells fundamentally alters the experimental workflow and the nature of the data obtained.
References
- 1. benchchem.com [benchchem.com]
- 2. MitoBrilliant™ Protocol [tocris.com]
- 3. Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. takara.co.kr [takara.co.kr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for MitoB
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the proper disposal of MitoB, a ratiometric mass spectrometry probe used to assess mitochondrial hydrogen peroxide. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound in its pure form is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it requires careful handling and disposal as a chemical waste product.
Core Disposal Principles
The fundamental principle for this compound disposal is to manage it as a chemical waste stream, segregated from general laboratory and household waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer system.[1][2][3][4] All disposal must be conducted in accordance with local, state, and federal environmental regulations.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocols
The appropriate disposal procedure for this compound depends on its physical state (solid or in solution).
Disposal of Solid (Pure) this compound
-
Collection : Collect waste this compound powder in a clearly labeled, sealed container. The container should be appropriate for chemical waste.
-
Labeling : The waste container must be labeled as "Chemical Waste" and include the name "this compound".
-
Storage : Store the sealed waste container in a designated chemical waste accumulation area within the laboratory.
-
Pickup : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of this compound Solutions
The disposal of this compound solutions is dictated by the solvent used.
Aqueous Solutions (e.g., in PBS):
-
Collection : Collect aqueous this compound waste in a dedicated, leak-proof container.
-
Labeling : Label the container "Aqueous Chemical Waste" and list all chemical components, including "this compound" and the buffer constituents.
-
Storage : Store in the designated chemical waste area, ensuring it is segregated from other incompatible waste streams.
-
Pickup : Contact your EHS office for disposal.
Organic Solvent Solutions (e.g., in Ethanol, DMF, DMSO):
Organic solvents are considered hazardous waste and require specific handling.
-
Collection : Collect this compound in organic solvent waste into a designated, solvent-compatible waste container.
-
Segregation : Do not mix different types of organic solvent waste unless permitted by your institution's EHS guidelines.
-
Labeling : Clearly label the container as "Hazardous Waste" and specify all contents (e.g., "this compound in Ethanol").
-
Storage : Keep the container tightly sealed and store it in a designated hazardous waste accumulation area, away from sources of ignition.
-
Pickup : Schedule a pickup with your institution's hazardous waste management service.
Disposal of Contaminated Labware
Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be managed as chemical waste.
-
Solid Waste : Place contaminated solid items (e.g., gloves, wipes) in a designated, lined container for solid chemical waste.
-
Sharps : Contaminated sharps (e.g., needles, glass slides) must be disposed of in a designated sharps container that is clearly labeled for chemical contamination.
-
Glassware : Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as chemical waste. Empty, rinsed containers can then be disposed of according to institutional guidelines for clean lab glass.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
For any uncertainties regarding disposal procedures, always consult your institution's Environmental Health and Safety department. Proactive and compliant waste management is a shared responsibility that ensures the safety of all laboratory personnel and the protection of our environment.
References
Essential Safety and Operational Guide for Handling MitoB
For researchers, scientists, and drug development professionals utilizing MitoB, this guide provides immediate, essential safety protocols and logistical information. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form or when preparing stock solutions, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required PPE | Rationale |
| Reconstitution & Aliquoting | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety goggles with side shields- Face shield (if splash hazard exists) | Protects against skin and eye contact with the concentrated powder and solvent. |
| Cell Staining & Incubation | - Nitrile gloves- Lab coat- Safety glasses | Protects against splashes of the diluted working solution. |
| Microscopy & Data Acquisition | - Lab coat | Standard laboratory practice to protect clothing. |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety goggles | Protects against contact with contaminated waste materials. |
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
For long-term storage, refer to the manufacturer's specific recommendations, which may include storage at -20°C.
-
Protect from light and moisture.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with local regulations.
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with federal, state, and local environmental control regulations. Do not discard down the drain.
-
Contaminated Liquid Waste: This includes used cell culture media containing this compound. Collect this waste in a designated, leak-proof hazardous waste container. Do not pour it down the drain.
-
Contaminated Solid Waste: Items such as gloves, pipette tips, and culture flasks that have come into contact with this compound should be collected in a designated biohazard or chemical waste container.
-
Institutional Guidelines: Always consult and follow your institution's Environmental Health and Safety (EHS) office for specific waste disposal protocols.
Experimental Protocol: Measuring Mitochondrial Hydrogen Peroxide
The following is a generalized protocol for using this compound to measure mitochondrial hydrogen peroxide (H₂O₂) in cultured cells.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.
- Working Solution: On the day of the experiment, dilute the this compound stock solution in a pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
2. Cell Treatment:
- Plate cells in an appropriate culture vessel and allow them to adhere.
- Treat cells with the experimental compounds as required by your experimental design.
3. This compound Loading and Incubation:
- Remove the existing cell culture medium.
- Add the this compound working solution to the cells.
- Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each cell type and experimental condition.
4. Sample Harvesting and Extraction:
- After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable method, such as scraping in a methanol-based lysis buffer.
- To each sample, add a known amount of deuterated internal standards (e.g., d15-MitoB and d15-MitoP) to allow for accurate quantification.
5. Sample Analysis:
- Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of this compound and its oxidized product, MitoP.
- The ratio of MitoP to this compound is used to determine the relative levels of mitochondrial H₂O₂.
Experimental Workflow
The following diagram illustrates the general workflow for using this compound to measure mitochondrial hydrogen peroxide.
Caption: General workflow for measuring mitochondrial H₂O₂ using this compound.
This compound to MitoP Conversion
The core of the this compound assay is the conversion of this compound to MitoP in the presence of mitochondrial hydrogen peroxide. This relationship is depicted in the following diagram.
Caption: Oxidation of this compound to MitoP by mitochondrial hydrogen peroxide.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
